molecular formula C60H97N25O25 B12381945 Dby HY Peptide (608-622), mouse

Dby HY Peptide (608-622), mouse

Numéro de catalogue: B12381945
Poids moléculaire: 1568.6 g/mol
Clé InChI: DQFKVRRBCAXUFJ-FHYRXMNRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dby HY Peptide (608-622), mouse is a useful research compound. Its molecular formula is C60H97N25O25 and its molecular weight is 1568.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C60H97N25O25

Poids moléculaire

1568.6 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C60H97N25O25/c1-25(73-47(98)28(61)15-40(62)91)45(96)72-19-44(95)75-31(14-27-8-4-3-5-9-27)50(101)79-34(18-43(65)94)53(104)82-36(21-87)55(106)80-33(17-42(64)93)51(102)76-29(10-6-12-70-59(66)67)48(99)74-26(2)46(97)78-32(16-41(63)92)52(103)83-37(22-88)56(107)84-35(20-86)54(105)77-30(11-7-13-71-60(68)69)49(100)81-38(23-89)57(108)85-39(24-90)58(109)110/h3-5,8-9,25-26,28-39,86-90H,6-7,10-24,61H2,1-2H3,(H2,62,91)(H2,63,92)(H2,64,93)(H2,65,94)(H,72,96)(H,73,98)(H,74,99)(H,75,95)(H,76,102)(H,77,105)(H,78,97)(H,79,101)(H,80,106)(H,81,100)(H,82,104)(H,83,103)(H,84,107)(H,85,108)(H,109,110)(H4,66,67,70)(H4,68,69,71)/t25-,26-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

Clé InChI

DQFKVRRBCAXUFJ-FHYRXMNRSA-N

SMILES isomérique

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N

SMILES canonique

CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Dby HY Peptide (608-622): A Mouse Minor Histocompatibility Antigen

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Dby HY peptide (608-622), a key minor histocompatibility antigen of mouse origin. It is intended for researchers, scientists, and drug development professionals working in immunology, transplantation, and related fields. This document details the peptide's discovery, its molecular characteristics, and the experimental methodologies used to study its function.

Core Concepts: Origin and Discovery

The Dby HY peptide (608-622) is a 15-amino acid peptide with the sequence NAGFNSNRANSSRSS.[1] It is derived from the Dby protein, which is encoded by the Dby gene located on the Y chromosome of the mouse.[1][2] The Dby protein is a putative DEAD-box RNA helicase, characterized by the presence of a conserved Asp-Glu-Ala-Asp (DEAD) motif.[1][2]

The discovery of this peptide is rooted in the broader study of minor histocompatibility (H-Y) antigens. These antigens are polymorphic peptides that can elicit an immune response, particularly in the context of tissue or organ transplantation between genetically different individuals of the same species. When a female mouse (XX) receives a tissue graft from a male mouse (XY) of the same inbred strain, the female's immune system can recognize Y-chromosome-encoded peptides as foreign and mount a rejection response. The Dby HY peptide (608-622) was identified as one such H-Y antigen presented by the Major Histocompatibility Complex (MHC) class II molecule, I-Ab.[1] This presentation to CD4+ T helper cells is a critical step in initiating an immune response against male cells.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the immunological activity of the Dby HY Peptide (608-622).

Table 1: Molecular and Immunological Properties

PropertyValueReference
Amino Acid SequenceNAGFNSNRANSSRSS[1]
Originating ProteinDby (DEAD-box RNA helicase Y)[1][2]
Gene LocationMouse Y chromosome[2]
MHC RestrictionI-Ab (MHC Class II)[1]
Responding T-cell PopulationCD4+ T cells

Table 2: In Vivo Cytotoxicity Data

Experimental ModelTarget CellsEffector CellsSpecific Lysis (%)Time PointReference
In vivo cytotoxicity assay in female C57BL/6 mice immunized with male splenocytesDby peptide-pulsed female splenocytesIn vivo primed female CD4+ T cells6548 hours post-transfer[3]

Table 3: Kinetics of In Vivo CD4+ T-cell Response

Time Post-Immunization (Days)Relative CD4+ T-cell Response (IFN-γ production)Reference
5Detectable[3]
9Peak[3]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the Dby HY Peptide (608-622) are provided below.

In Vivo Cytotoxicity Assay

This protocol is adapted from methodologies used to assess the in vivo killing of target cells pulsed with the Dby HY peptide.[3]

Objective: To quantify the antigen-specific cytotoxic T lymphocyte (CTL) activity in vivo.

Materials:

  • Female C57BL/6 (H-2b) mice

  • Male C57BL/6 (H-2b) splenocytes for immunization

  • Female C57BL/6 splenocytes as target cells

  • Dby HY Peptide (608-622) (NAGFNSNRANSSRSS)

  • Control peptide (e.g., an irrelevant I-Ab-binding peptide)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Immunization: Immunize female C57BL/6 mice by intravenous (i.v.) injection of 2 x 107 male C57BL/6 splenocytes.

  • Target Cell Preparation:

    • Harvest spleens from naive female C57BL/6 mice and prepare a single-cell suspension.

    • Divide the splenocytes into two populations.

    • Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration of CFSE (CFSElow).

    • Pulse the CFSEhigh cells with 1 µM Dby HY Peptide (608-622) in complete RPMI-1640 medium for 1 hour at 37°C.

    • Pulse the CFSElow cells with 1 µM of a control peptide under the same conditions.

    • Wash both cell populations extensively with PBS.

  • Adoptive Transfer:

    • Mix equal numbers of the CFSEhigh (Dby-pulsed) and CFSElow (control-pulsed) target cells.

    • Inject a total of 2 x 107 mixed cells i.v. into the immunized female mice (typically 9 days post-immunization, at the peak of the CD4+ T-cell response).

  • Analysis:

    • After 48 hours, harvest spleens and lymph nodes from the recipient mice.

    • Prepare single-cell suspensions.

    • Analyze the cell suspensions by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculation of Specific Lysis:

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immune mice / Ratio in naive mice)] x 100

    • Where the ratio is (number of CFSEhigh cells) / (number of CFSElow cells).

Intracellular Cytokine Staining (ICS) for T-cell Activation

This protocol outlines the general steps for detecting cytokine production in Dby-specific T cells following in vitro restimulation.

Objective: To identify and quantify T cells producing specific cytokines (e.g., IFN-γ, IL-2) in response to the Dby HY peptide.

Materials:

  • Splenocytes from female C57BL/6 mice immunized with male splenocytes

  • Dby HY Peptide (608-622)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Anti-mouse CD4, anti-mouse IFN-γ, and anti-mouse IL-2 antibodies conjugated to different fluorochromes

  • Fixation/Permeabilization buffers

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • Plate 1-2 x 106 cells per well in a 96-well plate.

    • Stimulate the cells with 1 µM Dby HY Peptide (608-622) for 4-6 hours at 37°C.

    • Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

    • Add a protein transport inhibitor (e.g., Brefeldin A) for the duration of the stimulation to trap cytokines intracellularly.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain for cell surface markers, such as CD4, by incubating with a fluorochrome-conjugated anti-CD4 antibody for 30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and resuspend in a permeabilization buffer.

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies to the permeabilized cells.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound intracellular antibodies.

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD4+ T-cell population and then quantifying the percentage of cells positive for IFN-γ and/or IL-2.

Mandatory Visualizations

The following diagrams illustrate key processes and workflows related to the Dby HY Peptide (608-622).

Dby_Peptide_Processing_and_Presentation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell Male_Cell_Protein Dby Protein (from male cell) Phagosome Phagosome Male_Cell_Protein->Phagosome Phagocytosis Peptide_Loading Peptide Loading Phagosome->Peptide_Loading Fusion with lysosome & protein degradation Lysosome Lysosome MHCII_Synthesis MHC-II (I-Ab) Synthesis (ER) MHCII_Synthesis->Peptide_Loading MHCII_Peptide_Complex I-Ab / Dby Peptide Complex Peptide_Loading->MHCII_Peptide_Complex TCR T-Cell Receptor (TCR) MHCII_Peptide_Complex->TCR Recognition CD4 CD4 MHCII_Peptide_Complex->CD4 Activation T-Cell Activation TCR->Activation CD4->Activation

Caption: Processing and presentation of the Dby HY peptide.

In_Vivo_Cytotoxicity_Workflow cluster_Targets Target Cell Preparation Immunize 1. Immunize female mouse with male splenocytes Inject_Targets 4. Inject mixed target cells into immunized mouse Immunize->Inject_Targets Prepare_Targets 2. Prepare target cells (female splenocytes) Label_Pulse 3. Label with CFSE & pulse with peptides Prepare_Targets->Label_Pulse CFSE_High CFSE-high + Dby peptide CFSE_Low CFSE-low + Control peptide Harvest 5. Harvest spleen/lymph nodes (after 48h) Inject_Targets->Harvest Analyze 6. Analyze by flow cytometry Harvest->Analyze Calculate 7. Calculate % specific lysis Analyze->Calculate

Caption: Workflow for an in vivo cytotoxicity assay.

References

A Technical Guide to Dby HY Peptide (608-622): Sequence, Structure, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Dby HY Peptide (608-622), a significant peptide in immunological research. This document details its amino acid sequence, physicochemical properties, and delves into the experimental protocols for its synthesis, purification, and use in functional assays. While a definitive three-dimensional structure has not been elucidated in publicly available literature, this guide offers insights into its likely characteristics and the methodologies that would be employed for its structural determination.

Core Peptide Information

The Dby HY Peptide (608-622) is a 15-amino acid peptide derived from the Dby protein (DEAD-box helicase Y-linked), which is a putative RNA helicase.[1] It is recognized as a minor histocompatibility (H-Y) antigen and serves as an epitope for CD4+ T cells in the context of the murine major histocompatibility complex (MHC) class II molecule I-Ab.

Amino Acid Sequence and Physicochemical Properties

The primary structure and key physicochemical properties of the Dby HY Peptide (608-622) are summarized in the table below.

PropertyValue
Amino Acid Sequence (Single Letter Code) NAGFNSNRANSSRSS
Amino Acid Sequence (Three Letter Code) Asn-Ala-Gly-Phe-Asn-Ser-Asn-Arg-Ala-Asn-Ser-Ser-Arg-Ser-Ser
Molecular Formula C60H97N25O25
Molecular Weight 1568.56 g/mol
CAS Number 288855-20-9

Peptide Structure

As of the latest available data, there is no experimentally determined three-dimensional structure for the Dby HY Peptide (608-622) in the Protein Data Bank (PDB) or other structural databases. Peptides of this length are typically flexible in solution and may adopt a defined conformation only upon binding to their target, such as the MHC-II molecule.

Structural Investigation Workflow:

The following diagram illustrates a typical workflow for determining the three-dimensional structure of a peptide like Dby HY (608-622).

G Peptide Structure Determination Workflow cluster_synthesis Peptide Synthesis & Purification cluster_structure Structural Analysis cluster_modeling Computational Modeling SPPS Solid-Phase Peptide Synthesis HPLC RP-HPLC Purification SPPS->HPLC MS Mass Spectrometry (QC) HPLC->MS NMR NMR Spectroscopy MS->NMR Xray X-ray Crystallography (co-crystallized with MHC-II) MS->Xray CD Circular Dichroism MS->CD MD Molecular Dynamics Simulation NMR->MD Xray->MD

Caption: Workflow for peptide structure determination.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and immunological application of the Dby HY Peptide (608-622). These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The Dby HY Peptide (608-622) is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

General Protocol:

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, or a Wang resin for a C-terminally carboxylated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence (Ser, Ser, Arg, Ser, Ser, Asn, Ala, Arg, Asn, Ser, Asn, Phe, Gly, Ala, Asn).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then dissolve it in a water/acetonitrile mixture for lyophilization.

SPPS Workflow Diagram:

G Fmoc Solid-Phase Peptide Synthesis Cycle Start Start with Resin-AA1-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA(n)-OH, HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid End Crude Peptide Cleavage->End

Caption: The iterative cycle of Fmoc-based SPPS.

Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC.

General Protocol:

  • Column: Use a C18 stationary phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be 5-60% B over 30-60 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Quality Control: Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.

General Protocol:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent.

  • Analysis: Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight of the peptide.

  • Verification: Compare the experimentally determined molecular weight with the theoretical molecular weight (1568.56 Da).

Immunological Application: T-Cell Proliferation Assay

The Dby HY Peptide (608-622) can be used to stimulate the proliferation of specific CD4+ T cells in vitro.

General Protocol:

  • Cell Preparation: Isolate splenocytes from immunized or naive mice and prepare a single-cell suspension.

  • Cell Culture: Plate the splenocytes in a 96-well plate at a density of 2 x 105 to 5 x 105 cells per well in complete RPMI-1640 medium.

  • Peptide Stimulation: Add the Dby HY Peptide (608-622) to the wells at a final concentration of 1-10 µM. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which indicates cell division.

T-Cell Proliferation Assay Workflow:

G T-Cell Proliferation Assay Workflow Isolate Isolate Splenocytes Culture Culture Cells in 96-well Plate Isolate->Culture Stimulate Stimulate with Dby HY Peptide Culture->Stimulate Incubate Incubate for 72-96 hours Stimulate->Incubate Measure Measure Proliferation Incubate->Measure Thymidine [3H]-Thymidine Incorporation Measure->Thymidine CFSE CFSE Dilution Assay Measure->CFSE

Caption: Workflow for assessing T-cell proliferation in response to the peptide.

Conclusion

The Dby HY Peptide (608-622) is a valuable tool for studying T-cell responses in the context of minor histocompatibility antigens. While its three-dimensional structure remains to be determined, the well-established protocols for its synthesis and application enable its effective use in immunological research. This guide provides a foundational resource for researchers and professionals working with this important peptide.

References

Technical Guide: Dby HY Peptide (608-622) as a CD4+ T Cell Epitope

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Dby HY peptide (608-622) is a critical minor histocompatibility antigen (mHA) derived from the Y-chromosome-encoded DEAD-box helicase Y protein (Dby). As a male-specific epitope, it is a key target for the female immune system in settings such as hematopoietic stem cell transplantation (HSCT) from a female donor to a male recipient, where it can elicit potent CD4+ T cell responses. These responses are implicated in both beneficial graft-versus-leukemia (GVL) effects and detrimental graft-versus-host disease (GVHD). This guide provides a comprehensive technical overview of the Dby HY (608-622) peptide, including its immunological properties, the pathways it engages, and detailed protocols for its study.

Peptide Characteristics and Immunological Properties

The Dby HY (608-622) peptide is a well-characterized murine CD4+ T cell epitope. Its recognition is a classic example of an immune response against a minor histocompatibility antigen. Minor histocompatibility antigens are polymorphic peptides that can induce an alloimmune response in the context of an otherwise matched Major Histocompatibility Complex (MHC).[1]

Data Presentation

The fundamental properties and immunological context of the Dby HY (608-622) peptide are summarized below.

Table 1: Core Characteristics of the Murine Dby HY (608-622) Peptide

Property Description Reference(s)
Sequence NAGFNSNRANSSRSS [2][3]
Source Protein DEAD-box helicase Y (Dby) [2][3]
Gene Location Y-chromosome [4]
Antigen Type Minor Histocompatibility Antigen (H-Y) [1][4]
MHC Restriction I-Ab (Murine MHC Class II) [4][5][6]

| Responding Cell | CD4+ T Helper Cell |[5][7] |

Table 2: Summary of T Cell Responses to Dby HY (608-622) Stimulation

Experimental Readout Typical Result Description Reference(s)
T Cell Proliferation Significant increase over background Female T cells show robust proliferation upon encountering male antigen-presenting cells or stimulation with the Dby peptide. This is often measured via CFSE dilution or [³H]-thymidine incorporation. [4][5]
Cytokine Secretion Production of Th1-type cytokines Activated Dby-specific CD4+ T cells secrete effector cytokines, primarily Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which orchestrate further immune responses. [7]
In Vivo Rejection Rejection of male tissue/cells In female-to-male transplant models, Dby-specific CD4+ T cells provide essential help to CD8+ T cells, leading to the rejection of male cells. [7]

| GVHD Pathogenesis | Contributes to chronic GVHD | In humans, immune responses to H-Y antigens, including DBY, are strongly correlated with the development of chronic graft-versus-host disease after female-to-male transplantation. |[8][9] |

Biological Pathways

Antigen Processing and Presentation

The Dby protein, like other cellular proteins, is processed by Antigen Presenting Cells (APCs) such as dendritic cells and B cells. The resulting Dby (608-622) peptide is loaded onto MHC class II molecules (I-Ab in the C57BL/6 mouse model) and presented on the cell surface for surveillance by CD4+ T cells.

MCH_II_Pathway cluster_APC Antigen Presenting Cell (APC) Dby_protein Dby Protein (Endogenous) endosome Endosome Dby_protein->endosome Uptake lysosome Lysosome endosome->lysosome Fusion peptide Dby (608-622) Peptide Fragments lysosome->peptide Proteolysis MIIC MIIC Compartment peptide->MIIC MHCII MHC-II (I-Ab) MHCII->MIIC pMHC Peptide-MHC-II Complex MIIC->pMHC Peptide Loading pMHC->surface TCR T Cell Receptor (on CD4+ T Cell) pMHC->TCR Recognition

MHC Class II processing of the Dby protein.
CD4+ T Cell Activation Signaling

Upon recognition of the Dby(608-622)-I-Ab complex by a specific T Cell Receptor (TCR), a signaling cascade is initiated within the CD4+ T cell, leading to cellular activation, proliferation, and effector function.

TCR_Signaling TCR TCR Complex Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT Complex ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras/MAPK Pathway LAT->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB PKC->NFkB nucleus Nucleus NFkB->nucleus Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->nucleus AP1 AP-1 Ras->AP1 AP1->nucleus outcome Gene Transcription (IL-2, IFN-γ) Proliferation nucleus->outcome

CD4+ T cell activation upon epitope recognition.

Experimental Protocols & Workflows

Studying the Dby HY (608-622) epitope involves several key immunological assays to measure T cell responses.

Experimental Workflow for Epitope Identification & Characterization

The general workflow to identify an mHA epitope like Dby (608-622) and confirm its immunogenicity is outlined below.

Workflow obs 1. In Vivo Observation (e.g., F->M graft rejection) iso 2. Isolate Alloreactive T Cell Clones obs->iso lib 3. Screen Peptide Library (Derived from Y-chr proteins) iso->lib id 4. Identify Hit Peptide (Dby 608-622) lib->id synth 5. Synthesize Peptide id->synth prolif 6a. Proliferation Assays (CFSE / ³H-Thymidine) synth->prolif cyto 6b. Cytokine Assays (ELISpot / ICS) synth->cyto tetramer 6c. Tetramer Staining (Flow Cytometry) synth->tetramer confirm 7. Confirm Immunogenicity prolif->confirm cyto->confirm tetramer->confirm

Workflow for mHA epitope characterization.
Protocol 1: T Cell Proliferation Assay (CFSE Dye Dilution)

This method uses the carboxyfluorescein succinimidyl ester (CFSE) dye to track cell divisions by flow cytometry. Each daughter cell inherits half the fluorescence of the parent.

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from a female C57BL/6 mouse (the responding population).

    • Lyse red blood cells using ACK lysis buffer. Wash cells with sterile PBS.

    • Isolate CD4+ T cells using a negative selection magnetic bead kit for the highest purity, or use total splenocytes.

  • CFSE Labeling:

    • Resuspend cells at 10-20 x 106 cells/mL in pre-warmed PBS with 0.1% BSA.

    • Add CFSE stock solution (in DMSO) to a final concentration of 1-5 µM. Immediately vortex gently to mix.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS). The serum proteins will bind any free CFSE.

    • Incubate for 5 minutes on ice. Wash the cells 2-3 times with complete medium to remove unbound dye.

  • Cell Culture and Stimulation:

    • Prepare antigen-presenting cells (APCs) by taking splenocytes from a male C57BL/6 mouse and irradiating them (e.g., 3000 rads) to prevent their proliferation.

    • In a 96-well round-bottom plate, co-culture 2 x 105 CFSE-labeled female responder cells with 4 x 105 irradiated male APCs.

    • Alternatively, use irradiated female APCs pulsed with the Dby HY (608-622) peptide. Add the peptide to wells at a final concentration of 1-10 µg/mL.

    • Include controls: Unstimulated (responders + APCs, no peptide) and a positive control (e.g., Concanavalin A or anti-CD3/CD28 beads).

    • Culture for 3-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest cells from the wells.

    • Stain with fluorescently-labeled antibodies against surface markers, such as anti-CD4 and anti-CD8, and a viability dye (e.g., 7-AAD or DAPI).

    • Acquire events on a flow cytometer. The CFSE signal is typically detected in the FITC channel.

    • Gate on live, single, CD4+ lymphocytes. Analyze the CFSE histogram to identify distinct peaks, each representing a cell division.

Protocol 2: T Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This classic assay measures proliferation by the incorporation of radioactive thymidine (B127349) into the DNA of dividing cells.

  • Cell Culture and Stimulation:

    • Set up the cell culture as described in Step 3 of the CFSE protocol in a 96-well flat-bottom plate. Culture for 60-72 hours.

  • Pulsing with [³H]-Thymidine:

    • For the final 16-18 hours of culture, add 1 µCi of [³H]-thymidine to each well.

    • Caution: Handle radioactive material according to institutional safety protocols.

  • Cell Harvesting and Measurement:

    • Harvest the cells onto a glass fiber filter mat using an automated cell harvester. The harvester lyses the cells and traps the DNA on the filter.

    • Wash the filter extensively to remove unincorporated [³H]-thymidine.

    • Allow the filter mat to dry completely.

    • Place the mat in a sample bag with scintillation fluid.

    • Measure the radioactivity of each filter spot using a liquid scintillation counter. Data is obtained as counts per minute (CPM).

  • Data Analysis:

    • Calculate the mean CPM for replicate wells.

    • Determine the Stimulation Index (SI) :

      • SI = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells)

      • An SI ≥ 3 is typically considered a positive response.

References

Dby HY Peptide (608-622) biological activity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Biological Activity of Dby HY Peptide (608-622)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dby HY peptide (608-622), with the amino acid sequence NAGFNSNRANSSRSS, is a well-characterized, immunodominant MHC class II (I-Aᵇ)-restricted epitope of the male-specific minor histocompatibility antigen (HY) Dby.[1][2] Encoded on the Y chromosome, this peptide is a key target for the female immune system in response to male cells. In vivo, it elicits potent CD4+ T helper cell responses that can lead to either robust immunity or induced tolerance, depending on the context of presentation.[2][3] This peptide is a critical tool in preclinical models for studying transplant rejection, graft-versus-host disease (GVHD), and fetomaternal tolerance.[2][3][4] In human female-to-male hematopoietic stem cell transplantation, immune responses against the human DBY homolog are significantly associated with the development of chronic GVHD.[5][6] This guide provides a comprehensive overview of the in vivo activity of the murine Dby HY peptide (608-622), detailing its role in immune stimulation, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Core Biological Activity: CD4+ T Cell-Mediated Immunity

The primary in vivo function of the Dby HY peptide (608-622) is its recognition by CD4+ T lymphocytes in female animals possessing the corresponding MHC class II allele (H-2Aᵇ), such as C57BL/6 mice.[2] When female T cells encounter male cells (e.g., through transplantation or pregnancy), antigen-presenting cells (APCs) process the endogenously expressed Dby protein and present the 608-622 peptide on their surface via I-Aᵇ molecules. This peptide:MHC complex is recognized by the T-cell receptor (TCR) of naive CD4+ T cells, initiating their activation, proliferation, and differentiation into effector T helper (Th) cells.

These activated Th cells orchestrate a broader anti-male immune response, primarily by:

  • Providing "help" to CD8+ cytotoxic T lymphocytes (CTLs): This is crucial for the robust activation and memory formation of CTLs that target other HY epitopes presented on MHC class I molecules, leading to the direct killing of male cells.

  • Activating B cells: This can lead to the production of antibodies against HY antigens.[4][5] The presence of antibodies against DBY in human patients is a strong predictor of chronic GVHD.[6]

  • Secreting pro-inflammatory cytokines: These cytokines further amplify the immune response and recruit other immune cells.

Signaling Pathway for CD4+ T Cell Activation

The recognition of the Dby HY peptide by a CD4+ T cell initiates a well-defined signaling cascade, leading to cellular activation.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell APC_MHC I-Aᵇ presenting Dby (608-622) TCR T-Cell Receptor (TCR) APC_MHC->TCR CD4 CD4 APC_MHC->CD4 APC_B7 CD80/CD86 CD28 CD28 APC_B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck Signal 1 CD4->Lck PLCg PLCγ CD28->PLCg ZAP70 ZAP-70 Lck->ZAP70 ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene AP1->Gene NFkB->Gene

Caption: MHC-II presentation of Dby peptide and T-cell activation.

Quantitative In Vivo Data

The immunomodulatory effects of the Dby HY (608-622) peptide have been quantified in various preclinical models. The tables below summarize key findings from published studies.

Table 1: Effect on Allograft Rejection (Female Anti-Male Skin Graft)
Experimental GroupAnimal ModelMedian Survival Time (MST) of Male Skin GraftOutcome vs. ControlReference
Control (Untreated or Female DC alone)C57BL/6~25-30 days-[3][7]
Pre-treatment with Dby (608-622) peptide-pulsed female DCC57BL/614.5 days Rejection Accelerated [3][7]
Pre-treatment with male cells (Positive Control)C57BL/612.5 days Rejection Accelerated [3]
Table 2: In Vivo Cytotoxicity Mediated by HY-Specific T Cells
Target CellsAnimal ModelTime Post-TransferSpecific Lysis (%)Effector Cell Type ImplicatedReference
Dby (608-622) peptide-pulsed female targetsC57BL/648 hours~65% CD4+ T cells[8]
Table 3: Cellular Proliferation in Response to Pregnancy
Maternal Splenocytes FromAnimal ModelAntigen Stimulation in vitroProliferation OutcomeReference
Virgin Female MiceC57BL/6Dby (608-622)No significant response[2]
Parous Female Mice (post-male pregnancy)C57BL/6Dby (608-622)Significant increase in proliferation vs. control[2]

Detailed Experimental Protocols

Precise methodology is critical for reproducing the in vivo effects of the Dby HY peptide. The following are detailed protocols based on common practices in the cited literature.

Protocol: In Vivo Immunization with Peptide-Pulsed Dendritic Cells

This protocol is used to induce an active immune response (sensitization) leading to accelerated skin graft rejection.[3]

  • Bone Marrow-Derived Dendritic Cell (BMDC) Generation:

    • Harvest bone marrow from the femurs and tibias of female C57BL/6 mice.

    • Lyse red blood cells using ACK lysis buffer.

    • Culture bone marrow cells at 2 x 10⁵ cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4.

    • On day 3, replace half of the culture medium with fresh medium containing cytokines.

    • On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

  • Peptide Pulsing:

    • Resuspend immature BMDCs at 1 x 10⁶ cells/mL in serum-free medium.

    • Add Dby HY (608-622) peptide to a final concentration of 50-100 µg/mL.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

    • Wash the cells three times with sterile PBS to remove excess, unbound peptide.

  • In Vivo Administration:

    • Resuspend the washed, peptide-pulsed BMDCs in sterile PBS.

    • Inject 5 x 10⁵ cells in a volume of 50 µL subcutaneously into the flank of recipient female C57BL/6 mice.

    • Use this pre-treatment 7-21 days before challenging with a male skin graft.

Protocol: In Vivo Cytotoxicity Assay

This protocol measures the ability of activated T cells to kill target cells presenting the Dby peptide in vivo.[8][9]

  • Preparation of Target and Control Cell Populations:

    • Harvest splenocytes from a naive female B6.SJL (Ly5.1+) donor mouse to allow for tracking in recipient Ly5.2+ mice.

    • Split the splenocyte population into two.

    • Target Population: Label with a high concentration of CFSE (e.g., 5 µM) and pulse with 1 µM Dby (608-622) peptide for 1 hour at 37°C.

    • Control Population: Label with a low concentration of CFSE (e.g., 0.5 µM) and pulse with an irrelevant control peptide (e.g., LLO₁₉₀₋₂₀₁).[2]

    • Wash both cell populations extensively to remove excess peptide and CFSE.

  • Cell Injection:

    • Mix the target (CFSE^high) and control (CFSE^low) populations at a 1:1 ratio.

    • Inject a total of 1-2 x 10⁷ cells intravenously into recipient mice (e.g., naive female mice or those previously immunized with male cells).

  • Analysis:

    • After 8-48 hours, harvest spleens from recipient mice.[8]

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Gate on the donor (Ly5.1+) cells and distinguish the target (CFSE^high) and control (CFSE^low) peaks.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio_immune / Ratio_naive)] x 100 where Ratio = (% CFSE^high / % CFSE^low)

Mandatory Visualizations: Workflows and Relationships

Experimental Workflow for Assessing Peptide-Induced Immunity

workflow_immunity dc_prep Prepare Peptide-Pulsed Female BMDCs injection Inject BMDCs into Female C57BL/6 Mice dc_prep->injection wait Wait 7-21 Days injection->wait grafting Apply Syngeneic Male Skin Graft wait->grafting monitor Monitor Graft Daily for Rejection grafting->monitor endpoint Endpoint: Median Survival Time (MST) monitor->endpoint

Caption: Workflow for testing Dby peptide's effect on graft rejection.

Dichotomous Role of HY Peptides in Transplantation

logic_tolerance_immunity start Inject Female Mice with Peptide-Pulsed Immature DCs peptide_dby Peptide is Dby (608-622) (MHC-II restricted) start->peptide_dby peptide_uty Peptide is Uty (WMHHNMDLI) (MHC-I restricted) start->peptide_uty outcome_immunity Outcome: IMMUNITY (Accelerated Graft Rejection) peptide_dby->outcome_immunity outcome_tolerance Outcome: TOLERANCE (Prolonged Graft Survival) peptide_uty->outcome_tolerance

Caption: Contrasting in vivo outcomes of Dby vs. Uty HY peptides.

References

An In-depth Technical Guide to the Research Applications of Dby HY Peptide (608-622) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dby HY Peptide (608-622), with the amino acid sequence NAGFNSNRANSSRSS, is a well-characterized, MHC class II (I-Ab)-restricted T-cell epitope derived from the male-specific minor histocompatibility antigen (H-Y) encoded by the Dby gene. This peptide is a crucial tool in murine immunology research, providing a specific and potent stimulus for CD4+ T helper cells. Its application has been pivotal in elucidating fundamental mechanisms of T-cell tolerance, autoimmunity, graft-versus-host disease (GVHD), and anti-tumor immunity. This guide provides a comprehensive overview of the core research applications of the Dby HY peptide in mouse models, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of associated pathways and workflows.

Core Research Applications

The primary utility of the Dby HY peptide lies in its ability to elicit a robust and specific CD4+ T-cell response in female C57BL/6 mice, which do not express the Y-chromosome-encoded Dby protein. This specific reactivity has been exploited in several key areas of immunological research.

Transplantation Tolerance

The Dby HY peptide is extensively used to study the mechanisms of immunological tolerance in solid organ and bone marrow transplantation. In the context of sex-mismatched transplantation (male donor to female recipient), the Dby HY peptide is a key antigen recognized by the recipient's CD4+ T cells, leading to graft rejection. Researchers utilize this model to investigate strategies for inducing antigen-specific tolerance.

Key Findings:

  • Intranasal administration of the Dby HY peptide can induce tolerance to subsequent male skin grafts.

  • Co-administration of the peptide with tolerogenic nanoparticles can enhance tolerance induction and prevent graft rejection.

  • Tolerance induction is associated with the generation of regulatory T cells (Tregs) and a reduction in pro-inflammatory cytokine production.

Graft-versus-Host Disease (GVHD)

In allogeneic hematopoietic stem cell transplantation (HSCT), donor T-cell responses against host minor histocompatibility antigens are a major cause of GVHD. The Dby HY peptide serves as a model antigen to study the pathogenesis of GVHD in female recipients of male bone marrow.

Key Findings:

  • Adoptive transfer of Dby HY-specific CD4+ T cells into female recipients of male bone marrow can induce lethal GVHD.

  • The induction of Dby HY-specific regulatory T cells can prevent or ameliorate GVHD while preserving the beneficial graft-versus-leukemia (GVL) effect.

Cancer Immunotherapy

The Dby HY peptide has been employed as a model tumor antigen in pre-clinical studies of cancer immunotherapy, particularly for prostate cancer, as the Dby antigen is expressed on male-derived tumor cells.

Key Findings:

  • Vaccination with Dby HY peptide can elicit a CD4+ T-cell response that contributes to the rejection of Dby-expressing tumors.

  • Adoptive transfer of female T cells, which contain Dby HY-reactive T cells, can control the growth of prostate cancer in male mice.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing the Dby HY peptide (608-622) in mice.

Table 1: In Vitro T-Cell Proliferation Assays
Experimental Setup
Splenocytes from female C57BL/6 mice immunized with male splenocytes were re-stimulated in vitro with Dby HY peptide. Proliferation was measured by [3H]-thymidine incorporation.
Peptide Concentration
10 µM
1 µg/ml
Table 2: ELISpot Assay for IFN-γ Secretion
Experimental Setup
Splenocytes from female mice immunized with male cells were stimulated with Dby HY peptide, and the frequency of IFN-γ-producing cells was determined by ELISpot assay.
Stimulation
Dby HY Peptide (10 µg/ml)
Table 3: In Vivo Cytotoxicity Assay
Experimental Setup
CFSE-labeled target cells (female splenocytes) pulsed with Dby HY peptide were adoptively transferred into female mice previously immunized with male cells. The specific lysis of target cells was measured by flow cytometry.
Time Point
Day 9 post-immunization

Experimental Protocols

In Vitro T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol details the steps to measure the proliferation of Dby HY peptide-specific T cells from immunized mice.

Materials:

  • Single-cell suspension of splenocytes from immunized and control mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Dby HY Peptide (608-622), mouse (1 mg/mL stock in DMSO, diluted in sterile PBS)

  • Control peptide (e.g., an irrelevant MHC class II-binding peptide)

  • [3H]-thymidine (1 mCi/mL)

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Prepare a single-cell suspension of splenocytes from immunized and control female C57BL/6 mice.

  • Resuspend cells in complete RPMI-1640 medium to a final concentration of 2 x 106 cells/mL.

  • Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well round-bottom plate.

  • Add 100 µL of complete RPMI-1640 medium containing the Dby HY peptide at a final concentration of 10 µM. For control wells, add medium with a control peptide or no peptide.

  • Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • During the last 18 hours of culture, pulse each well with 1 µCi of [3H]-thymidine.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [3H]-thymidine using a scintillation counter.

  • Data are typically presented as mean counts per minute (CPM) ± standard deviation.

ELISpot Assay for IFN-γ Production

This protocol describes the detection of individual IFN-γ-secreting cells in response to Dby HY peptide stimulation.

Materials:

  • Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)

  • PVDF-membrane 96-well plates

  • Single-cell suspension of splenocytes

  • Complete RPMI-1640 medium

  • This compound

  • Wash buffers (PBS and PBS-Tween20)

  • ELISpot reader

Procedure:

  • Coat the PVDF-membrane 96-well plate with anti-mouse IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.

  • Wash the plate and block with complete RPMI-1640 medium for 2 hours at room temperature.

  • Prepare a single-cell suspension of splenocytes from immunized and control mice.

  • Add 2-5 x 105 cells per well to the coated plate.

  • Stimulate the cells with Dby HY peptide at a final concentration of 10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate to remove cells and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution. Monitor for the development of spots.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an ELISpot reader.

  • Results are expressed as the number of spot-forming units (SFU) per million cells.

In Vivo Cytotoxicity Assay

This protocol outlines the measurement of Dby HY peptide-specific cytotoxic T lymphocyte (CTL) activity in vivo.

Materials:

  • Splenocytes from naive female C57BL/6 mice (for target cells)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound

  • Control peptide

  • Immunized and naive control recipient mice

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes from naive female C57BL/6 mice.

  • Divide the splenocytes into two populations.

  • Label one population with a high concentration of CFSE (e.g., 5 µM) and the other with a low concentration (e.g., 0.5 µM).

  • Pulse the CFSEhigh population with the Dby HY peptide (1 µM) for 1 hour at 37°C.

  • Pulse the CFSElow population with a control peptide.

  • Wash both cell populations to remove excess peptide.

  • Mix the two populations at a 1:1 ratio.

  • Inject a total of 1-2 x 107 mixed cells intravenously into immunized and naive control recipient mice.

  • After 18-24 hours, harvest spleens and/or lymph nodes from the recipient mice.

  • Analyze the single-cell suspensions by flow cytometry, gating on the CFSE-positive populations.

  • The percentage of specific lysis is calculated using the formula: (1 - (ratio of immune / ratio of naive)) x 100, where the ratio is (% CFSEhigh / % CFSElow).[1]

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway upon Dby HY Peptide-MHC Class II Recognition

The recognition of the Dby HY peptide presented by the I-Ab molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) of a CD4+ T cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and differentiation.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC_Peptide I-Ab + Dby HY Peptide TCR TCR MHC_Peptide->TCR binds CD4 CD4 MHC_Peptide->CD4 co-engagement Lck Lck TCR->Lck associates CD4->Lck recruits CD3 CD3 CD3->Lck phosphorylates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits Ras Ras LAT->Ras IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ IP3->Ca PKC PKCθ DAG->PKC NFAT NFAT Ca->NFAT Activation T-Cell Activation (IL-2 Production, Proliferation) NFAT->Activation NFkB NF-κB PKC->NFkB NFkB->Activation MAPK MAPK (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Activation

Caption: TCR signaling cascade initiated by Dby HY peptide presentation.

Experimental Workflow for In Vivo T-Cell Response Analysis

The following diagram illustrates a typical workflow for studying the in vivo T-cell response to the Dby HY peptide in mice.

Experimental_Workflow cluster_Immunization Immunization Phase cluster_TCell_Isolation T-Cell Analysis Phase cluster_Assays Functional Assays Immunization Immunize female C57BL/6 mice with male splenocytes or Dby HY peptide + adjuvant Harvest Harvest spleens and lymph nodes (e.g., day 7-14 post-immunization) Immunization->Harvest Cytotoxicity In Vivo Cytotoxicity Assay Immunization->Cytotoxicity Recipient for target cells Isolation Isolate splenocytes/ lymphocytes Harvest->Isolation Proliferation In Vitro Proliferation Assay ([3H]-thymidine or CFSE) Isolation->Proliferation ELISpot IFN-γ ELISpot Assay Isolation->ELISpot FlowCytometry Intracellular Cytokine Staining (Flow Cytometry) Isolation->FlowCytometry

Caption: Workflow for analyzing Dby HY peptide-specific T-cell responses.

Conclusion

The Dby HY Peptide (608-622) remains an indispensable tool for murine immunology research. Its well-defined characteristics and potent, specific activity in C57BL/6 mice provide a robust system for investigating complex immunological processes. The applications in transplantation tolerance, GVHD, and cancer immunotherapy have significantly advanced our understanding of CD4+ T-cell biology and have paved the way for the development of novel therapeutic strategies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this valuable research peptide by scientists and drug development professionals.

References

An In-depth Technical Guide on Dby HY Peptide (608-622) and its Relevance in Transplantation Immunology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of transplantation immunology, minor histocompatibility antigens (mHAs) are critical players in the outcomes of allogeneic hematopoietic stem cell transplantation (HSCT).[1][2] These antigens are peptides derived from polymorphic proteins that differ between a donor and a recipient.[2][3] Even in cases of complete matching for the major histocompatibility complex (MHC), or human leukocyte antigen (HLA) in humans, disparities in mHAs can lead to potent T-cell mediated immune responses.[3][4] These responses can manifest as detrimental graft-versus-host disease (GVHD), where donor immune cells attack recipient tissues, or as a beneficial graft-versus-leukemia (GVL) effect, targeting and eliminating residual cancer cells.[1][2][3]

One of the most well-studied groups of mHAs are the H-Y antigens, which are encoded on the Y chromosome. These antigens become immunologically significant in sex-mismatched transplantations, specifically when a female patient receives a graft from a male donor. The Dby protein, also known as DEAD-box helicase Y, is a prototypic H-Y antigen. A specific peptide fragment of this protein, Dby HY peptide (608-622) with the amino acid sequence NAGFNSNRANSSRSS, has been identified as a key epitope recognized by CD4+ T helper cells.[5][6] This guide provides a comprehensive overview of the Dby HY peptide (608-622), its immunological properties, and its significance in the context of transplantation.

Quantitative Data on Dby HY Peptide (608-622)

The immunogenicity of the Dby HY peptide is fundamentally linked to its ability to be presented by MHC class II molecules and subsequently recognized by T-cell receptors. Quantitative measurements of these interactions are crucial for understanding its role in immune responses.

MHC Class II Binding Affinity
PeptideMHC AlleleBinding Affinity (IC50)Reference
Dby HY Peptide (608-622)I-A(b)Data not available[5]

Table 1: MHC Class II Binding Affinity of Dby HY Peptide (608-622). Further research is needed to quantify the precise binding affinity.

Frequency of Dby HY Peptide-Specific T Cells

The frequency of antigen-specific T cells in the peripheral blood is a key indicator of the magnitude of an immune response. In the context of H-Y antigens, the frequency of Dby-specific T cells has been shown to be significantly elevated in male patients with chronic GVHD after receiving a transplant from a female donor. One study demonstrated that the frequency of CD4+ T cells specific for a single Dby peptide was approximately 0.03% of the total CD4+ T cell population in a patient post-transplant.[9]

T Cell SpecificityPatient CohortFrequencyAssay MethodReference
Dby HY Peptide-Specific CD4+ T CellsMale patient with cGVHD post-female donor HSCT~75 spot-forming cells / 10^6 PBMCs (~0.03% of CD4+ T cells)ELISpot[9]

Table 2: Frequency of Dby HY Peptide-Specific T Cells in a Clinical Setting.

Experimental Protocols

The study of Dby HY peptide-specific T cells relies on a variety of immunological assays. Below are detailed methodologies for key experiments.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to antigenic stimulation.[10][11]

Objective: To quantify the proliferation of Dby HY peptide-specific CD4+ T cells.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a female mouse previously immunized with male cells, or from a female patient post-transplant from a male donor.[12]

  • CFSE Labeling:

    • Resuspend 1x10^6 cells/ml in pre-warmed PBS.

    • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 0.5 µM.[12]

    • Incubate for 10 minutes at 37°C.[12]

    • Quench the labeling by adding fetal calf serum to a final concentration of 2%.[12]

    • Wash the cells with PBS.[12]

  • Cell Culture:

    • Culture 5x10^5 CFSE-labeled T cells with 1x10^5 antigen-presenting cells (APCs), such as dendritic cells.[12]

    • Add the Dby HY peptide (608-622) at a concentration of 10 µM.[5]

    • Include a negative control (no peptide) and a positive control (e.g., a known immunogenic peptide or anti-CD3/CD28 beads).[13]

    • Incubate for 4 days at 37°C.[12]

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD4.

    • Acquire the samples on a flow cytometer.

    • Gate on the CD4+ T cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.[14][15][16]

Objective: To determine the frequency of Dby HY peptide-specific IFN-γ-secreting T cells.

Methodology:

  • Plate Coating:

    • Pre-wet an ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.[14]

    • Coat the wells with an anti-IFN-γ capture antibody (10 µg/mL in sterile PBS) and incubate overnight at 4°C.[14]

  • Blocking:

    • Wash the plate to remove unbound antibody.

    • Block the membrane with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.[14]

  • Cell Plating and Stimulation:

    • Add 2.5 x 10^5 PBMCs in 100 µL of medium to each well.[17]

    • Add the Dby HY peptide (608-622) to a final concentration of 1-10 µg/mL.[17]

    • Include negative (no peptide) and positive (e.g., PHA) controls.[14]

    • Incubate for 18 to 48 hours at 37°C in a 5% CO2 incubator.[14]

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[18]

    • Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 45 minutes at room temperature.[14]

  • Development:

    • Add a substrate solution (e.g., BCIP/NBT) and incubate in the dark until distinct spots appear.[18]

    • Stop the reaction by washing with tap water.

    • Dry the plate and count the spots using an ELISpot reader.

MHC Class II Tetramer Staining

MHC tetramers are complexes of four MHC molecules bound to a specific peptide, which can be used to directly visualize and quantify antigen-specific T cells by flow cytometry.[19][20]

Objective: To directly detect and quantify Dby HY peptide-specific CD4+ T cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs or lymphocytes at a concentration of 2-5 x 10^7 cells/ml in FACS buffer.[21]

  • Staining:

    • Add the fluorescently labeled I-A(b) Dby HY (608-622) tetramer reagent to the cells. The optimal concentration should be determined by titration, but a final dilution of 1:100 to 1:200 is often used.[21]

    • Add other antibodies for surface markers, such as anti-CD4, anti-CD3, and a viability dye.

    • Incubate on ice for 60 minutes in the dark.[21]

  • Washing:

    • Wash the cells three times with FACS buffer.[21]

  • Flow Cytometry Analysis:

    • Resuspend the cells in 1% paraformaldehyde.[21]

    • Acquire the samples on a flow cytometer.

    • Gate on live, single, CD3+, CD4+ lymphocytes and then identify the population of cells that are positive for the Dby HY tetramer.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell Dby Dby Protein (exogenous) Endosome Endosome Dby->Endosome Endocytosis Dby_peptide Dby HY Peptide (608-622) Endosome->Dby_peptide Proteolytic Processing MHCII_peptide MHCII-Peptide Complex Dby_peptide->MHCII_peptide Peptide Loading (HLA-DM assisted) MHCII MHC Class II MHCII->Endosome Transport from ER CLIP CLIP HLA_DM HLA-DM T_Cell_Receptor T-Cell Receptor (TCR) MHCII_peptide->T_Cell_Receptor MHCII_peptide->T_Cell_Receptor Antigen Presentation Activation T-Cell Activation T_Cell_Receptor->Activation CD4 CD4 CD4->MHCII_peptide

Caption: Antigen processing and presentation pathway for the Dby HY peptide.

G start Start coat Coat plate with anti-IFN-γ capture Ab start->coat block Block plate coat->block add_cells Add PBMCs and Dby HY peptide block->add_cells incubate1 Incubate 18-48h add_cells->incubate1 wash1 Wash incubate1->wash1 add_detection Add biotinylated anti-IFN-γ detection Ab wash1->add_detection incubate2 Incubate 2h add_detection->incubate2 wash2 Wash incubate2->wash2 add_enzyme Add Streptavidin-AP wash2->add_enzyme incubate3 Incubate 45min add_enzyme->incubate3 wash3 Wash incubate3->wash3 add_substrate Add substrate (BCIP/NBT) wash3->add_substrate develop Develop in dark add_substrate->develop stop Stop reaction develop->stop read Count spots stop->read

Caption: Experimental workflow for an IFN-γ ELISpot assay.

G donor Male Donor (Y chromosome present) transplant HSCT donor->transplant recipient Female Recipient (Y chromosome absent) recipient->transplant donor_cells Donor Immune Cells in Recipient transplant->donor_cells recognition Recognition of Dby as Foreign Antigen donor_cells->recognition recipient_apc Recipient APCs Present Dby Peptide recipient_apc->recognition response T-Cell Mediated Immune Response recognition->response gvhd GVHD response->gvhd gvl GVL response->gvl

Caption: Logical relationship in sex-mismatched transplantation leading to an immune response.

Conclusion

The Dby HY peptide (608-622) serves as a crucial model antigen for studying the complex interplay of immune responses in sex-mismatched allogeneic hematopoietic stem cell transplantation. Its ability to elicit a CD4+ T cell response highlights the importance of minor histocompatibility antigens in the development of both graft-versus-host disease and the beneficial graft-versus-leukemia effect.[1][2][3] A thorough understanding of the mechanisms by which Dby and other mHAs are processed, presented, and recognized is paramount for the development of novel therapeutic strategies. These strategies may include the selective depletion of mHA-reactive T cells to prevent GVHD or the enrichment and expansion of these cells to enhance the GVL effect, ultimately leading to improved outcomes for patients undergoing HSCT.

References

Methodological & Application

Application Notes and Protocols: Dby HY Peptide (608-622), Mouse T Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dby HY Peptide (608-622), with the amino acid sequence NAGFNSNRANSSRSS, is a well-characterized, I-A(^b)-restricted CD4+ T cell epitope derived from the mouse Dead box Y-linked protein.[1][2][3][4] This peptide is a valuable tool for in vitro studies of T cell activation, proliferation, and differentiation. These application notes provide a detailed protocol for assessing mouse T cell proliferation in response to stimulation with the Dby HY Peptide (608-622). The primary method described is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay, a robust and widely used technique to monitor lymphocyte proliferation by flow cytometry.

Principle of the Assay

The CFSE-based T cell proliferation assay relies on the covalent labeling of intracellular proteins with the fluorescent dye CFSE. Upon cell division, the CFSE fluorescence is equally distributed between daughter cells, leading to a halving of fluorescence intensity with each successive generation. This allows for the quantitative analysis of cell proliferation by flow cytometry.

Data Presentation

Table 1: Recommended Reagent and Cell Concentrations
ParameterRecommended Concentration/ValueNotes
Responder Cells (Splenocytes)1 x 10^6 cells/mLIsolated from female C57BL/6 mice.[5]
Dby HY Peptide (608-622)1 - 10 µMA concentration of 10 µM has been shown to be effective.[5]
CFSE Staining Concentration0.5 - 5 µMTitration may be necessary to optimize signal without inducing cytotoxicity.
Culture Duration72 - 96 hoursOptimal for observing multiple rounds of cell division.[5]
Positive ControlAnti-CD3/CD28 antibodies or Concanavalin ATo confirm cell viability and proliferative capacity.
Negative ControlUnstimulated cells (vehicle only)To establish baseline fluorescence.
Table 2: Representative T Cell Proliferation Data
TreatmentPeptide Conc. (µM)% Proliferated Cells (CFSE low)Stimulation Index (SI)
Unstimulated Control02.5%1.0
Dby HY Peptide (608-622)115.0%6.0
Dby HY Peptide (608-622)545.0%18.0
Dby HY Peptide (608-622)1060.0%24.0
Positive Control (Anti-CD3/CD28)N/A85.0%34.0

Note: The data presented in this table are for illustrative purposes. Actual results may vary depending on experimental conditions and mouse strain. A stimulation index greater than 2 is generally considered a positive response.

Experimental Protocols

I. Preparation of Reagents
  • Complete RPMI (cRPMI) Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • Dby HY Peptide (608-622) Stock Solution: Dissolve the lyophilized peptide in sterile DMSO to create a 1 mM stock solution. Further dilute in sterile PBS or culture medium to the desired working concentrations. Store the stock solution in aliquots at -20°C or -80°C.[6]

  • CFSE Stock Solution: Prepare a 5 mM stock solution of CFSE in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

II. Isolation and Labeling of Mouse Splenocytes
  • Euthanize a female C57BL/6 mouse according to institutional guidelines.

  • Aseptically harvest the spleen and place it in a petri dish containing 5 mL of sterile PBS on ice.

  • Generate a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer using the plunger of a sterile syringe.

  • Wash the cells by adding 10 mL of PBS and centrifuging at 300 x g for 5 minutes at 4°C.

  • Lyse red blood cells using an ACK lysis buffer for 2-3 minutes at room temperature. Stop the lysis by adding 10 mL of cRPMI.

  • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 10 mL of cRPMI.

  • Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Immediately vortex to ensure even labeling.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the labeling reaction by adding 5 volumes of cold cRPMI.

  • Centrifuge the cells at 300 x g for 5 minutes and wash twice with cRPMI to remove excess CFSE.

  • Resuspend the CFSE-labeled splenocytes in cRPMI to a final concentration of 1 x 10^6 cells/mL.

III. T Cell Proliferation Assay
  • Plate 100 µL of the CFSE-labeled cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.

  • Prepare serial dilutions of the Dby HY Peptide (608-622) in cRPMI at 2X the final desired concentration.

  • Add 100 µL of the 2X peptide solutions to the appropriate wells. For the unstimulated control, add 100 µL of cRPMI with the corresponding vehicle concentration. For the positive control, add 100 µL of cRPMI containing the appropriate concentration of anti-CD3/CD28 antibodies or another mitogen.

  • Culture the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO2.

IV. Flow Cytometry Analysis
  • After incubation, gently resuspend the cells in each well.

  • Transfer the cells to FACS tubes and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cells with 200 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • (Optional) Stain for cell surface markers such as CD4 to specifically gate on the helper T cell population. Add fluorescently labeled anti-CD4 antibody and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells once with FACS buffer.

  • Resuspend the cells in 300 µL of FACS buffer for acquisition on a flow cytometer.

  • Acquire data, ensuring to collect a sufficient number of events in the lymphocyte gate.

  • Analyze the data using appropriate software. Gate on the live, single-cell, CD4+ lymphocyte population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell APC APC MHC_II I-Ab (MHC-II) APC->MHC_II Peptide Processing CD80_86 CD80/86 Peptide Dby HY Peptide MHC_II->Peptide Binding TCR T Cell Receptor (TCR) MHC_II->TCR Recognition T_Cell CD4+ T Cell T_Cell->TCR CD4 CD4 T_Cell->CD4 CD28 CD28 Signaling Intracellular Signaling Cascade TCR->Signaling Signal 1 CD4->MHC_II Proliferation Proliferation Signaling->Proliferation CD80_86->CD28 Co-stimulation (Signal 2) CD28->Signaling

Caption: T Cell Activation by Dby HY Peptide.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis splenocyte_isolation Isolate Splenocytes (from female C57BL/6 mouse) cfse_labeling Label with CFSE splenocyte_isolation->cfse_labeling plating Plate Cells (1x10^5/well) cfse_labeling->plating stimulation Add Dby HY Peptide (or controls) plating->stimulation incubation Incubate (72-96 hours) stimulation->incubation surface_stain (Optional) Surface Stain (e.g., CD4) incubation->surface_stain flow_cytometry Acquire on Flow Cytometer surface_stain->flow_cytometry data_analysis Analyze CFSE Dilution flow_cytometry->data_analysis

Caption: Experimental Workflow for T Cell Proliferation Assay.

References

Application Notes and Protocols for In Vivo Administration of Dby HY Peptide (608-622) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of the Dby HY Peptide (608-622) in mice to elicit a CD4+ T cell response. This peptide is a well-characterized minor histocompatibility H-Y antigen epitope restricted by the I-Ab MHC class II molecule in C57BL/6 mice.[1][2][3] It is derived from the DEAD-box RNA helicase Y protein encoded on the Y chromosome.[4][5] In vivo administration is typically performed in female C57BL/6 mice to study immune responses against male-specific antigens, with applications in transplantation immunology, graft-versus-host disease (GVHD), and tumor immunology.[1][4]

I. Peptide Characteristics and Handling

  • Peptide: Dby HY Peptide (608-622)

  • Sequence: NAGFNSNRANSSRSS[2][3]

  • MHC Restriction: I-Ab (in C57BL/6 mice)[1][2]

  • Responding Cell Type: CD4+ T cells[2]

  • Molecular Weight: 1568.7 g/mol

  • Appearance: Lyophilized white powder

  • Storage of Lyophilized Peptide: Store at -20°C for long-term storage.

  • Reconstitution: Reconstitute the lyophilized peptide in sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 1-10 mg/mL). Further dilute the stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired final concentration for in vivo administration. Avoid repeated freeze-thaw cycles of the stock solution.

II. Experimental Protocols

A. Protocol for In Vivo Immunization of Female C57BL/6 Mice

This protocol describes how to immunize female C57BL/6 mice with the Dby HY peptide to generate a primary CD4+ T cell response.

Materials:

  • Dby HY Peptide (608-622)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile, endotoxin-free PBS

  • Sterile syringes and needles (27-30 gauge)

  • Female C57BL/6 mice (6-8 weeks old)

Procedure:

  • Peptide-Adjuvant Emulsion Preparation:

    • Dilute the reconstituted Dby HY peptide stock solution in sterile PBS to a concentration of 2 mg/mL.

    • To prepare the emulsion for the primary immunization, mix equal volumes of the peptide solution (2 mg/mL) and Complete Freund's Adjuvant (CFA) to achieve a final peptide concentration of 1 mg/mL.

    • Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by vortexing until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed on the surface of cold water.

    • For booster immunizations, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Inject 100 µL of the peptide-CFA emulsion subcutaneously (s.c.) at the base of the tail. This delivers a dose of 100 µg of the Dby HY peptide per mouse.

    • Booster Immunization (Day 14): Inject 100 µL of the peptide-IFA emulsion subcutaneously (s.c.) at a different site (e.g., the flank). This delivers a booster dose of 100 µg of the peptide.

  • Analysis of Immune Response:

    • Immune responses can be analyzed 7-10 days after the booster immunization.

    • Euthanize the mice and harvest spleens and/or draining lymph nodes.

    • Prepare single-cell suspensions for downstream applications such as ELISpot, intracellular cytokine staining, or T cell proliferation assays.

B. Protocol for Ex Vivo Restimulation and Analysis of Dby-Specific T Cells

This protocol outlines the procedure for restimulating splenocytes from immunized mice to quantify the Dby-specific T cell response.

Materials:

  • Single-cell suspension of splenocytes from immunized and control mice

  • Dby HY Peptide (608-622)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Brefeldin A (for intracellular cytokine staining)

  • [3H]-Thymidine (for proliferation assays)

  • ELISpot plates and reagents (for ELISpot assays)

  • Flow cytometry antibodies (e.g., anti-CD4, anti-IFN-γ)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.

  • Ex Vivo Restimulation:

    • Plate the splenocytes in a 96-well plate at a density of 2 x 105 to 1 x 106 cells per well in complete RPMI 1640 medium.

    • Add the Dby HY peptide to the wells at a final concentration of 1-10 µM.[2]

    • Include negative control wells (no peptide or an irrelevant peptide) and positive control wells (e.g., Concanavalin A or anti-CD3/CD28 antibodies).

  • Downstream Analysis (choose one or more):

    • Intracellular Cytokine Staining (ICS):

      • Incubate the cells for 4-6 hours in the presence of a protein transport inhibitor such as Brefeldin A.

      • After incubation, harvest the cells and stain for surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-2).

      • Analyze the cells by flow cytometry to determine the percentage of Dby-specific, cytokine-producing CD4+ T cells.

    • ELISpot Assay:

      • Perform the restimulation in an ELISpot plate pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ).

      • Incubate for 18-24 hours.

      • Develop the plate according to the manufacturer's instructions to visualize and count the number of cytokine-secreting cells.

    • T Cell Proliferation Assay:

      • Incubate the cells for 72 hours.

      • Pulse the cells with 1 µCi of [3H]-Thymidine for the final 18 hours of culture.

      • Harvest the cells and measure the incorporation of [3H]-Thymidine using a scintillation counter to determine the proliferative response.

III. Data Presentation

The following tables summarize representative quantitative data from studies involving the Dby HY Peptide (608-622).

Table 1: In Vivo T Cell Response to Dby HY Peptide (608-622) Immunization

Mouse StrainImmunizationAnalysis MethodReadoutResultReference
C57BL/6 (female)2 x 107 male splenocytes i.v.Intracellular Cytokine Staining (ICS)% of CD4+ T cells producing IFN-γ after in vitro Dby peptide stimulation~0.5 - 1.5%[3]
C57BL/6 (female)Immunization with TRAMP-C2, RM1, normal prostate cells, or male lymphocytesT cell proliferation assayStimulation IndexIncreased proliferation against Dby peptide compared to untreated mice[1]

Table 2: Ex Vivo T Cell Response to Dby HY Peptide (608-622) Stimulation

Mouse StrainIn Vivo ConditionAnalysis MethodReadoutResultReference
C57BL/6 (parous female)Previously pregnant with male fetuses[3H]-Thymidine incorporationFold increase in proliferation (Dby vs. control peptide)Significant increase[2]
C57BL/6 (virgin female)Naive[3H]-Thymidine incorporationFold increase in proliferation (Dby vs. control peptide)No significant increase[2]

IV. Visualizations

Dby_Signaling_Pathway Dby HY Peptide (608-622) Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell Exogenous Dby Protein Exogenous Dby Protein Phagosome Phagosome Exogenous Dby Protein->Phagosome Endocytosis Dby Peptide (608-622) Dby Peptide (608-622) Phagosome->Dby Peptide (608-622) Proteolytic Processing Peptide-MHC Complex Peptide-MHC Complex Dby Peptide (608-622)->Peptide-MHC Complex Loading onto MHC-II MHC Class II (I-Ab) MHC Class II (I-Ab) MHC Class II (I-Ab)->Peptide-MHC Complex TCR T Cell Receptor (TCR) Peptide-MHC Complex->TCR Antigen Presentation CD4 CD4 Peptide-MHC Complex->CD4 T Cell Activation T Cell Activation TCR->T Cell Activation CD4->T Cell Activation Co-stimulation Co-stimulatory Signals (e.g., CD28/B7) Co-stimulation->T Cell Activation Proliferation & Differentiation Proliferation & Differentiation T Cell Activation->Proliferation & Differentiation Experimental_Workflow Experimental Workflow for In Vivo Administration and Analysis cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis Immunization Day 0: Primary Immunization (Dby Peptide + CFA) Booster Day 14: Booster Immunization (Dby Peptide + IFA) Immunization->Booster Spleen Harvest Day 21-24: Harvest Spleen/Lymph Nodes Booster->Spleen Harvest Cell Suspension Prepare Single-Cell Suspension Spleen Harvest->Cell Suspension Restimulation Restimulate with Dby Peptide (608-622) Cell Suspension->Restimulation Analysis Analysis Restimulation->Analysis ICS Intracellular Cytokine Staining (Flow Cytometry) Analysis->ICS ELISpot ELISpot Assay Analysis->ELISpot Proliferation Proliferation Assay ([3H]-Thymidine) Analysis->Proliferation Logical_Relationships Logical Relationships in Dby HY Peptide Immunology Dby Gene Dby Gene (Y Chromosome) Dby Protein Dby Protein Dby Gene->Dby Protein Transcription & Translation Dby Peptide (608-622) Dby Peptide (608-622) Dby Protein->Dby Peptide (608-622) Antigen Processing Peptide-MHC Complex Peptide-MHC Complex Dby Peptide (608-622)->Peptide-MHC Complex MHC Class II (I-Ab) MHC Class II (I-Ab) MHC Class II (I-Ab)->Peptide-MHC Complex CD4+ T Cell Recognition CD4+ T Cell Recognition Peptide-MHC Complex->CD4+ T Cell Recognition Immune Response Immune Response CD4+ T Cell Recognition->Immune Response Female Mouse (C57BL/6) Female Mouse (C57BL/6) Female Mouse (C57BL/6)->MHC Class II (I-Ab) Expresses Female Mouse (C57BL/6)->CD4+ T Cell Recognition Mounts Response In Male Mouse (C57BL/6) Male Mouse (C57BL/6) Male Mouse (C57BL/6)->Dby Gene Expresses

References

Application Notes and Protocols: Dby HY Peptide (608-622) in Mouse Transplantation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Dby HY Peptide (608-622) in mouse transplantation models. The Dby HY peptide is a minor histocompatibility (H-Y) antigen epitope presented by the MHC class II molecule I-Ab and is instrumental in studying CD4+ T cell responses in the context of graft rejection and tolerance induction in sex-mismatched transplantation settings.

Introduction

The Dby HY peptide, with the sequence NAGFNSNRANSSRSS, is derived from the Dby gene located on the Y chromosome.[1][2] In female mice of the C57BL/6 strain (H-2b haplotype), this peptide is recognized as a foreign antigen when presented by cells from a syngeneic male donor. This specific immune recognition by CD4+ T helper cells plays a crucial role in the rejection of male grafts, such as skin and bone marrow, by female recipients.[3][4] Consequently, the Dby HY peptide serves as a valuable tool to investigate the mechanisms of CD4+ T cell-mediated graft rejection, to explore strategies for inducing antigen-specific immune tolerance, and to study maternal-fetal tolerance.[5][6]

Applications

The Dby HY Peptide (608-622) is utilized in a variety of mouse transplantation models to:

  • Induce and Study Graft Rejection: Pulsing female dendritic cells (DCs) with the Dby peptide can elicit an immune response similar to the injection of male cells, leading to the rejection of subsequent male grafts.[7] This allows for a controlled analysis of the CD4+ T cell-mediated rejection pathway.

  • Induce Antigen-Specific Tolerance: Administration of the Dby peptide under specific conditions, such as via intranasal delivery or loaded onto nanoparticles, can induce tolerance to male grafts.[3][6] This is a key area of research for preventing graft rejection without the need for broad immunosuppression.

  • Investigate Maternal-Fetal Tolerance: The Dby peptide is used to study how the maternal immune system develops tolerance to fetal antigens during pregnancy with male fetuses.[5][8]

  • Dissect Immunodominance: In conjunction with other H-Y antigens (like Uty and Smcy), the Dby peptide can be used to study the hierarchy of immune responses to different minor histocompatibility antigens.[9]

  • As a Tool in Cancer Immunotherapy Research: The immune response to H-Y antigens, including Dby, has been assessed in the context of prostate cancer models.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing the Dby HY Peptide (608-622) in mouse transplantation models.

Table 1: T Cell Proliferation in Response to Dby HY Peptide

Experimental ModelCell SourceStimulantProliferation MetricResultReference
PregnancySplenocytes from parous female miceDby peptide (10 µM)3H-Thymidine uptake (Fold increase vs. control)Significant increase in proliferation compared to virgin mice[5][8]
Immunization with male cellsSplenocytes from female miceDby peptideT cell proliferation assayGenerated immune responses against Dby epitope
Tolerance InductionSplenocytes from tolerized female miceDby peptideIFN-γ and IL-2 productionSuppressed proliferative and IFN-γ responses

Table 2: Graft Survival in Dby HY Peptide Models

Experimental ModelTreatmentGraft TypeSurvival OutcomeReference
Tolerance InductionIntranasal administration of Dby peptideMale skin graftIndefinite survival[6]
Tolerance InductionDby peptide-loaded PLG nanoparticlesMale bone marrowPromoted donor-host chimerism[3]
ImmunizationImmature female DCs pulsed with Dby peptideSyngeneic male skin graftCauses immunization (rejection)[7]

Experimental Protocols

Protocol 1: Induction of Immune Tolerance to Male Skin Grafts via Intranasal Peptide Administration

This protocol describes the induction of tolerance to male skin grafts in female mice through the intranasal administration of the Dby HY peptide.

Materials:

  • Dby HY Peptide (608-622)

  • Sterile PBS

  • Female C57BL/6 mice (6-8 weeks old)

  • Syngeneic male C57BL/6 mice (for skin grafts)

  • Anesthesia for mice

Procedure:

  • Peptide Preparation: Dissolve Dby HY Peptide (608-622) in sterile PBS to a final concentration of 1 mg/mL.

  • Tolerance Induction:

    • Lightly anesthetize female C57BL/6 mice.

    • Administer 10 µL of the peptide solution (10 µg) into each nostril (total of 20 µg per mouse).

    • Repeat the administration for three consecutive days.

  • Skin Grafting:

    • One week after the final peptide administration, perform a full-thickness tail skin graft from a syngeneic male donor onto the flank of the tolerized female recipient.

    • Monitor graft survival daily. Grafts are considered rejected when less than 10% of the original graft remains viable.

  • Analysis:

    • Plot graft survival curves (percentage of surviving grafts over time).

    • At defined time points, splenocytes can be harvested from recipient mice to assess T cell responses to the Dby peptide via proliferation assays or cytokine analysis.[6]

Protocol 2: In Vitro T Cell Proliferation Assay

This protocol details the measurement of T cell proliferation in response to the Dby HY peptide.

Materials:

  • Single-cell suspension of splenocytes from experimental mice

  • Dby HY Peptide (608-622)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • 3H-Thymidine

  • Cell harvester and scintillation counter

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or control female C57BL/6 mice.

  • Cell Plating: Plate 2 x 105 splenocytes per well in a 96-well round-bottom plate in complete RPMI-1640 medium.

  • Peptide Stimulation:

    • Add Dby HY Peptide (608-622) to the wells at a final concentration of 10 µM.[5]

    • Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • 3H-Thymidine Labeling: For the final 18 hours of incubation, pulse the cells by adding 1 µCi of 3H-Thymidine to each well.[5]

  • Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Visualizations

G cluster_0 Antigen Presentation cluster_1 T Cell Activation & Response APC Male Antigen Presenting Cell (APC) MHCII I-Ab MHC Class II APC->MHCII presents Dby Dby HY Peptide (608-622) MHCII->Dby displays CD4 CD4 Co-receptor MHCII->CD4 interacts with TCR T Cell Receptor (TCR) Dby->TCR binds to Activated_Th Activated Th Cell TCR->Activated_Th Activation Signal CD4->Activated_Th Activation Signal Th_Cell Naive CD4+ T Helper Cell Th_Cell->TCR Th_Cell->CD4 Cytokines Cytokine Production (e.g., IL-2, IFN-γ) Activated_Th->Cytokines leads to Rejection Graft Rejection Cytokines->Rejection mediates

Caption: Signaling pathway for Dby HY peptide recognition and CD4+ T cell-mediated graft rejection.

G cluster_workflow Experimental Workflow: Tolerance Induction and Skin Grafting start Start: Female C57BL/6 Mice peptide_admin Intranasal Administration of Dby HY Peptide start->peptide_admin wait Waiting Period (1 week) peptide_admin->wait grafting Male Skin Grafting wait->grafting monitoring Graft Survival Monitoring grafting->monitoring analysis Endpoint Analysis: - Graft survival curves - T cell assays monitoring->analysis outcome_tolerance Outcome: Tolerance (Graft Survival) analysis->outcome_tolerance outcome_rejection Outcome: Rejection (Control Group) analysis->outcome_rejection

References

Application Notes and Protocols: Inducing Immune Tolerance with Dby HY Peptide (608-622)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Dby HY Peptide (608-622), with the sequence NAGFNSNRANSSRSS, is a well-characterized minor histocompatibility antigen (mHA) derived from the Y-chromosome-linked DEAD box (Dbx) family of genes.[1][2][3] In the context of sex-mismatched transplantation (e.g., a female recipient of a male graft), this peptide is recognized as a foreign antigen by the recipient's immune system. Specifically, it is a CD4+ T cell epitope presented by the MHC class II molecule I-A^b in mice.[4] This property makes the Dby peptide a valuable tool for studying the mechanisms of immune tolerance and for developing strategies to prevent graft rejection and Graft-versus-Host Disease (GVHD).[5][6] These application notes provide detailed protocols for utilizing the Dby HY peptide to induce and assess immune tolerance in preclinical research settings.

Experimental Protocols

Protocol 1: Induction of Immune Tolerance Using Peptide-Loaded Nanoparticles

This protocol describes the induction of antigen-specific tolerance using the Dby peptide delivered via poly(lactide-co-glycolide) (PLG) nanoparticles in a minor antigen sex-mismatched bone marrow transplantation model.[5][7] The primary mechanism is believed to be the induction of anergy in peptide-specific CD4+ T cells.[5]

Materials:

  • Dby HY Peptide (608-622)

  • Poly(lactide-co-glycolide) (PLG) nanoparticles (approx. 500 nm diameter)[7]

  • Female C57BL/6 recipient mice

  • Male C57BL/6 donor mice (for bone marrow)

  • Standard materials for intravenous (i.v.) injection and bone marrow transplantation

Methodology:

  • Preparation of Peptide-Loaded Nanoparticles:

    • The Dby peptide can be either encapsulated within or chemically coupled to the surface of PLG nanoparticles.[7]

    • A typical dose contains 1.5 µg of the Dby peptide per 1.25-2.50 mg of nanoparticles.[5]

    • As a negative control, use nanoparticles loaded with an irrelevant peptide, such as OVA peptide (323-339).[5]

  • Animal Model and Dosing Regimen:

    • Utilize a sex-mismatched model where female C57BL/6 mice are recipients of male bone marrow.[5]

    • A single intravenous (i.v.) injection of the Dby-PLG nanoparticles is sufficient to induce tolerance.[5][7]

    • Administer 2.50 mg of Dby-PLG nanoparticles (containing encapsulated peptide) one day after the bone marrow transplant (Day +1).[5]

  • Bone Marrow Transplantation:

    • Perform bone marrow transplantation on Day 0 according to standard laboratory procedures.

  • Assessment of Tolerance:

    • Chimerism: Monitor donor-host chimerism in peripheral blood at regular intervals post-transplantation to assess the engraftment of donor cells.

    • In Vitro Recall Response: Ten days post-transplantation, harvest splenocytes from recipient mice to assess the antigen-specific T cell response (See Protocol 2).[5]

Protocol 2: In Vitro Assessment of T-Cell Response to Dby Peptide

This protocol details methods to evaluate the cellular immune response to the Dby peptide, specifically T cell proliferation and cytokine secretion, which are key indicators of sensitization or tolerance.

Materials:

  • Splenocytes from experimental mice (e.g., from Protocol 1)

  • Dby HY Peptide (608-622)

  • Complete RPMI medium

  • [³H]thymidine (for proliferation assay)

  • IFN-γ ELISPOT kit

  • Anti-CD3 antibody (positive control)

  • Irrelevant peptide (e.g., Lso190–201 or OVA323–339) (negative control)[4][5]

Methodology: Proliferation Assay

  • Prepare a single-cell suspension of splenocytes from harvested spleens.[4]

  • Plate 1 x 10⁶ cells per mL in a 96-well plate.[4]

  • Stimulate the cells with the following conditions in triplicate:

    • Dby HY Peptide (10 µM)[4]

    • Negative control peptide (10 µM)

    • Anti-CD3 antibody (positive control)

    • Medium only (unstimulated control)

  • Culture for 72 hours.[4]

  • For the final 18 hours of culture, pulse each well with 1 µCi of [³H]thymidine.[4]

  • Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.

  • Results are typically expressed as counts per minute (CPM) or a stimulation index. A suppressed proliferative response in Dby-PLG treated mice compared to controls indicates tolerance.[5]

Methodology: IFN-γ ELISPOT Assay

  • Coat a 96-well ELISPOT plate with anti-IFN-γ capture antibody according to the manufacturer's instructions.

  • Add splenocytes to the wells.

  • Stimulate the cells with the Dby peptide as described for the proliferation assay.

  • Culture for 24-48 hours.

  • Develop the spots according to the manufacturer's protocol.

  • Count the number of spot-forming cells (SFCs) per 10⁶ cells. A marked reduction in IFN-γ secretion in response to Dby stimulation in the tolerized group compared to controls is indicative of tolerance.[5]

Quantitative Data Summary

Table 1: In Vitro Recall Response of Splenocytes 10 Days Post-Transplantation (Data derived from studies using Dby-PLG nanoparticles for tolerance induction[5])

Treatment GroupStimulationProliferation (CPM)IFN-γ Secretion (pg/mL)
Dby-PLG Tolerized Dby PeptideSuppressedMarkedly Reduced
OVA PeptideBaselineBaseline
Anti-CD3HighHigh
Control (OVA-PLG) Dby PeptideHighHigh
OVA PeptideBaselineBaseline
Anti-CD3HighHigh

Table 2: Comparison of Dby Peptide Administration Protocols for Tolerance Induction

ProtocolPeptide FormDoseAdministration RouteRegimenOutcomeReference
Nanoparticle DeliveryDby peptide encapsulated in PLG nanoparticles1.5 µg peptideIntravenous (i.v.)Single dose 1 day after transplantTolerance (Promoted engraftment)[5][7]
Altered Peptide LigandAltered Dby peptide20 µgIntravenous (i.v.)Five doses at 4-day intervalsDominant Tolerance[6]
Dendritic Cell PulsingDby peptide pulsed on bone marrow dendritic cells10 µg--Sensitization (Rapid graft rejection)[8]

Visualizations: Workflows and Pathways

G cluster_0 Day -1 to 0 cluster_1 Day +1 cluster_2 Day +10 onwards bmt Bone Marrow Transplant (Day 0) (Male -> Female) admin Administer Dby-PLG Nanoparticles (i.v.) bmt->admin assess Assess Tolerance admin->assess chimerism Monitor Chimerism assess->chimerism recall In Vitro Recall Assays assess->recall G cluster_0 Tolerogenic Antigen Presenting Cell (APC) cluster_1 Naive CD4+ T Cell cluster_2 Outcome apc Tolerogenic APC (via PLG nanoparticle uptake) mhc MHC-II + Dby Peptide apc->mhc Presents tcr TCR mhc->tcr Signal 1 (TCR Engagement) No Co-stimulation (Signal 2) cd4 CD4+ T Cell tcr->cd4 Part of no_il2 No IL-2 Production cd4->no_il2 anergy T-Cell Anergy no_il2->anergy tolerance Immune Tolerance anergy->tolerance G cluster_assays Assays (72h Culture) cluster_results Analysis splen Isolate Splenocytes from Mice culture Culture Cells with Dby Peptide Stimulation splen->culture prolif Proliferation Assay ([3H]Thymidine) culture->prolif elispot ELISPOT Assay (IFN-γ) culture->elispot prolif_res Measure CPM prolif->prolif_res elispot_res Count Spot Forming Cells elispot->elispot_res

References

Application Notes and Protocols for MHC Class II Tetramer Staining with Dby HY Peptide (608-622)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification and quantification of CD4+ T cells specific for the Dby HY peptide (608-622) presented by the mouse MHC class II molecule, H-2 IAb. This technique is critical for monitoring antigen-specific T cell responses in various research and preclinical settings, including transplantation, autoimmunity, and cancer immunology.

Introduction

Major Histocompatibility Complex (MHC) class II tetramers are powerful reagents for the direct detection and enumeration of antigen-specific CD4+ T cells by flow cytometry.[1][2][3] This method relies on the specific interaction between the T cell receptor (TCR) on CD4+ T cells and the peptide-MHC complex.[2] By tetramerizing these complexes, the avidity of the interaction is increased, allowing for stable staining of rare cell populations.[2] The Dby HY peptide (NAGFNSNRANSSRSS), derived from the DEAD box RNA helicase Y protein, is a well-characterized minor histocompatibility antigen.[4] Monitoring the CD4+ T cell response to this peptide is crucial in understanding immune responses in sex-mismatched hematopoietic stem cell transplantation.

Data Presentation

The following table summarizes representative quantitative data obtained from MHC class II tetramer staining experiments. Note that frequencies of antigen-specific T cells can vary significantly based on the experimental model, immunization protocol, and time point of analysis.

ParameterValueExperimental ContextSource
Frequency of Dby-specific CD4+ T cells ~0.03% of CD4+ T cellsIn vivo expansion in a patient post-hematopoietic stem cell transplant (unstimulated PBMCs).[5]
Recommended Tetramer Concentration 1-20 µg/ml (optimization required)General for mouse MHC class II tetramers. A common starting point is 2 µg/ml.[6]
Optimal Staining Temperature 37°CRecommended for many mouse MHC class II tetramers to achieve optimal staining. Staining at 4°C may result in significantly lower signal.[6][7]
Optimal Staining Time 1-3 hoursIncubation for 3 hours at 37°C has been shown to be effective for some mouse MHC class II tetramers.[6]
Naïve Precursor Frequency 0.2 to 10 per million naïve CD4+ T cellsGeneral estimation for naïve epitope-specific CD4+ T cells in humans.[8]

Experimental Protocols

Materials and Reagents
  • Cells: Mouse splenocytes, lymph node cells, or peripheral blood mononuclear cells (PBMCs).

  • MHC Class II Tetramer: H-2 IAb tetramer complexed with Dby HY peptide (608-622), conjugated to a fluorochrome (e.g., PE or APC).

  • Negative Control Tetramer: An irrelevant peptide-loaded H-2 IAb tetramer.

  • Fluorescently conjugated antibodies:

    • Anti-mouse CD4 (clone GK1.5 or RM4-5)

    • Anti-mouse CD3 (clone 145-2C11)

    • Anti-mouse CD8a (to exclude CD8+ T cells)

    • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • FACS Buffer: PBS with 2% FBS and 0.1% sodium azide.

  • Fc Block: Anti-mouse CD16/32 antibody (clone 2.4G2).

  • Fixation Buffer (optional): 1% paraformaldehyde in PBS.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition and Analysis cell_isolation Isolate single cell suspension (e.g., splenocytes) cell_count Count cells and adjust concentration to 2-5 x 10^7 cells/ml cell_isolation->cell_count fc_block Fc receptor blocking (10-15 min, 4°C) cell_count->fc_block tetramer_incubation Incubate with MHC class II tetramer (1-3 hours, 37°C) fc_block->tetramer_incubation surface_stain Add surface antibody cocktail (e.g., anti-CD4, anti-CD3) (30 min, 4°C) tetramer_incubation->surface_stain viability_stain Add viability dye (as per manufacturer's protocol) surface_stain->viability_stain wash Wash cells with FACS buffer viability_stain->wash acquisition Acquire events on a flow cytometer wash->acquisition analysis Analyze data using appropriate gating strategy acquisition->analysis

Caption: Experimental workflow for MHC class II tetramer staining.

Staining Protocol for Mouse Splenocytes

This protocol is a general guideline and should be optimized for your specific experimental conditions.[6]

  • Cell Preparation:

    • Prepare a single-cell suspension of mouse splenocytes using your standard laboratory protocol.

    • Resuspend the cells in FACS buffer at a concentration of 2-5 x 10^7 cells/ml.[9]

    • For fresh lymphoid cells, it is recommended to use 1-2 x 10^6 cells per staining reaction.[9]

  • Fc Receptor Blocking:

    • Add Fc block to your cell suspension and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific binding of antibodies.

  • MHC Class II Tetramer Staining:

    • Add the Dby HY peptide-MHC class II tetramer to the cells. The optimal concentration should be determined by titration, but a starting point of 2 µg/ml is often recommended.[6]

    • Incubate for 1-3 hours at 37°C, protected from light.[6] Incubation at 37°C has been shown to provide better staining results for some mouse MHC class II tetramers compared to 4°C.[6]

  • Surface Antibody Staining:

    • Without washing the cells, add the cocktail of fluorescently labeled antibodies (e.g., anti-CD4, anti-CD3, anti-CD8a).

    • Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining:

    • Add a viability dye according to the manufacturer's instructions. This is a critical step as dead cells can non-specifically bind tetramers.[6] For example, Propidium Iodide can be used at a final concentration of 0.5 µg/ml.[6]

  • Washing:

    • Wash the cells 2-3 times with 2-3 ml of cold FACS buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 200-500 µl).

    • Acquire the samples on a flow cytometer as soon as possible. If necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours, protected from light.

Flow Cytometry Gating Strategy

A proper gating strategy is essential to exclude non-specific events and accurately identify the target population.[5][10]

gating_strategy start Total Events lymphocytes Lymphocytes (FSC-A vs SSC-A) start->lymphocytes singlets Singlets (FSC-A vs FSC-H) lymphocytes->singlets live_cells Live Cells (Viability Dye-) singlets->live_cells cd3_positive CD3+ Cells live_cells->cd3_positive cd4_positive CD4+ T Cells (CD3+ CD4+) cd3_positive->cd4_positive tetramer_positive Dby HY Tetramer+ (CD4+ Tetramer+) cd4_positive->tetramer_positive

Caption: Flow cytometry gating strategy for identifying antigen-specific CD4+ T cells.

Gating Steps:

  • Lymphocyte Gate: Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties.

  • Singlet Gate: Exclude doublets and cell aggregates by gating on single cells using FSC-Area versus FSC-Height.

  • Live Cell Gate: Gate on the live cell population by excluding cells positive for the viability dye.

  • CD3+ T Cell Gate: Identify T cells by gating on CD3-positive cells.

  • CD4+ T Cell Gate: From the CD3+ population, gate on CD4-positive cells.

  • Tetramer+ Gate: Within the CD4+ T cell population, identify the Dby HY-specific cells by gating on the tetramer-positive population. Use a negative control tetramer to set the gate.

Concluding Remarks

The protocol and guidelines presented here provide a robust framework for the successful staining and analysis of Dby HY peptide-specific CD4+ T cells using MHC class II tetramers. It is crucial to perform optimization experiments for tetramer concentration, staining time, and temperature for each new lot of reagent and experimental setup to ensure the accuracy and reproducibility of the results. The inclusion of proper controls, such as a negative control tetramer and a well-defined gating strategy, is paramount for reliable data interpretation.

References

Application Notes and Protocols: Flow Cytometry Gating Strategy for Dby and HY-Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minor histocompatibility antigens (mHags) are polymorphic, immunogenic peptides presented by major histocompatibility complex (MHC) molecules that can elicit T cell responses, particularly in the context of allogeneic hematopoietic stem cell transplantation (HSCT). Dby and HY are two well-characterized mHags encoded by genes on the Y chromosome. Detection and characterization of T cells specific for Dby and HY are crucial for understanding and monitoring graft-versus-host disease (GVHD), graft-versus-leukemia (GVL) effects, and immune reconstitution post-transplantation. This document provides a detailed protocol for the identification and immunophenotyping of Dby and HY-specific T cells using multicolor flow cytometry.

Principle of the Assay

The identification of rare, antigen-specific T cells within a complex population of peripheral blood mononuclear cells (PBMCs) is achieved through the use of MHC-peptide tetramers.[1][2] These reagents are composed of four MHC molecules, each loaded with a specific peptide (in this case, a Dby or HY-derived epitope), and conjugated to a fluorochrome.[2] The tetrameric structure allows for stable, high-avidity binding to T cell receptors (TCRs) that recognize the specific MHC-peptide complex.[2] By combining tetramer staining with antibodies against various cell surface markers, it is possible to not only quantify the frequency of Dby and HY-specific T cells but also to determine their lineage (CD4+ or CD8+), and differentiation status (e.g., naive, central memory, effector memory, or terminally differentiated effector cells).[3][4]

Data Presentation

Table 1: Representative Frequencies of Dby and HY-Specific T Cells
PopulationSample TypeContextFrequency (% of CD8+ or CD4+ T cells)Reference
Dby-specific CD8+ T cellsPBMCsHealthy Male Donor0.01 - 0.1%[5][6]
Dby-specific CD8+ T cellsPBMCsFemale HSCT recipient of male donor (with GVHD)0.1 - 2.0%[5][6]
HY-specific CD4+ T cellsPBMCsHealthy Male Donor< 0.05%[5][6]
HY-specific CD4+ T cellsPBMCsFemale HSCT recipient of male donor (with GVL)0.05 - 1.0%[5][6]

Note: Frequencies can vary significantly between individuals and are dependent on factors such as HLA type, transplant history, and clinical status.

Experimental Protocols

Materials and Reagents
  • Biological Sample: Cryopreserved or fresh peripheral blood mononuclear cells (PBMCs).

  • MHC-Peptide Tetramers:

    • PE-conjugated HLA-A*02:01-Dby tetramer (or other appropriate HLA-restricted Dby tetramer).

    • APC-conjugated HLA-DRB1*15:01-HY tetramer (or other appropriate HLA-restricted HY tetramer).

    • Negative control tetramer (irrelevant peptide).

  • Fluorochrome-conjugated Monoclonal Antibodies: (See Table 2 for a recommended panel).

  • Buffers and Solutions:

    • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).[2]

    • Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).[7]

    • Fc Receptor Blocking Reagent.

    • 1% Paraformaldehyde (PFA) in PBS.[2]

Table 2: Recommended Antibody Panel for Immunophenotyping
MarkerFluorochromePurpose
CD3AF700T cell lineage marker.[3]
CD4BV510Helper T cell lineage marker.[3]
CD8PerCP-Cy5.5Cytotoxic T cell lineage marker.[3]
CD45RAFITCNaive and terminally differentiated effector T cell marker.[3]
CCR7PE-Cy7Naive and central memory T cell marker.[3]
CD62LAPC-H7Naive and central memory T cell marker.[8]
CD27BV605Memory T cell marker.[3]
Viability Dyee.g., Fixable Viability Dye eFluor 506Exclusion of dead cells.[3]
Staining Protocol for PBMCs
  • Cell Preparation:

    • Thaw cryopreserved PBMCs rapidly in a 37°C water bath.

    • Wash cells with 10 mL of pre-warmed complete RPMI medium.

    • Centrifuge at 300 x g for 7 minutes.

    • Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust cell concentration to 2-5 x 10^7 cells/mL.[2]

  • Fc Receptor Blocking:

    • Add Fc receptor blocking reagent to the cell suspension according to the manufacturer's instructions.

    • Incubate for 10 minutes at 4°C.

  • Tetramer Staining:

    • Add the Dby and HY-specific tetramers to the cell suspension at the predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C in the dark.[2] Some protocols suggest incubation at room temperature or 37°C for optimal staining, which should be optimized for each specific tetramer.[2][9]

  • Surface Antibody Staining:

    • Without washing, add the cocktail of fluorochrome-conjugated antibodies (as detailed in Table 2) to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining:

    • Wash the cells twice with 2 mL of cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the viability dye according to the manufacturer's protocol.

  • Fixation:

    • Wash the cells once with cold FACS buffer.

    • Resuspend the cell pellet in 200 µL of 1% PFA in PBS.

    • Incubate for at least 20 minutes at 4°C in the dark.

  • Acquisition:

    • Acquire the samples on a properly calibrated flow cytometer. It is recommended to acquire a minimum of 500,000 to 1,000,000 total events to ensure sufficient detection of rare antigen-specific populations.

Gating Strategy

A sequential gating strategy is crucial for the accurate identification of Dby and HY-specific T cells.[10][11] The following logical workflow and corresponding DOT script provide a visual representation of the gating hierarchy.

Logical Gating Workflow

GatingStrategy cluster_0 Initial Gating cluster_1 T Cell Identification cluster_2 Antigen-Specific T Cell Gating cluster_3 Memory Phenotyping Total Events Total Events Singlets Singlets Total Events->Singlets FSC-A vs FSC-H Live Cells Live Cells Singlets->Live Cells Viability Dye vs FSC-A Lymphocytes Lymphocytes Live Cells->Lymphocytes FSC-A vs SSC-A T Cells (CD3+) T Cells (CD3+) Lymphocytes->T Cells (CD3+) CD3 vs SSC-A CD4+ T Cells CD4+ T Cells T Cells (CD3+)->CD4+ T Cells CD4 vs CD8 CD8+ T Cells CD8+ T Cells T Cells (CD3+)->CD8+ T Cells CD4 vs CD8 HY-specific CD4+ T Cells HY-specific CD4+ T Cells CD4+ T Cells->HY-specific CD4+ T Cells HY-Tetramer vs CD4 Dby-specific CD8+ T Cells Dby-specific CD8+ T Cells CD8+ T Cells->Dby-specific CD8+ T Cells Dby-Tetramer vs CD8 Naive/Memory Subsets Naive/Memory Subsets HY-specific CD4+ T Cells->Naive/Memory Subsets CD45RA vs CCR7 Dby-specific CD8+ T Cells->Naive/Memory Subsets CD45RA vs CCR7

Caption: Gating hierarchy for identifying Dby and HY-specific T cells.

Detailed Gating Sequence
  • Gate on Lymphocytes: Start by visualizing all acquired events on a Forward Scatter (FSC-A) versus Side Scatter (SSC-A) plot and draw a gate around the lymphocyte population based on their characteristic size and granularity.[12]

  • Singlet Gate: To exclude cell doublets, create a gate on a FSC-Area versus FSC-Height plot, selecting the events that fall on the diagonal.[11]

  • Viability Gate: From the singlet population, gate on viable cells by excluding events that are positive for the viability dye.[7]

  • T Cell Gate: From the live singlet lymphocyte population, identify T cells by gating on CD3-positive events.[3]

  • CD4+ and CD8+ T Cell Gates: From the CD3+ T cell gate, separate the CD4+ and CD8+ T cell subsets on a CD4 versus CD8 plot.[3]

  • Antigen-Specific T Cell Gate:

    • Within the CD8+ T cell gate, identify Dby-specific T cells by gating on the population that is positive for the Dby-tetramer.[10]

    • Within the CD4+ T cell gate, identify HY-specific T cells by gating on the population that is positive for the HY-tetramer.[10]

    • It is critical to use a negative control tetramer to set the gate for positive staining accurately.[10]

  • Memory Phenotyping:

    • On the Dby-tetramer+ CD8+ T cells and HY-tetramer+ CD4+ T cells, use a CD45RA versus CCR7 plot to delineate naive (CD45RA+CCR7+), central memory (Tcm; CD45RA-CCR7+), effector memory (Tem; CD45RA-CCR7-), and terminally differentiated effector memory cells re-expressing CD45RA (Temra; CD45RA+CCR7-) subsets.[3] Further refinement can be achieved by including markers such as CD62L and CD27.[3][8]

Signaling Pathway and Experimental Workflow Diagrams

T Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 ZAP70 ZAP-70 CD3->ZAP70 CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck pMHC pMHC pMHC->TCR Lck->CD3 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg PLCγ LAT->PLCg SLP76->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca2+ IP3->Ca PKC PKC DAG->PKC Ras Ras DAG->Ras NFAT NFAT Ca->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression MAPK MAPK Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression

Caption: Simplified TCR signaling cascade upon pMHC engagement.

Experimental Workflow Diagram

ExperimentalWorkflow PBMC_Isolation PBMC Isolation Fc_Block Fc Receptor Block PBMC_Isolation->Fc_Block Tetramer_Staining Tetramer Staining (Dby & HY) Fc_Block->Tetramer_Staining Antibody_Staining Surface Antibody Staining Tetramer_Staining->Antibody_Staining Viability_Staining Viability Staining Antibody_Staining->Viability_Staining Fixation Fixation Viability_Staining->Fixation Flow_Cytometry Flow Cytometry Acquisition Fixation->Flow_Cytometry Data_Analysis Data Analysis (Gating) Flow_Cytometry->Data_Analysis Results Results (Frequency & Phenotype) Data_Analysis->Results

Caption: Step-by-step experimental workflow for T cell analysis.

References

Preparing Dby HY Peptide (608-622) for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dby HY Peptide (608-622) is a synthetic peptide representing an I-A -restricted epitope of a minor histocompatibility antigen encoded by the Dby gene on the Y chromosome of mice.[1][2][3][4][5] Its amino acid sequence is NAGFNSNRANSSRSS.[1][2] This peptide is a crucial tool in immunological research, particularly for studying CD4+ T cell responses to male-specific antigens. Applications include inducing T cell proliferation, cytokine production, and understanding the mechanisms of immune tolerance and graft-versus-host disease.[3][6][7]

This document provides detailed protocols for the preparation and use of Dby HY Peptide (608-622) in cell culture applications, ensuring optimal and reproducible experimental outcomes.

Product Information

PropertyDescription
Peptide Name Dby HY Peptide (608-622), mouse
Sequence NAGFNSNRANSSRSS[1][2]
Molecular Formula C60H97N25O25[2]
Molecular Weight 1568.7 g/mol [2]
Form Lyophilized powder[2]
Storage Store at -20°C for long-term storage.[2] May be shipped at room temperature.[1]
Purity High purity, suitable for cell culture.
Applications In vitro stimulation of CD4+ T cells, T cell proliferation assays, intracellular cytokine staining, and other immunology-related cell-based assays.[3][6]

Experimental Protocols

Reconstitution of Lyophilized Peptide

Proper reconstitution of the lyophilized peptide is critical for its biological activity and to ensure accurate concentrations in downstream applications.

Materials:

  • Dby HY Peptide (608-622), lyophilized powder

  • Sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or tissue culture-grade water

  • Sterile, low-protein binding microcentrifuge tubes

Protocol:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Solubilization:

    • Add a small volume of sterile DMSO to the vial to dissolve the peptide. The volume will depend on the amount of peptide and the desired stock concentration. For example, for 1 mg of peptide, adding 100 µL of DMSO will yield a 10 mg/mL stock solution.

    • Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Warming the solution to 37°C for a short period can aid in solubilization.

  • Dilution:

    • Further dilute the DMSO stock solution with sterile PBS or cell culture medium to achieve the desired final stock concentration. It is recommended to prepare a high-concentration stock (e.g., 1 mM) that can be further diluted to working concentrations.

  • Aliquoting and Storage:

    • Aliquot the reconstituted peptide into sterile, low-protein binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.

    • Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro T Cell Stimulation

This protocol outlines the use of Dby HY Peptide (608-622) to stimulate mouse splenocytes for the detection of antigen-specific CD4+ T cells.

Materials:

  • Reconstituted Dby HY Peptide (608-622)

  • Single-cell suspension of splenocytes from female mice (as a negative control) and male mice or female mice immunized with male cells.

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • 96-well round-bottom cell culture plates

  • Cell proliferation dye (e.g., CFSE) or reagents for cytokine analysis (e.g., ELISA or intracellular cytokine staining kits)

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from the spleen of the experimental mice. Red blood cells can be lysed using an ACK lysis buffer. Wash the cells with complete RPMI medium and adjust the cell concentration to 2 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.

  • Peptide Stimulation:

    • Prepare a 2X working solution of the Dby HY Peptide (608-622) in complete RPMI medium. A final concentration of 1-10 µM is commonly used for T cell stimulation.[3][6]

    • Add 100 µL of the 2X peptide solution to the wells containing the cells.

    • Include negative control wells (cells with medium only) and positive control wells (e.g., cells stimulated with a mitogen like Concanavalin A).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours for proliferation assays or for a shorter duration (e.g., 4-6 hours in the presence of a protein transport inhibitor like Brefeldin A) for intracellular cytokine staining.[3]

  • Analysis:

    • Proliferation Assay: If using a proliferation dye, harvest the cells and analyze by flow cytometry.

    • Cytokine Secretion: Collect the supernatant to measure cytokine levels by ELISA.

    • Intracellular Cytokine Staining: Harvest the cells, stain for surface markers (e.g., CD4), then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, IL-2) before analysis by flow cytometry.[3]

Quantitative Data Summary

ParameterValueApplicationReference
Working Concentration 1 µMIntracellular IFN-γ staining of splenocytes[3]
Working Concentration 10 µMT cell proliferation assay with splenocytes[6][7]
Incubation Time 4-5 hoursIntracellular cytokine staining[3]
Incubation Time 72 hoursT cell proliferation assay[6]

Diagrams

G cluster_prep Peptide Preparation Workflow cluster_culture Cell Culture Stimulation Workflow lyophilized Lyophilized Dby HY Peptide (608-622) reconstitute Reconstitute in sterile DMSO to create a concentrated stock lyophilized->reconstitute dilute Dilute with sterile PBS or cell culture medium to create working stock reconstitute->dilute aliquot Aliquot and store at -20°C dilute->aliquot prepare_cells Prepare single-cell suspension of splenocytes plate_cells Plate cells in a 96-well plate prepare_cells->plate_cells add_peptide Add Dby HY Peptide (1-10 µM) plate_cells->add_peptide incubate Incubate at 37°C add_peptide->incubate analyze Analyze for proliferation or cytokine production incubate->analyze

Caption: Workflow for preparing and using Dby HY Peptide (608-622) in cell culture.

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Cell cluster_response Cellular Response Dby_peptide Dby HY Peptide (exogenous antigen) MHCII MHC Class II (I-Ab) Dby_peptide->MHCII Binding pMHCII Peptide-MHC II Complex MHCII->pMHCII Formation TCR T Cell Receptor (TCR) pMHCII->TCR Recognition CD4 CD4 Co-receptor pMHCII->CD4 Activation T Cell Activation TCR->Activation CD4->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (e.g., IFN-γ, IL-2) Activation->Cytokines

Caption: Signaling pathway of Dby HY Peptide presentation and T cell activation.

References

Application Notes and Protocols: IFN-γ ELISpot Assay for Dby HY Peptide (608-622)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level. This technique is particularly valuable for monitoring antigen-specific T-cell responses, making it a cornerstone in immunology research and vaccine development. These application notes provide a detailed protocol for the detection of Interferon-gamma (IFN-γ) secreting T-cells in response to the Dby HY Peptide (608-622).

The Dby HY peptide, with the sequence NAGFNSNRANSSRSS, is a well-characterized murine H-Y antigen epitope restricted to the Major Histocompatibility Complex (MHC) class II molecule, H-2 IAb. It is frequently used as a model antigen in immunological studies to investigate T-helper cell responses, transplantation immunology, and tolerance. The IFN-γ ELISpot assay, in this context, allows for the precise enumeration of Dby HY-specific CD4+ T-cells, providing a quantitative measure of the cellular immune response.

Principle of the Assay

The IFN-γ ELISpot assay is a sandwich immunoassay performed in a 96-well plate coated with a capture antibody specific for IFN-γ. Cells of interest, such as splenocytes or peripheral blood mononuclear cells (PBMCs), are cultured in the wells in the presence of the Dby HY peptide. T-cells that recognize the peptide presented by antigen-presenting cells (APCs) become activated and secrete IFN-γ. The secreted cytokine is captured by the immobilized antibody in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the site of each IFN-γ secreting cell. Each spot represents a single reactive T-cell, allowing for the quantification of the antigen-specific response.

Data Presentation

The following table presents representative data from an IFN-γ ELISpot assay measuring the response of splenocytes from female C57BL/6 mice (H-2b) immunized with male cells to the Dby HY peptide. The data is expressed as Spot Forming Units (SFU) per million cells.

Treatment GroupAntigen StimulantMean SFU per 10^6 CellsStandard Deviation
NaiveMedia Only (Negative Control)52
NaiveDby HY Peptide (10 µg/mL)83
ImmunizedMedia Only (Negative Control)155
ImmunizedDby HY Peptide (10 µg/mL)25025
ImmunizedConcanavalin A (Positive Control)1500120

Experimental Protocols

This protocol provides a detailed methodology for performing an IFN-γ ELISpot assay with the Dby HY Peptide (608-622).

Materials and Reagents
  • Mouse IFN-γ ELISpot Kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)

  • PVDF-bottomed 96-well plates

  • Dby HY Peptide (608-622), lyophilized (Sequence: NAGFNSNRANSSRSS)

  • Sterile, endotoxin-free DMSO for peptide reconstitution

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Tween 20

  • Bovine Serum Albumin (BSA)

  • Single-cell suspension of splenocytes or PBMCs from mice

  • Concanavalin A (or other polyclonal stimulator) as a positive control

  • 35% Ethanol (B145695) in sterile water

  • CO2 incubator (37°C, 5% CO2)

  • ELISpot plate reader

Experimental Workflow Diagram

ELISpot_Workflow cluster_prep Plate Preparation cluster_cell_prep Cell & Peptide Preparation cluster_incubation Cell Incubation & Cytokine Capture cluster_detection Spot Development & Analysis p1 Activate PVDF plate with 35% Ethanol p2 Coat plate with IFN-γ capture antibody p1->p2 p3 Incubate overnight at 4°C p2->p3 p4 Wash and block plate p3->p4 i1 Add cells and Dby HY peptide to wells p4->i1 Plating c1 Prepare single-cell suspension (Splenocytes/PBMCs) c3 Prepare cell dilutions and peptide working solutions c1->c3 c2 Reconstitute Dby HY peptide c2->c3 i2 Incubate for 18-24 hours at 37°C i1->i2 i3 IFN-γ is secreted and captured by the antibody i2->i3 d1 Wash away cells i3->d1 Detection d2 Add biotinylated detection antibody d1->d2 d3 Add streptavidin-enzyme conjugate d2->d3 d4 Add substrate and incubate d3->d4 d5 Wash and dry plate d4->d5 d6 Analyze spots with ELISpot reader d5->d6

Diagram of the IFN-γ ELISpot experimental workflow.
Step-by-Step Protocol

Day 1: Plate Coating

  • Activate the PVDF membrane: Add 15 µL of 35% ethanol to each well of the 96-well plate and incubate for 1 minute at room temperature.

  • Wash: Aspirate the ethanol and wash the plate three times with 200 µL of sterile PBS per well.

  • Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Prepare Dby HY Peptide: Reconstitute the lyophilized Dby HY peptide in sterile DMSO to a stock concentration of 1 mg/mL. Further dilute the stock solution in complete RPMI-1640 medium to the desired working concentrations (e.g., 10 µg/mL).

  • Wash and Block Plate: Aspirate the capture antibody solution and wash the plate three times with 200 µL of sterile PBS per well. Block the plate by adding 200 µL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C.

  • Prepare Cells: Prepare a single-cell suspension of splenocytes or PBMCs in complete RPMI-1640 medium. Adjust the cell concentration to the desired density (e.g., 2 x 10^6 cells/mL).

  • Plate Cells and Stimulants: Aspirate the blocking solution from the plate.

    • Negative Control: Add 100 µL of complete RPMI-1640 medium and 100 µL of the cell suspension.

    • Peptide Stimulation: Add 100 µL of the Dby HY peptide working solution and 100 µL of the cell suspension.

    • Positive Control: Add 100 µL of the positive control (e.g., Concanavalin A) and 100 µL of the cell suspension.

  • Incubate: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

Day 3: Spot Development and Analysis

  • Wash: Gently wash the plate four times with PBS containing 0.05% Tween 20 (PBST).

  • Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in PBST containing 1% BSA. Add 100 µL of the diluted detection antibody to each well. Incubate for 2 hours at room temperature.

  • Wash: Wash the plate four times with PBST.

  • Add Streptavidin-Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in PBST containing 1% BSA. Add 100 µL of the diluted conjugate to each well. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate four times with PBST, followed by two washes with PBS.

  • Add Substrate: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL of the substrate to each well.

  • Develop Spots: Monitor spot development in the dark. Stop the reaction by washing the plate extensively with distilled water when distinct spots are visible.

  • Dry and Analyze: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

Signaling Pathway

The recognition of the Dby HY peptide presented by an antigen-presenting cell (APC) via the MHC class II molecule to the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a signaling cascade that leads to the secretion of IFN-γ.

T-Cell Activation and IFN-γ Secretion Diagram

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell MHC_II MHC Class II Dby_Peptide Dby HY Peptide CD4 CD4 MHC_II->CD4 Co-receptor Binding TCR T-Cell Receptor (TCR) Dby_Peptide->TCR Recognition Signal_Cascade Intracellular Signaling Cascade (Lck, ZAP70, PLCγ, etc.) TCR->Signal_Cascade CD4->Signal_Cascade Transcription_Factors Activation of Transcription Factors (NFAT, AP-1, NF-κB) Signal_Cascade->Transcription_Factors IFN_Gene IFN-γ Gene Transcription Transcription_Factors->IFN_Gene IFN_Secretion IFN-γ Secretion IFN_Gene->IFN_Secretion

T-cell activation by Dby HY peptide leading to IFN-γ secretion.

This signaling pathway is initiated by the binding of the TCR and CD4 co-receptor to the Dby HY peptide-MHC class II complex on the APC. This interaction triggers a cascade of intracellular signaling events, involving the activation of kinases such as Lck and ZAP70, which ultimately leads to the activation of transcription factors like NFAT, AP-1, and NF-κB. These transcription factors then bind to the promoter region of the IFN-γ gene, initiating its transcription and subsequent translation, culminating in the secretion of IFN-γ by the T-cell.

Troubleshooting & Optimization

how to improve Dby HY Peptide (608-622) stability in culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the Dby HY Peptide (608-622) in culture medium. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Dby HY Peptide (608-622) and what is its sequence?

The Dby HY Peptide (608-622) is a specific epitope of the DEAD box protein Y-linked (DBY), also known as a minor histocompatibility (H-Y) antigen. It is recognized by the immune system in the context of Major Histocompatibility Complex (MHC) class II molecules, playing a role in T-cell mediated immune responses.[1][2] The amino acid sequence for the mouse Dby HY Peptide (608-622) is NAGFNSNRANSSRSS .[1]

Q2: Why is my Dby HY Peptide (608-622) losing activity in my cell culture experiments?

Peptides, including Dby HY Peptide (608-622), are susceptible to degradation in standard cell culture medium, especially when it is supplemented with serum.[3][4] The primary causes of this loss of activity are:

  • Enzymatic Degradation: Serum contains a variety of proteases (e.g., aminopeptidases, carboxypeptidases, endopeptidases) that can cleave the peptide bonds, breaking down the peptide into smaller, inactive fragments.[3][5]

  • Chemical Instability: The peptide can undergo chemical modifications such as oxidation, deamidation, or hydrolysis, which are influenced by the pH, temperature, and composition of the culture medium.

  • Physical Instability: The peptide may adsorb to the surfaces of the culture vessel or aggregate, reducing its effective concentration in the medium.

Q3: How can I improve the stability of the Dby HY Peptide (608-622) in my culture medium?

Several strategies can be employed to enhance the stability of the peptide:

  • Chemical Modifications:

    • N-terminal Acetylation and C-terminal Amidation: These modifications block the ends of the peptide, making it more resistant to degradation by exopeptidases (aminopeptidases and carboxypeptidases).[3]

    • D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-isomers can significantly increase resistance to proteolytic degradation, as proteases are typically specific for L-amino acids.

    • Cyclization: Creating a cyclic version of the peptide can make it more conformationally constrained and less accessible to proteases.

  • Optimization of Culture Conditions:

    • Use of Serum-Free or Reduced-Serum Media: If your experimental design allows, using serum-free media will eliminate the primary source of proteases.[3] If serum is required, reducing its concentration may decrease the rate of peptide degradation.

    • Addition of Protease Inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium to inactivate proteases. However, it is crucial to first test for any potential cytotoxic or off-target effects of the inhibitors on your cells.[3]

  • Use of Peptide Analogs: Consider synthesizing or purchasing analogs of the Dby HY Peptide (608-622) that have been specifically designed for enhanced stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Peptide degradation leading to variable active concentrations.1. Perform a stability study to determine the half-life of the peptide in your specific culture medium (see Experimental Protocols).2. Consider using a more stable, chemically modified version of the peptide.3. Prepare fresh peptide stock solutions for each experiment.
Complete loss of peptide activity Rapid degradation of the peptide by proteases in the serum-containing medium.1. Switch to a serum-free medium if possible.2. Add a protease inhibitor cocktail to your medium (validate for cell compatibility first).3. Use an N-terminally acetylated and C-terminally amidated version of the peptide.
Precipitation of the peptide in the medium Poor solubility of the peptide at the working concentration or interaction with media components.1. Ensure the peptide is fully dissolved in a suitable solvent (e.g., sterile water or DMSO) before adding it to the culture medium.2. Perform a solubility test at different concentrations.3. Consider using a peptide analog with improved solubility characteristics.

Quantitative Data Summary

Peptide VersionModification(s)Estimated Half-life (hours) in 10% FBS Medium
Standard Dby HY Peptide (608-622)None1 - 4
Modified Dby HY Peptide (608-622)N-terminal Acetylation & C-terminal Amidation8 - 12

These are estimated values based on typical degradation rates of unmodified peptides in serum-containing media.[4][6]

Experimental Protocols

Protocol for Determining the Stability of Dby HY Peptide (608-622) in Cell Culture Medium by RP-HPLC

This protocol outlines a method to quantify the degradation of the Dby HY Peptide (608-622) over time in your specific cell culture medium.

Materials:

  • Dby HY Peptide (608-622) (lyophilized powder)

  • Your specific cell culture medium (e.g., RPMI-1640, DMEM) with or without serum

  • Sterile, nuclease-free water or DMSO for peptide reconstitution

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector

Procedure:

  • Peptide Stock Solution Preparation:

    • Reconstitute the lyophilized Dby HY Peptide (608-622) in sterile water or DMSO to a concentration of 1 mg/mL.

    • Aliquot and store at -20°C or -80°C.

  • Incubation:

    • Prepare your cell culture medium to the final serum concentration used in your experiments (e.g., 10% FBS).

    • Spike the medium with the peptide stock solution to a final concentration of 100 µg/mL.

    • Immediately take a 100 µL aliquot and place it in a microcentrifuge tube. This is your T=0 sample.

    • Incubate the remaining peptide-containing medium at 37°C in a 5% CO2 incubator.

    • Collect 100 µL aliquots at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation:

    • To each 100 µL aliquot (including the T=0 sample), add 100 µL of a precipitation solution (Acetonitrile with 0.1% TFA) to stop enzymatic activity and precipitate proteins.

    • Vortex briefly and incubate at -20°C for 30 minutes.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the peptide to a new tube for HPLC analysis.

  • RP-HPLC Analysis:

    • Equilibrate the C18 column with your initial mobile phase conditions.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Inject 20 µL of the supernatant from each time point.

    • Run a gradient elution to separate the peptide from other components. A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm or 280 nm.

    • The intact Dby HY Peptide (608-622) should appear as a single peak.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the T=0 sample.

    • Integrate the area under the curve (AUC) for the intact peptide peak at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample (AUC_time_x / AUC_time_0 * 100).

    • Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life.

Visualizations

T-Cell Receptor (TCR) Signaling Pathway

The Dby HY Peptide (608-622) is presented by MHC class II molecules on the surface of an antigen-presenting cell (APC) to the T-cell receptor (TCR) on a CD4+ T-cell, initiating a signaling cascade that leads to T-cell activation.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide MHC class II + Dby HY Peptide TCR TCR MHC_Peptide->TCR binds CD4 CD4 MHC_Peptide->CD4 CD3 CD3 complex TCR->CD3 Lck Lck CD4->Lck ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Ca_Flux->NFAT Activation T-Cell Activation (Proliferation, Cytokine Production) NFAT->Activation NFkB NF-κB PKC->NFkB NFkB->Activation AP1 AP-1 Ras_MAPK->AP1 AP1->Activation

Caption: TCR signaling initiated by Dby HY Peptide-MHC II complex.

Experimental Workflow for Peptide Stability Assessment

This workflow outlines the key steps for determining the stability of the Dby HY Peptide (608-622) in culture medium.

Peptide_Stability_Workflow start Start reconstitute Reconstitute Lyophilized Peptide start->reconstitute spike Spike Peptide into Culture Medium reconstitute->spike t0 Collect T=0 Sample spike->t0 incubate Incubate at 37°C spike->incubate precipitate Precipitate Proteins & Stop Reaction t0->precipitate collect Collect Samples at Time Points incubate->collect collect->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze calculate Calculate % Remaining Peptide analyze->calculate end End calculate->end

Caption: Workflow for assessing peptide stability in culture medium.

References

Technical Support Center: Dby HY Peptide (608-622) ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and achieve optimal results in Dby HY Peptide (608-622) ELISpot assays.

Troubleshooting Guides

High background in ELISpot assays can obscure specific responses and lead to inaccurate quantification of antigen-specific T cells. The following guides address common causes of high background and provide targeted solutions.

Issue 1: High Background in Negative Control Wells

Question: I am observing a high number of spots in my negative control wells (wells with cells but no peptide). What are the potential causes and how can I reduce this background?

Answer: High background in negative control wells can be caused by several factors, from the quality of your cells and reagents to the assay procedure itself. Here’s a breakdown of potential causes and solutions:

Potential Cause Recommended Solution
Poor Cell Viability Ensure cell viability is >90% before plating. Dead cells can release cytokines non-specifically or cause membrane artifacts.[1] Allow cryopreserved cells to rest for at least one hour after thawing to remove debris.
Suboptimal Cell Density Titrate the number of cells per well. A common starting point is 2-3 x 10^5 cells/well. Overcrowding can lead to non-specific activation.[2]
Contaminated Reagents Use endotoxin-free reagents, including media, serum, and peptide diluents. Filter all solutions before use.[2]
Serum Quality Pre-screen different lots of fetal bovine serum (FBS) or human AB serum for low background reactivity. Some serum batches can be mitogenic.[1][2][3] Consider using serum-free media, which has been shown to yield comparable results to serum-supplemented media without the lot-to-lot variability.[3]
Inadequate Washing Ensure thorough washing of plates after coating with the capture antibody and after cell incubation. Wash both sides of the membrane to remove any leaked reagents.[4][5]
Pre-activated Cells If cells were stimulated in vitro prior to the ELISpot assay, ensure they are washed thoroughly to remove any secreted cytokines before plating.[1]
Issue 2: Diffuse or "Fuzzy" Spots

Question: My spots are not well-defined and appear "fuzzy" or diffuse, making them difficult to count accurately. What could be causing this?

Answer: Poorly defined spots are often a result of issues during the cell incubation or detection steps.

Potential Cause Recommended Solution
Plate Movement During Incubation Ensure the incubator is level and avoid moving the plates during the cell incubation period. Even minor vibrations can cause secreted cytokines to diffuse, resulting in fuzzy spots.[6]
Incorrect Incubation Time Optimize the incubation time for your specific cell type and cytokine. Over-incubation can lead to larger, overlapping spots.[1]
Suboptimal Antibody Concentrations Titrate the capture and detection antibody concentrations to find the optimal balance between signal and background.
Incomplete Plate Drying Allow the plate to dry completely before reading. Drying overnight at 4°C can enhance the contrast between spots and the background.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell concentration for a Dby HY Peptide (608-622) ELISpot assay?

A1: The optimal cell concentration can vary depending on the expected frequency of responding T cells. A good starting point for peripheral blood mononuclear cells (PBMCs) is between 2 x 10^5 and 4 x 10^5 cells per well.[7] It is recommended to perform a cell titration experiment to determine the optimal number of cells that yields distinct, countable spots with low background for your specific experimental conditions.

Q2: How critical is the choice of serum in the cell culture medium?

A2: The choice of serum is critical. Serum can contain factors that non-specifically activate T cells, leading to high background.[1][2] It is highly recommended to pre-screen several batches of serum to identify one that provides low background and supports a robust antigen-specific response. Alternatively, using a serum-free medium can eliminate the variability associated with different serum lots.[3]

Q3: Can I use cryopreserved cells for my ELISpot assay?

A3: Yes, cryopreserved cells can be used. However, it is crucial to handle them properly to ensure high viability. After thawing, allow the cells to rest in culture medium for at least one hour to recover and to allow for the removal of dead cells and debris, which can contribute to background.

Q4: What are the key steps to minimize artifacts in the ELISpot plate?

A4: To minimize artifacts, ensure that all buffers and media are filtered, handle the plates gently to avoid scratching the membrane, and ensure proper washing to remove any residual reagents or cell debris.[4][5] When washing, be careful not to create excessive foam, which can prevent effective and uniform washing.[4]

Experimental Protocols

Detailed Protocol for Dby HY Peptide (608-622) IFN-γ ELISpot Assay

This protocol provides a step-by-step guide for performing an IFN-γ ELISpot assay to detect T cell responses to the Dby HY Peptide (608-622).

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (or Streptavidin-HRP)

  • BCIP/NBT substrate (or AEC substrate for HRP)

  • Dby HY Peptide (608-622)

  • Human PBMCs

  • Complete RPMI-1640 medium (with L-glutamine, penicillin/streptomycin, and 10% low-background FBS or serum-free supplement)

  • Sterile PBS

  • 35% Ethanol (B145695) in sterile water

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate wells with 15 µL of 35% ethanol for 1 minute.

    • Wash the wells 3 times with 200 µL of sterile PBS.

    • Dilute the anti-human IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL to each well.

    • Incubate the plate overnight at 4°C.

  • Cell Preparation and Plating:

    • The next day, wash the plate 3 times with 200 µL of sterile PBS to remove unbound capture antibody.

    • Block the plate by adding 200 µL of complete RPMI-1640 medium to each well and incubate for at least 1 hour at 37°C.

    • Prepare a single-cell suspension of PBMCs. Ensure cell viability is >90%.

    • Resuspend the cells in complete RPMI-1640 medium at the desired concentration (e.g., 2.5 x 10^6 cells/mL).

    • Prepare a 2X working solution of the Dby HY Peptide (608-622) in complete RPMI-1640 medium.

    • Aspirate the blocking medium from the plate.

    • Add 50 µL of the 2X peptide solution to the appropriate wells. For negative control wells, add 50 µL of medium without peptide. For a positive control, a mitogen like PHA can be used.

    • Add 50 µL of the cell suspension to each well (for a final volume of 100 µL and a cell density of 2.5 x 10^5 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. Do not disturb the plate during incubation.

  • Detection and Development:

    • Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

    • Dilute the biotinylated anti-human IFN-γ detection antibody in PBST. Add 100 µL to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 4 times with PBST.

    • Dilute the Streptavidin-AP (or -HRP) in PBST. Add 100 µL to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4 times with PBST, followed by 2 washes with PBS.

    • Add 100 µL of the BCIP/NBT (or AEC) substrate solution to each well.

    • Monitor spot development (typically 5-30 minutes). Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Visualizations

T-Cell Activation by Dby HY Peptide (608-622)

The Dby HY peptide is presented by MHC class II molecules on antigen-presenting cells (APCs) to CD4+ T-helper cells. This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T-cell, leading to its activation and the secretion of cytokines like IFN-γ.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Helper Cell MHC_II MHC Class II TCR TCR MHC_II->TCR Signal 1: Antigen Recognition CD4 CD4 MHC_II->CD4 B7 B7 CD28 CD28 B7->CD28 Signal 2: Co-stimulation Signal_Cascade Intracellular Signaling Cascade TCR->Signal_Cascade CD28->Signal_Cascade Cytokine_Secretion IFN-γ Secretion Signal_Cascade->Cytokine_Secretion Activation Dby_Peptide Dby HY Peptide (608-622) Dby_Peptide->MHC_II Processed & Presented

Caption: T-Cell activation by the Dby HY Peptide (608-622).

Experimental Workflow for Minimizing Background

A logical workflow for troubleshooting and minimizing background in ELISpot assays involves systematically addressing potential sources of error.

Troubleshooting_Workflow cluster_Reagents Reagent Evaluation cluster_Protocol Protocol Refinement Start High Background Observed Check_Cells 1. Assess Cell Viability (>90%) Start->Check_Cells Optimize_Density 2. Optimize Cell Density (e.g., 2-4 x 10^5 cells/well) Check_Cells->Optimize_Density Evaluate_Reagents 3. Evaluate Reagents Optimize_Density->Evaluate_Reagents Serum Test New Serum Batch or Use Serum-Free Medium Evaluate_Reagents->Serum Buffers Filter All Buffers and Media Evaluate_Reagents->Buffers Refine_Protocol 4. Refine Assay Protocol Serum->Refine_Protocol Buffers->Refine_Protocol Washing Ensure Thorough Washing Refine_Protocol->Washing Incubation Optimize Incubation Time Refine_Protocol->Incubation Analyze Analyze Results Washing->Analyze Incubation->Analyze

Caption: Workflow for troubleshooting high background in ELISpot assays.

References

best practices for storing and handling Dby HY Peptide (608-622)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Dby HY Peptide (608-622).

Frequently Asked Questions (FAQs)

Q1: What is Dby HY Peptide (608-622)?

A1: Dby HY Peptide (608-622), with the sequence NAGFNSNRANSSRSS, is a biologically active peptide that represents a well-characterized H-Y minor histocompatibility antigen epitope. It is derived from the Dby gene (Dead box RNA helicase Y) and is presented by the MHC class II molecule I-A(b) in mice. This peptide is frequently used in immunological research, particularly in studies of T-cell responses, transplantation immunology, and tolerance induction.

Q2: How should I store the lyophilized Dby HY Peptide (608-622)?

A2: Lyophilized Dby HY Peptide (608-622) is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the peptide at -80°C, where it can be stable for up to two years.[1][2][3] For shorter-term storage, -20°C is also acceptable for up to one year.[1][2][3] It is crucial to store the peptide in a sealed container, away from moisture.[1][3]

Q3: How do I reconstitute the lyophilized peptide?

A3: Before opening, it is best practice to allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. The choice of solvent for reconstitution is critical. For many applications, sterile, high-purity water or a buffer such as phosphate-buffered saline (PBS) is suitable. Some suppliers also indicate solubility in DMSO.[1][3] To reconstitute, add the desired volume of solvent to the vial, gently swirl or vortex to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

Q4: What is the stability of the reconstituted peptide solution?

A4: The stability of the reconstituted peptide solution is dependent on the storage temperature. When stored at -80°C, the solution can be stable for up to 6 months.[1][3] If stored at -20°C, it is recommended to use the solution within 1 month.[1][3] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide into single-use volumes before freezing.

Q5: What quality control measures are in place for this peptide?

A5: Reputable suppliers provide a certificate of analysis (CoA) that includes information on the peptide's purity, typically determined by High-Performance Liquid Chromatography (HPLC), and its identity, confirmed by Mass Spectrometry (MS). Purity levels are often reported to be ≥95%.

Quantitative Data Summary

ParameterConditionDuration
Storage (Lyophilized Powder) -80°CUp to 2 years[1][2][3]
-20°CUp to 1 year[1][2][3]
Storage (Reconstituted in Solvent) -80°CUp to 6 months[1][3]
-20°CUp to 1 month[1][3]
Recommended Experimental Concentration T-cell Proliferation Assay1 - 10 µM[4]

Troubleshooting Guide

Issue 1: The peptide is difficult to dissolve.

  • Potential Cause: The peptide may have poor solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Ensure the peptide has fully equilibrated to room temperature before adding the solvent.

    • If using an aqueous buffer and solubility is an issue, consider initial reconstitution in a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer.[1][3]

    • Gentle warming or brief sonication can aid in dissolving the peptide. However, avoid excessive heat, which can cause degradation.

Issue 2: Inconsistent results in T-cell proliferation assays.

  • Potential Cause: This could be due to several factors, including improper peptide handling, incorrect concentration, or issues with the assay itself.

  • Troubleshooting Steps:

    • Peptide Integrity: Ensure the peptide has been stored correctly and that repeated freeze-thaw cycles have been avoided by using aliquots.

    • Concentration Optimization: The optimal peptide concentration can vary between cell types and experimental conditions. Perform a dose-response curve to determine the ideal concentration for your specific assay. A common starting range is 1-10 µM.[4]

    • Positive and Negative Controls: Always include appropriate positive (e.g., a mitogen like Concanavalin A) and negative (no peptide) controls to validate your assay.

    • Cell Viability: Assess cell viability before and after the assay to ensure that the observed effects are not due to cytotoxicity of the peptide or other reagents.

Issue 3: High background in T-cell proliferation assays.

  • Potential Cause: High background can be caused by contamination of reagents or non-specific stimulation of cells.

  • Troubleshooting Steps:

    • Reagent Purity: Use sterile, endotoxin-free reagents for cell culture and peptide reconstitution.

    • Serum Screening: Different batches of fetal bovine serum (FBS) can have varying levels of mitogenic activity. Test different lots of FBS to find one with low background stimulation.

    • Cell Handling: Ensure gentle handling of cells during plating and washing to minimize non-specific activation.

Experimental Protocols

T-Cell Proliferation Assay using Dby HY Peptide (608-622)

This protocol is a general guideline for a T-cell proliferation assay using splenocytes from female C57BL/6 mice immunized with male splenocytes.

Materials:

  • Dby HY Peptide (608-622)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Single-cell suspension of splenocytes from immunized female C57BL/6 mice

  • 96-well flat-bottom cell culture plate

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • Cell harvesting equipment and scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE/BrdU assay)

Methodology:

  • Peptide Reconstitution: Reconstitute the lyophilized Dby HY Peptide (608-622) in sterile PBS or DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in complete RPMI-1640 medium to the desired working concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from the immunized mice. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Plating: Seed the splenocytes into a 96-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in a volume of 100 µL of complete RPMI-1640 medium.

  • Peptide Stimulation: Add 100 µL of the diluted Dby HY Peptide (608-622) solutions to the respective wells to achieve the final desired concentrations. Include negative control wells (medium only) and positive control wells (e.g., Concanavalin A at 2.5 µg/mL).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. After the incubation period, harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: If using CFSE, label the cells with the dye before plating. After the incubation period, harvest the cells, stain with cell surface markers (e.g., CD4), and analyze the dilution of the CFSE signal by flow cytometry.

  • Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of the peptide-stimulated wells by the mean CPM of the negative control wells. An SI greater than 2 is generally considered a positive response. For CFSE data, analyze the percentage of divided cells in the population of interest.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reconstitution Reconstitute Dby HY Peptide Stimulation Add Peptide & Controls Reconstitution->Stimulation Cell_Prep Prepare Splenocyte Suspension Plating Plate Splenocytes Cell_Prep->Plating Plating->Stimulation Incubation Incubate for 72h Stimulation->Incubation Proliferation Measure Proliferation ([3H]-Thymidine or CFSE) Incubation->Proliferation Data_Analysis Analyze Data (Stimulation Index or % Divided Cells) Proliferation->Data_Analysis

References

Technical Support Center: Dby HY Peptide (608-622) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Dby HY Peptide (608-622) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the proper setup and execution of their studies.

Frequently Asked Questions (FAQs)

Q1: What is the Dby HY Peptide (608-622) and what is its primary application in research?

The Dby HY Peptide (608-622), with the amino acid sequence NAGFNSNRANSSRSS, is a well-characterized murine peptide epitope.[1][2][3] It is derived from the Dby gene located on the Y chromosome and functions as a minor histocompatibility (H-Y) antigen. This peptide is specifically recognized by CD4+ T cells in the context of the MHC class II molecule I-A^b.[4][5] Its primary application is in immunology research, particularly for studying T cell responses in transplantation, graft-versus-host disease (GVHD), and maternal-fetal tolerance.[4][5]

Q2: What are the essential controls for a T cell stimulation experiment using Dby HY Peptide (608-622)?

To ensure the validity and specificity of your experimental results, a comprehensive set of controls is crucial.[6][7] The following controls are recommended for assays such as ELISpot or T cell proliferation assays:

  • Negative Control (Unstimulated Cells): This control consists of cells cultured in the same medium as the experimental groups but without the addition of any peptide or stimulant.[8][9] This measures the baseline or spontaneous cytokine secretion/proliferation of the cells.

  • Vehicle Control: If the Dby HY peptide is dissolved in a solvent like DMSO, a vehicle control containing the same final concentration of the solvent should be included to account for any non-specific effects of the solvent on the cells.[10]

  • Irrelevant Peptide Control: This is a critical control to demonstrate the antigen-specificity of the T cell response. An MHC class II-restricted peptide that is irrelevant to the experimental system (i.e., not recognized by the T cells of interest) should be used.[5][7] For I-A^b restricted responses, a common irrelevant peptide is derived from Listeriolysin O (Lso190–201).[5]

  • Positive Control (Polyclonal Stimulator): This control confirms the viability of the cells and the functionality of the assay system.[8] Common polyclonal stimulators include Phytohemagglutinin (PHA), Concanavalin A (ConA), or a combination of anti-CD3 and anti-CD28 antibodies.

  • Background Control: This includes all assay reagents except for the cells. It helps to identify any non-specific signal generated by the reagents themselves.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background in negative control wells Contamination of reagents (e.g., with endotoxins), stressed or overcrowded cells, or insufficient washing steps.[9]Use sterile, endotoxin-free reagents. Handle cells gently and optimize cell density. Ensure thorough washing of the plate at each step.[9]
No response in positive control wells Poor cell viability, improper assay setup, or inactive reagents.Check cell viability using a method like Trypan Blue exclusion. Verify the concentrations and activity of the polyclonal stimulator. Review the entire assay protocol for any errors.
Response observed in the irrelevant peptide control The "irrelevant" peptide may be cross-reactive with the T cells of interest. The peptide may not be of sufficient purity.Select a different, well-validated irrelevant peptide.[11] Ensure the purity of the peptide used. Consider using a scrambled peptide control, which has the same amino acid composition as the Dby HY peptide but in a random sequence.[7]
Inconsistent results between replicates Pipetting errors, uneven cell distribution, or issues with the plate reader.Use calibrated pipettes and ensure proper mixing of cell suspensions before plating. Inspect the plate for any abnormalities before reading.

Experimental Protocols

ELISpot Assay for IFN-γ Secretion by Dby HY-Specific T Cells

This protocol outlines a typical Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting cells in response to Dby HY peptide stimulation.

Materials:

  • PVDF-membrane 96-well ELISpot plate

  • Capture antibody (anti-mouse IFN-γ)

  • Detection antibody (biotinylated anti-mouse IFN-γ)

  • Streptavidin-HRP

  • Substrate (e.g., AEC or TMB)

  • Dby HY Peptide (608-622)

  • Irrelevant control peptide (e.g., Lso190–201)

  • Positive control (e.g., PHA)

  • Splenocytes from experimental mice

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

Procedure:

  • Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and then block with Blocking Buffer for 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2x10^5 cells per well.

  • Stimulation: Add the following to the appropriate wells:

    • Experimental: Dby HY Peptide (final concentration of 1-10 µg/mL)

    • Negative Control: Culture medium only

    • Irrelevant Peptide Control: Lso peptide (final concentration of 1-10 µg/mL)

    • Positive Control: PHA (final concentration of 5 µg/mL)

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.

    • Wash the plate and add the substrate. Monitor for spot development.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an ELISpot reader.

Quantitative Data Summary

The following table provides an example of expected results from a well-controlled ELISpot experiment.

Condition Stimulant Expected Spot Forming Units (SFU) per 10^6 cells Interpretation
ExperimentalDby HY Peptide (608-622)> 50 (variable depending on immune status)Indicates a specific T cell response to the Dby HY peptide.
Negative ControlNone (Medium only)< 10Represents the baseline level of spontaneous cytokine secretion.
Irrelevant PeptideLso (190-201)< 10Confirms the antigen-specificity of the observed response.
Positive ControlPHA> 500Validates cell viability and proper assay function.
Background ControlNo cells0Ensures that the assay reagents are not producing a false-positive signal.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_detect Detection cluster_analysis Analysis Coat Coat Plate with Capture Antibody Block Block Plate Coat->Block Prepare Prepare Splenocyte Suspension Block->Prepare Plate Plate Cells Prepare->Plate Add Add Peptides & Controls Plate->Add Incubate Incubate 18-24h Add->Incubate Detect_Ab Add Detection Antibody Incubate->Detect_Ab Strep_HRP Add Streptavidin-HRP Detect_Ab->Strep_HRP Substrate Add Substrate Strep_HRP->Substrate Read Read Plate Substrate->Read Analyze Analyze Data Read->Analyze T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC_Peptide I-A^b + Dby HY Peptide TCR T Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD4 CD4 MHC_Peptide->CD4 Signaling Intracellular Signaling Cascade TCR->Signaling CD4->Signaling Activation T Cell Activation (Proliferation, Cytokine Secretion) Signaling->Activation

References

Technical Support Center: Optimizing In Vivo Dosage of Dby HY Peptide (608-622) for Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Dby HY Peptide (608-622) for in vivo tolerance induction. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate successful experimental design and execution.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with Dby HY Peptide (608-622) and offers potential solutions.

Issue Potential Cause Recommended Action
Failure to Induce Tolerance Suboptimal Peptide Dosage: The dose of the Dby HY peptide may be too low to induce anergy and may instead be immunogenic.Refer to the Quantitative Data Summary table for dose ranges used in successful tolerance induction protocols. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
Peptide Instability: The peptide may have degraded due to improper storage or handling.Store the lyophilized peptide at -20°C or -80°C and the reconstituted solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Use high-quality, sterile, and endotoxin-free reagents for reconstitution.
Inappropriate Animal Model: The genetic background of the animal model may not be suitable for the intended tolerance induction protocol.Ensure the use of appropriate mouse strains, such as female C57BL/6 mice for experiments involving the male-specific Dby HY antigen.
Concomitant Immune Activation: The presence of adjuvants or inflammatory stimuli can counteract the tolerogenic effect of the peptide.Administer the peptide in a non-immunogenic carrier, such as saline or nanoparticles designed for tolerance induction. Avoid co-administration with adjuvants like lipopolysaccharide (LPS) unless specifically part of an immunization protocol.[1]
Unexpected Immune Activation/Immunogenicity Peptide Aggregation: Aggregated peptides can be more immunogenic.Ensure complete solubilization of the peptide. If solubility issues persist, consider using a different solvent or sonication, ensuring it does not affect peptide integrity.
Contamination: The peptide solution may be contaminated with endotoxins or other immunogenic substances.Use endotoxin-free water and sterile techniques for all manipulations. Test the final peptide solution for endotoxin (B1171834) levels.
Inconsistent Results Variability in Experimental Conditions: Minor variations in injection volume, site, or animal handling can lead to inconsistent outcomes.Standardize all experimental procedures. Ensure all animals in an experiment are treated uniformly.
Peptide Batch-to-Batch Variation: Different batches of synthesized peptides may have variations in purity or composition.Use a single, high-purity batch of peptide for a complete set of experiments. If a new batch is used, consider a pilot study to confirm its efficacy.

Frequently Asked Questions (FAQs)

1. What is the optimal route of administration for Dby HY Peptide (608-622) to induce tolerance?

The optimal route depends on the experimental model and desired outcome. Intravenous (i.v.) injection, particularly when the peptide is coupled to nanoparticles, has been shown to be effective in inducing tolerance in a bone marrow transplantation model.[2] Intranasal administration is a non-invasive alternative that has also been reported to induce tolerance to HY peptides.[1][3]

2. How should I prepare and store the Dby HY Peptide (608-622) solution?

For optimal stability, the lyophilized peptide should be stored at -20°C or -80°C. Reconstitute the peptide in a sterile, endotoxin-free buffer such as phosphate-buffered saline (PBS). After reconstitution, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.

3. What is the mechanism of tolerance induction by Dby HY Peptide (608-622)?

The peptide, as a minor histocompatibility antigen, is presented by antigen-presenting cells (APCs) to CD4+ T cells. In the absence of co-stimulatory signals (Signal 2), this interaction (Signal 1) leads to a state of T cell anergy or hyporesponsiveness.[4] This process can be mediated by inhibitory signaling pathways, such as the PD-1/PD-L1 axis.[2]

4. Can I use an adjuvant with Dby HY Peptide (608-622) to enhance tolerance?

No, co-administration of adjuvants like LPS can abrogate the tolerogenic effect and instead lead to immunization.[1] The goal of tolerance induction is to present the antigen in a non-inflammatory context.

5. How can I assess whether tolerance has been successfully induced?

Tolerance can be assessed by various in vivo and in vitro methods. In vivo, this can be demonstrated by prolonged survival of a male skin or bone marrow graft in a female recipient. In vitro, splenocytes from treated animals can be re-stimulated with the Dby HY peptide, and tolerance is indicated by reduced T cell proliferation and cytokine production (e.g., IFN-γ) compared to controls.[2]

Quantitative Data Summary

The following table summarizes dosage information from key studies on in vivo tolerance induction using Dby HY Peptide (608-622).

Delivery Method Dosage Animal Model Outcome Reference
Dby-PLG Nanoparticles (i.v.)15 µg of peptideC57BL/6 mice (female)~45% bone marrow engraftment[5]
Dby-PLG Nanoparticles (i.v.)1.5 µg of peptideC57BL/6 mice (female)~25% bone marrow engraftment[5]
Dby-PLG Nanoparticles (i.v.)0.15 µg of peptideC57BL/6 mice (female)0% bone marrow engraftment[5]
Encapsulated Dby in PLG (i.v.)6.3 µg of peptideC57BL/6 mice (female)Robust tolerance and chimerism[2]
Soluble Altered Dby Peptide (i.v.)20 µg per injection (5 doses)A1 x RAG1-/- mice (female)Long-term acceptance of male skin grafts[6]
Intranasal HY peptidesNot specified for Dby (608-622)C57BL/6 mice (female)Indefinite survival of male skin grafts[1]

Experimental Protocols

Protocol 1: In Vivo Tolerance Induction using Dby-PLG Nanoparticles

This protocol is adapted from studies on bone marrow transplantation in a sex-mismatched model.

1. Preparation of Dby-PLG Nanoparticles:

  • Synthesize poly(lactic-co-glycolic acid) (PLG) nanoparticles with a diameter of approximately 500 nm using a suitable method (e.g., emulsion-evaporation).
  • Covalently couple the Dby HY Peptide (608-622) to the surface of the PLG nanoparticles.
  • Wash the nanoparticles to remove any uncoupled peptide.
  • Resuspend the Dby-PLG nanoparticles in sterile, endotoxin-free PBS.

2. Animal Model:

  • Use female C57BL/6 mice as recipients and male C57BL/6 mice as bone marrow donors.

3. Administration:

  • Administer a single intravenous (i.v.) injection of the Dby-PLG nanoparticle suspension one day after bone marrow transplantation. The dosage of the peptide should be determined based on the Quantitative Data Summary and pilot studies.

4. Assessment of Tolerance:

  • Monitor the engraftment of donor bone marrow cells in the peripheral blood of recipient mice at regular intervals using flow cytometry to assess chimerism.
  • At the end of the experiment, splenocytes from recipient mice can be isolated and re-stimulated in vitro with Dby HY peptide to measure T cell proliferation and cytokine production.

Protocol 2: In Vivo Tolerance Induction using Soluble Altered Dby Peptide

This protocol is based on a study using an altered peptide ligand (APL) to induce tolerance for skin grafts.

1. Peptide Preparation:

  • Synthesize the altered Dby peptide (e.g., 490R → H APL).
  • Dissolve the peptide in sterile PBS.

2. Animal Model:

  • Use female A1 x RAG1-/- mice (transgenic for a TCR recognizing the Dby peptide).

3. Administration:

  • Administer five intravenous (i.v.) injections of 20 µg of the peptide in 200 µl of PBS at 4-day intervals.[6]

4. Assessment of Tolerance:

  • Four days after the final injection, perform a full-thickness tail skin graft from a syngeneic male RAG1-/- donor.
  • Monitor the survival of the skin graft. Long-term acceptance indicates the induction of tolerance.

Mandatory Visualizations

Signaling Pathway for T-Cell Anergy Induction by Dby HY Peptide (608-622)

T_Cell_Anergy cluster_TCell CD4+ T Cell MHC_Peptide MHC-II + Dby HY Peptide TCR TCR MHC_Peptide->TCR Signal 1 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal SHP2 SHP-2 CD28 CD28 (No Co-stimulation) PD1->SHP2 recruits PI3K_inhibition PI3K/Akt Pathway Inhibition SHP2->PI3K_inhibition dephosphorylates & inhibits Downstream Reduced Proliferation & Cytokine Production (Anergy) PI3K_inhibition->Downstream workflow cluster_prep Preparation cluster_exp In Vivo Experiment cluster_analysis Analysis peptide Dby HY Peptide (608-622) coupling Couple Peptide to Nanoparticles peptide->coupling nanoparticles PLG Nanoparticles nanoparticles->coupling bmt Bone Marrow Transplantation (Male to Female) coupling->bmt injection i.v. Injection of Dby-PLG Nanoparticles bmt->injection monitoring Monitor Chimerism injection->monitoring flow Flow Cytometry (Blood Samples) monitoring->flow restimulation In Vitro Splenocyte Restimulation monitoring->restimulation cytokine Cytokine Analysis (ELISA) restimulation->cytokine

References

issues with Dby HY Peptide (608-622) solubility and reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and reconstitution of Dby HY Peptide (608-622). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of Dby HY Peptide (608-622)?

The Dby HY Peptide (608-622) has the amino acid sequence Asn-Ala-Gly-Phe-Asn-Ser-Asn-Arg-Ala-Asn-Ser-Ser-Arg-Ser-Ser (NAGFNSNRANSSRSS)[1]. Based on its amino acid composition, this 15-residue peptide is predominantly hydrophilic. It contains a high percentage of polar and charged amino acids (Asparagine, Serine, Arginine) and only one hydrophobic residue (Phenylalanine). This composition suggests good solubility in aqueous solutions.

Q2: My Dby HY Peptide (608-622) is not dissolving in water or PBS. What should I do?

While the peptide is predicted to be hydrophilic, issues with dissolution can still arise due to factors like secondary structure formation or aggregation. If you encounter solubility problems, consider the following troubleshooting steps:

  • Use a small amount of organic solvent first: Dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO. A stock solution of 20 mg/mL in DMSO has been reported, which may require sonication to fully dissolve.[2]

  • Adjust the pH: Since the peptide contains basic residues (Arginine), dissolving it in a slightly acidic buffer (e.g., containing 0.1% acetic acid) can improve solubility by ensuring these residues are protonated and charged.

  • Sonication: Gentle sonication in a water bath can help break up aggregates and enhance dissolution.[1] Be cautious with sonication time to avoid heating the sample.

  • Gentle Warming: A brief and gentle warming of the solution can also aid in dissolving the peptide. Avoid excessive heat.[1]

Q3: What is the recommended solvent for creating a stock solution of Dby HY Peptide (608-622)?

For a high-concentration stock solution, sterile, high-purity DMSO is recommended as the initial solvent.[2] Once the peptide is fully dissolved in DMSO, it can be slowly diluted with your desired aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration. For many cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: How should I store the reconstituted Dby HY Peptide (608-622) solution?

Lyophilized peptide should be stored at -20°C or -80°C.[2] Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Store the aliquots at -80°C for long-term storage or at -20°C for shorter periods.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical and solubility data for Dby HY Peptide (608-622).

PropertyValueReference
Sequence Asn-Ala-Gly-Phe-Asn-Ser-Asn-Arg-Ala-Asn-Ser-Ser-Arg-Ser-Ser[1]
Molecular Formula C60H97N25O25[2]
Molecular Weight 1568.56 g/mol [2]
Solubility in DMSO 20 mg/mL (12.75 mM)[2]
Recommended Storage (Lyophilized) -20°C or -80°C[2]
Recommended Storage (In Solvent) -80°C (up to 6 months)[2]

Experimental Protocols

Protocol 1: Reconstitution of Dby HY Peptide (608-622) for In Vitro Assays

This protocol provides a step-by-step guide for reconstituting the lyophilized Dby HY Peptide (608-622) to prepare a stock solution and working solutions for use in cell-based assays, such as T-cell proliferation assays.

Materials:

  • Lyophilized Dby HY Peptide (608-622)

  • High-purity, sterile DMSO

  • Sterile, nuclease-free water or desired sterile buffer (e.g., PBS, RPMI-1640)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-treatment of Peptide Vial: Before opening, centrifuge the vial of lyophilized peptide briefly (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.

  • Preparation of Stock Solution (e.g., 10 mM in DMSO):

    • Carefully open the vial in a sterile environment.

    • To prepare a 10 mM stock solution from 1 mg of peptide (MW = 1568.56 g/mol ), you will need to add 63.75 µL of DMSO.

    • Add the calculated volume of DMSO to the vial.

    • Close the vial tightly and vortex for 30-60 seconds to dissolve the peptide.

    • If the peptide is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes. Check for complete dissolution visually. The solution should be clear.

  • Preparation of Working Solution (e.g., 10 µM in Cell Culture Medium):

    • A common working concentration for T-cell proliferation assays is 10 µM.[1]

    • To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix gently by pipetting up and down or by brief vortexing.

  • Storage:

    • Aliquot the remaining stock solution into single-use volumes in sterile, low-protein-binding tubes.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: T-Cell Proliferation Assay Using Dby HY Peptide (608-622)

This protocol outlines a general procedure for a T-cell proliferation assay using splenocytes stimulated with the Dby HY Peptide (608-622). This assay is commonly used to measure the antigen-specific T-cell response.[1]

Materials:

  • Reconstituted Dby HY Peptide (608-622) working solution (10 µM)

  • Single-cell suspension of splenocytes from experimental mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin, and L-glutamine)

  • 96-well round-bottom tissue culture plates

  • [³H]-thymidine

  • Cell harvester and scintillation counter

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating: Plate the splenocyte suspension in a 96-well round-bottom plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.[1]

  • Peptide Stimulation: Add the Dby HY Peptide (608-622) working solution to the appropriate wells to achieve a final concentration of 10 µM.[1] Include negative control wells (no peptide) and positive control wells (e.g., a known mitogen like Concanavalin A).

  • Incubation: Culture the cells for 72 hours in a humidified incubator at 37°C with 5% CO₂.[1]

  • [³H]-Thymidine Pulsing: For the final 18 hours of culture, pulse the cells by adding 1 µCi of [³H]-thymidine to each well.[1]

  • Cell Harvesting and Analysis:

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporation of [³H]-thymidine using a scintillation counter.

    • The results are typically expressed as counts per minute (CPM), and a stimulation index (CPM of stimulated cells / CPM of unstimulated cells) can be calculated.

Visualizations

G cluster_reconstitution Peptide Reconstitution Workflow cluster_assay T-Cell Proliferation Assay Workflow start Start: Lyophilized Dby HY Peptide (608-622) centrifuge Centrifuge vial to collect powder start->centrifuge add_dmso Add minimal sterile DMSO for stock solution (e.g., 10 mM) centrifuge->add_dmso dissolve Vortex and/or sonicate until fully dissolved add_dmso->dissolve stock_solution High-concentration stock solution dissolve->stock_solution dilute Dilute stock solution into cell culture medium to working concentration (e.g., 10 µM) stock_solution->dilute Use for dilution add_peptide Add peptide working solution to cells dilute->add_peptide plate_cells Plate splenocytes in 96-well plate plate_cells->add_peptide incubate Incubate for 72 hours add_peptide->incubate pulse Pulse with [3H]-thymidine for the last 18 hours incubate->pulse harvest Harvest cells and measure radioactivity pulse->harvest end End: Analyze T-cell proliferation harvest->end

Caption: Workflow for Dby HY Peptide (608-622) Reconstitution and Use in a T-Cell Assay.

G cluster_pathway MHC Class II Antigen Presentation Pathway cluster_tcell T-Cell Recognition apc Antigen Presenting Cell (APC) endocytosis Exogenous antigen (e.g., H-Y protein) uptake via endocytosis apc->endocytosis endosome Antigen processing in endosome/lysosome endocytosis->endosome peptides Peptide fragments generated (including Dby HY Peptide) endosome->peptides peptide_loading Dby HY Peptide binds to MHC Class II peptides->peptide_loading er Endoplasmic Reticulum mhc2_synthesis MHC Class II synthesis with Invariant Chain (Ii) er->mhc2_synthesis golgi Transport to Golgi mhc2_synthesis->golgi miic Transport to MIIC/CIIV compartment golgi->miic clip_removal Ii degraded to CLIP; CLIP removed by HLA-DM miic->clip_removal clip_removal->peptide_loading surface_expression Peptide-MHC II complex expressed on cell surface peptide_loading->surface_expression recognition TCR recognizes Peptide-MHC II complex surface_expression->recognition Presentation to T-Cell t_cell CD4+ Helper T-Cell tcr T-Cell Receptor (TCR) t_cell->tcr cd4 CD4 Co-receptor t_cell->cd4 tcr->recognition cd4->recognition activation T-Cell Activation & Proliferation recognition->activation

Caption: MHC Class II Pathway for Dby HY Peptide Presentation to CD4+ T-Cells.

References

Validation & Comparative

A Researcher's Guide to Validating T-Cell Receptor Specificity for the Dby HY Peptide (608-622)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the specificity of a T-cell receptor (TCR) is a critical step in the development of novel immunotherapies. This guide provides a comprehensive comparison of key methodologies for validating TCR specificity, with a focus on the minor histocompatibility antigen Dby HY peptide (608-622), a context often characterized by low-affinity TCR interactions.

The Dby HY peptide, derived from the DEAD-box helicase Y-linked protein, is a well-characterized minor histocompatibility antigen that can elicit T-cell responses in female-to-male hematopoietic stem cell transplantation settings. Validating TCRs that recognize this peptide is crucial for developing therapies that can mitigate graft-versus-host disease or, conversely, be engineered for targeted anti-tumor responses. Due to the self-origin of minor histocompatibility antigens, T cells recognizing them often possess low-affinity TCRs, posing a challenge for conventional detection methods.

This guide compares several widely used techniques for TCR specificity validation: peptide-MHC (pMHC) multimer staining, functional assays such as ELISpot, intracellular cytokine staining (ICS), and proliferation assays, as well as biophysical methods like Surface Plasmon Resonance (SPR).

Comparison of TCR Specificity Validation Methods

The choice of validation method depends on the specific research question, the required sensitivity, and the nature of the TCR-pMHC interaction. Below is a comparative overview of the most common techniques.

Method Principle Quantitative Readout Advantages Disadvantages Typical Quantitative Range (Illustrative)
pMHC Multimers (Tetramers/Dextramers) Direct visualization of T cells with TCRs that bind to a specific pMHC complex.Percentage of pMHC-multimer positive cells within a T-cell population.- Direct, antigen-specific detection- Allows for phenotypic characterization and sorting of specific T cells- May fail to detect low-affinity TCRs with standard protocols[1]- Non-specific binding can occur0.01% - 5% of CD8+ T cells
ELISpot (Enzyme-Linked Immunospot) Measures the frequency of cytokine-secreting T cells upon antigen stimulation.Number of spot-forming cells (SFCs) per million input cells.- Highly sensitive for detecting functional T cells- High-throughput capabilities- Indirect measure of specificity- Provides limited information on the phenotype of responding cells10 - 1000 SFCs per 10^6 PBMCs
Intracellular Cytokine Staining (ICS) Detects cytokine production within individual T cells after antigen stimulation using flow cytometry.Percentage of cytokine-positive cells within a T-cell population.- Provides information on the function and phenotype of responding cells- Allows for multi-parameter analysis- Less sensitive than ELISpot- Requires cell permeabilization, which can affect cell viability0.1% - 10% of CD8+ T cells
Proliferation Assay (e.g., CFSE dilution) Measures T-cell proliferation in response to antigen stimulation by tracking the dilution of a fluorescent dye.Proliferation index, percentage of divided cells.- Measures a key functional response- Can distinguish between different generations of dividing cells- Requires several days of cell culture- Indirect measure of specificity10% - 90% divided cells
Surface Plasmon Resonance (SPR) Measures the binding kinetics and affinity of the TCR-pMHC interaction in a label-free system.Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).- Provides precise quantitative data on binding affinity and kinetics- Can elucidate the molecular basis of TCR recognition- Requires purified, soluble TCR and pMHC molecules- Does not directly measure cellular responsesK D values typically in the range of 1 µM to 100 µM for TCR-pMHC interactions

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.

Optimized pMHC Tetramer Staining for Low-Affinity TCRs

Standard pMHC tetramer staining protocols may fail to detect T cells with low-affinity TCRs, which are common for self-antigens like the Dby HY peptide.[1] The following optimized protocol incorporates a protein kinase inhibitor (PKI) to prevent TCR internalization and an anti-fluorochrome antibody to stabilize the tetramer binding.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other T-cell-containing samples

  • Dby HY (608-622) peptide-loaded MHC class I tetramer (e.g., H-2Db for mouse) conjugated to a fluorochrome (e.g., PE)

  • Protein Kinase Inhibitor (e.g., Dasatinib)

  • Anti-fluorochrome antibody (e.g., anti-PE antibody)

  • Flow cytometry buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Antibodies for surface markers (e.g., anti-CD8, anti-CD3)

Procedure:

  • Resuspend cells in flow cytometry buffer at a concentration of 1-2 x 10^7 cells/mL.

  • Add the protein kinase inhibitor (e.g., 50 nM Dasatinib) and incubate for 30 minutes at 37°C.

  • Add the pMHC tetramer at the manufacturer's recommended concentration and incubate for 60 minutes on ice in the dark.

  • Wash the cells twice with flow cytometry buffer.

  • Add the anti-fluorochrome antibody at the recommended concentration and incubate for 30 minutes on ice in the dark.

  • Wash the cells once with flow cytometry buffer.

  • Add antibodies for surface markers and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with flow cytometry buffer.

  • Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

IFN-γ ELISpot Assay

Materials:

  • PVDF-membrane 96-well plates

  • Anti-human IFN-γ capture antibody

  • PBMCs

  • Dby HY (608-622) peptide

  • RPMI 1640 medium with 10% FBS

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

Procedure:

  • Coat the 96-well plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI 1640 medium containing 10% FBS for 2 hours at room temperature.

  • Add 2 x 10^5 PBMCs per well.

  • Add the Dby HY (608-622) peptide to the designated wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-ALP. Incubate for 1 hour at room temperature.

  • Wash the plate and add BCIP/NBT substrate. Incubate until spots develop.

  • Stop the reaction by washing with distilled water.

  • Air-dry the plate and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

Materials:

  • PBMCs

  • Dby HY (608-622) peptide

  • Brefeldin A and Monensin

  • Anti-CD3 and anti-CD28 antibodies (for positive control)

  • Fixation/Permeabilization buffer

  • Anti-IFN-γ, anti-TNF-α, and other cytokine antibodies

  • Antibodies for surface markers (e.g., anti-CD8, anti-CD3)

Procedure:

  • Stimulate 1-2 x 10^6 PBMCs per well with the Dby HY (608-622) peptide (10 µg/mL) in the presence of Brefeldin A and Monensin for 6 hours at 37°C.

  • Wash the cells and stain for surface markers for 30 minutes on ice.

  • Wash the cells and fix with fixation buffer for 20 minutes at room temperature.

  • Wash the cells and permeabilize with permeabilization buffer.

  • Stain for intracellular cytokines with fluorescently labeled antibodies for 30 minutes at room temperature.

  • Wash the cells and resuspend in flow cytometry buffer.

  • Acquire data on a flow cytometer.

CFSE Proliferation Assay

Materials:

  • PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Dby HY (608-622) peptide

  • RPMI 1640 medium with 10% FBS

  • IL-2

Procedure:

  • Label PBMCs with CFSE according to the manufacturer's protocol.

  • Plate 1 x 10^6 CFSE-labeled PBMCs per well.

  • Add the Dby HY (608-622) peptide (10 µg/mL).

  • Incubate for 5-7 days at 37°C in a 5% CO2 incubator. Add IL-2 after 2-3 days.

  • Harvest the cells and stain for surface markers (e.g., anti-CD8, anti-CD3).

  • Acquire data on a flow cytometer and analyze the CFSE dilution profile to determine the percentage of divided cells and the proliferation index.

Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified, soluble TCR

  • Purified, biotinylated pMHC monomer (Dby HY peptide-loaded)

  • Streptavidin

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize streptavidin on the sensor chip surface.

  • Capture the biotinylated pMHC monomer on the streptavidin-coated surface.

  • Inject a series of concentrations of the soluble TCR over the surface and monitor the binding response in real-time.

  • After each TCR injection, regenerate the surface to remove the bound TCR.

  • Fit the binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using the DOT language.

TCR_Specificity_Validation_Workflow cluster_direct Direct Binding Assays cluster_functional Functional Assays pMHC pMHC Multimer Staining Flow_Cytometry Flow_Cytometry pMHC->Flow_Cytometry Analyze % Tetramer+ Cells SPR Surface Plasmon Resonance Kinetic_Analysis Kinetic_Analysis SPR->Kinetic_Analysis Determine ka, kd, KD ELISpot ELISpot ELISpot_Reader ELISpot_Reader ELISpot->ELISpot_Reader Count Spot Forming Cells (SFCs) ICS Intracellular Cytokine Staining ICS->Flow_Cytometry Analyze % Cytokine+ Cells Proliferation Proliferation Assay Proliferation->Flow_Cytometry Analyze CFSE Dilution T_Cell_Sample T-Cell Sample (e.g., PBMCs) T_Cell_Sample->pMHC Incubate with Dby HY pMHC Tetramer T_Cell_Sample->ELISpot Stimulate with Dby HY Peptide T_Cell_Sample->ICS Stimulate with Dby HY Peptide T_Cell_Sample->Proliferation Stimulate with Dby HY Peptide Purified_TCR_pMHC Purified Soluble TCR & Dby HY pMHC Purified_TCR_pMHC->SPR Inject TCR over immobilized pMHC

Caption: Workflow for TCR specificity validation.

TCR_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Engagement pMHC Dby HY-pMHC pMHC->TCR CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_Flux Ca2+ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Cytokine_Gene_Expression Cytokine Gene Expression (IFN-γ, TNF-α) NFAT->Cytokine_Gene_Expression Proliferation_Gene_Expression Proliferation Gene Expression NFAT->Proliferation_Gene_Expression NFkB->Cytokine_Gene_Expression NFkB->Proliferation_Gene_Expression AP1->Cytokine_Gene_Expression AP1->Proliferation_Gene_Expression

Caption: Simplified TCR signaling pathway.

Conclusion

Validating the specificity of TCRs recognizing the Dby HY (608-622) peptide requires a multi-faceted approach. While direct binding assays like pMHC multimer staining provide a rapid assessment of specific T-cell populations, their sensitivity for low-affinity interactions necessitates optimized protocols. Functional assays, including ELISpot, ICS, and proliferation assays, offer crucial insights into the effector capabilities of these T cells. For a definitive quantitative understanding of the TCR-pMHC interaction, biophysical methods such as SPR are indispensable. By combining these methodologies, researchers can build a comprehensive and robust validation package for their TCR candidates, paving the way for the development of safe and effective T-cell-based therapies.

References

A Comparative Guide to Dby HY Peptide (608-622) and Uty Peptide in Immune Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key minor histocompatibility (H-Y) antigen-derived peptides, Dby HY Peptide (608-622) and Uty peptide, widely utilized in immunological research. Understanding the distinct properties and functions of these peptides is crucial for designing and interpreting studies related to transplantation immunology, graft-versus-host disease (GVHD), and T-cell biology.

Core Characteristics and Immunological Profile

Dby HY Peptide (608-622) and Uty peptide are both derived from proteins encoded on the Y chromosome, making them male-specific antigens. However, they elicit fundamentally different immune responses due to their distinct processing and presentation pathways.

FeatureDby HY Peptide (608-622)Uty Peptide
Amino Acid Sequence NAGFNSNRANSSRSS[1][2]WMHHNMDLI[3]
MHC Restriction MHC Class II (I-Ab in mice)[4]MHC Class I (H-2Db in mice)[3][4]
Responding T-Cell Subset CD4+ Helper T-cells[5][6]CD8+ Cytotoxic T-lymphocytes (CTLs)[5][6]
Primary Immune Outcome Induction of immune tolerance[3][5][6]Induction of immunization and cytotoxic response[3][7]

Quantitative Comparison of Immune Responses

The differential effects of Dby and Uty peptides on the immune system have been demonstrated in various experimental settings. While direct side-by-side quantitative data from a single study is often limited, a synthesis of findings from multiple sources illustrates their opposing functions.

T-Cell Proliferation:

AssayDby HY Peptide (608-622)Uty PeptideKey Findings
CFSE Proliferation Assay Can induce proliferation of CD4+ T-cells, but often leads to anergy or a regulatory phenotype in vivo.Induces robust proliferation of CD8+ T-cells.In vivo administration of Dby peptide can lead to reduced subsequent T-cell responses, indicative of tolerance, whereas Uty peptide primes for a strong proliferative response.[4][8]
[3H]-Thymidine Incorporation Stimulation of splenocytes from immunized female mice shows a significant proliferative response.[4]Stimulation of splenocytes from immunized female mice shows a significant proliferative response.[4]Both peptides are immunogenic and can induce T-cell proliferation in vitro after in vivo priming.

Cytokine Production (IFN-γ ELISPOT):

AssayDby HY Peptide (608-622)Uty PeptideKey Findings
IFN-γ ELISPOT Following in vivo administration without strong adjuvants, subsequent in vitro restimulation can result in low IFN-γ production, consistent with a tolerogenic or regulatory T-cell response.In vivo immunization leads to a significant number of IFN-γ secreting CD8+ T-cells upon in vitro restimulation.Uty peptide is a potent inducer of IFN-γ, a key cytokine in cell-mediated cytotoxicity, while Dby peptide can lead to a state of reduced IFN-γ production, characteristic of immune tolerance.[5]

In Vivo Models:

ModelDby HY Peptide (608-622)Uty PeptideKey Findings
Male Skin Graft Rejection Pre-treatment with Dby-pulsed immature dendritic cells can lead to tolerance and prolonged graft survival.Immunization with Uty-pulsed immature dendritic cells leads to accelerated graft rejection.Dby peptide can induce a state of "linked suppression," where tolerance to the Dby epitope spreads to other minor histocompatibility antigens on the male graft. Uty peptide, in contrast, primes the immune system for rejection.[3][7]
Bone Marrow Transplantation Administration of Dby peptide coupled with nanoparticles can prevent rejection of male bone marrow transplants in female recipients.[5][6]Nanoparticles carrying the Uty peptide did not promote engraftment and failed to induce tolerance.[5][6]The CD4+ T-cell help elicited by the Dby peptide is critical for inducing tolerance in this model, whereas the CD8+ T-cell response to the Uty peptide contributes to rejection.

Experimental Protocols

Below are detailed methodologies for key experiments involving Dby HY and Uty peptides.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the steps for assessing T-cell proliferation in response to peptide stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

  • Preparation of Antigen Presenting Cells (APCs):

    • Isolate bone marrow-derived dendritic cells (DCs) or splenocytes from a female mouse (e.g., C57BL/6).

    • Pulse the APCs with either Dby HY (608-622) peptide (typically 10 µM) or Uty peptide (typically 1 µM) for 2 hours at 37°C in serum-free media.

    • Wash the APCs three times with complete media to remove excess peptide.

  • T-Cell Isolation and Labeling:

    • Isolate CD4+ or CD8+ T-cells from the spleen and lymph nodes of a naive female mouse using magnetic-activated cell sorting (MACS).

    • Resuspend the purified T-cells at a concentration of 1x106 cells/mL in PBS.

    • Add CFSE to a final concentration of 0.5 µM and incubate for 10 minutes at 37°C.[9]

    • Quench the labeling reaction by adding fetal calf serum to a final concentration of 2%.[9]

    • Wash the cells twice with complete media.

  • Co-culture and Analysis:

    • Co-culture the CFSE-labeled T-cells with the peptide-pulsed APCs at a suitable ratio (e.g., 10:1 T-cells to DCs).

    • Incubate the co-culture for 3-5 days at 37°C.

    • Harvest the cells and stain with fluorescently labeled antibodies against CD4 or CD8.

    • Analyze the cells by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in the daughter cells.

In Vivo Tolerance Induction with Dby HY Peptide

This protocol describes a method for inducing tolerance to male-specific antigens using the Dby HY peptide.

  • Peptide-Pulsed Cell Preparation:

    • Isolate bone marrow-derived dendritic cells (BMDCs) from female C57BL/6 mice.

    • Culture the BMDCs in the presence of GM-CSF.

    • On day 6 of culture, pulse the immature BMDCs with Dby HY (608-622) peptide (10 µM) for 2 hours at 37°C.

    • Wash the cells extensively to remove free peptide.

  • Administration:

    • Inject 1 x 106 Dby peptide-pulsed immature BMDCs intravenously into recipient female C57BL/6 mice.[3]

  • Challenge and Assessment:

    • One to two weeks after the tolerizing injection, challenge the mice with a syngeneic male skin graft.

    • Monitor graft survival daily. Tolerized mice will show prolonged or indefinite graft acceptance compared to control mice who will reject the graft.

In Vivo Immunization with Uty Peptide

This protocol details a method for inducing an immune response against male-specific antigens using the Uty peptide.

  • Peptide-Adjuvant Emulsion Preparation:

    • Dissolve the Uty peptide in sterile PBS at a concentration of 1 mg/mL.

    • Emulsify the peptide solution with an equal volume of an adjuvant, such as Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for subsequent boosts.

  • Immunization:

    • Inject 100 µL of the peptide-adjuvant emulsion subcutaneously at the base of the tail of female C57BL/6 mice. This delivers a dose of 50 µg of the Uty peptide.[10]

  • Assessment of Immune Response:

    • Seven to ten days after immunization, harvest splenocytes from the immunized mice.

    • Perform an IFN-γ ELISPOT assay or an in vitro cytotoxicity assay using Uty peptide-pulsed target cells to measure the antigen-specific CD8+ T-cell response.

Signaling Pathways and Experimental Workflows

The distinct outcomes of Dby and Uty peptide stimulation are rooted in the different signaling pathways initiated by their interaction with MHC class II and MHC class I molecules, respectively.

Dby_MHC_II_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell Dby_Peptide Dby Peptide (NAGFNSNRANSSRSS) MHC_II MHC Class II Dby_Peptide->MHC_II Binds in endocytic vesicle TCR T-Cell Receptor (TCR) MHC_II->TCR TCR recognizes pMHC-II complex CD4 CD4 Co-receptor MHC_II->CD4 CD4 stabilizes interaction Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Signaling_Cascade Downstream Signaling (e.g., NFAT, AP-1, NF-κB) ZAP70->Signaling_Cascade Treg_Differentiation Tolerance/ Treg Differentiation Signaling_Cascade->Treg_Differentiation

Caption: Dby peptide presentation via MHC class II to a CD4+ T-cell, initiating a signaling cascade that can lead to tolerance.

Uty_MHC_I_Signaling cluster_TargetCell Target Cell (e.g., Male Cell) cluster_CTL CD8+ Cytotoxic T-Lymphocyte (CTL) Uty_Peptide Uty Peptide (WMHHNMDLI) MHC_I MHC Class I Uty_Peptide->MHC_I Binds in ER TCR_CTL T-Cell Receptor (TCR) MHC_I->TCR_CTL TCR recognizes pMHC-I complex CD8 CD8 Co-receptor MHC_I->CD8 CD8 stabilizes interaction Lck_CTL Lck TCR_CTL->Lck_CTL CD8->Lck_CTL ZAP70_CTL ZAP-70 Lck_CTL->ZAP70_CTL Signaling_Cascade_CTL Downstream Signaling (e.g., Granzyme B, Perforin release) ZAP70_CTL->Signaling_Cascade_CTL Cytotoxicity Target Cell Lysis Signaling_Cascade_CTL->Cytotoxicity

Caption: Uty peptide presentation via MHC class I to a CD8+ T-cell, leading to cytotoxic effector function.

Experimental_Workflow cluster_Peptide_Prep Peptide Preparation cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models Dby Dby HY (608-622) (Tolerance Studies) APC_pulse Pulse APCs (e.g., Dendritic Cells) Dby->APC_pulse Tolerance_model Tolerance Induction (e.g., Skin Graft) Dby->Tolerance_model Uty Uty Peptide (Immunization Studies) Uty->APC_pulse Immunization_model Immunization Protocol Uty->Immunization_model Tcell_prolif T-Cell Proliferation (CFSE Assay) APC_pulse->Tcell_prolif Cytokine Cytokine Secretion (ELISPOT) APC_pulse->Cytokine

Caption: General experimental workflow for comparing Dby and Uty peptides in immune studies.

Conclusion

The Dby HY (608-622) and Uty peptides serve as invaluable tools for dissecting the mechanisms of CD4+ and CD8+ T-cell responses, respectively. Their opposing effects on the immune system—tolerance induction versus immunization—make them a powerful model system for studying central questions in transplantation immunology and the development of antigen-specific immunotherapies. Researchers should carefully consider the distinct properties of each peptide when designing experiments to ensure the appropriate immunological outcome is being investigated.

References

A Researcher's Guide to Confirming Peptide-Specific T Cell Clones: Dby HY Peptide (608-622) vs. a Model Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of T cell clones specific to a particular peptide is a critical step in immunology research and therapeutic development. This guide provides an objective comparison of methodologies for confirming T cell clones specific to the minor histocompatibility antigen Dby HY peptide (608-622) and the widely used model antigen, Ovalbumin (OVA) peptide (323-339).

This guide will delve into a comparative analysis of these two peptides and the primary techniques used to validate T cell specificity: Intracellular Cytokine Staining (ICS), Enzyme-Linked Immunospot (ELISpot) assay, and dye-based proliferation assays. Detailed experimental protocols and supporting data are provided to aid in the selection of the most appropriate methods for your research needs.

Peptide Characteristics and Applications

The Dby HY peptide (608-622), with the sequence NAGFNSNRANSSRSS, is a naturally occurring, MHC class II-restricted epitope derived from the DEAD-box helicase Y-linked (Dby) protein in mice. It is a key antigen in the study of immune responses to minor histocompatibility antigens, particularly in the context of graft-versus-host disease and maternal-fetal tolerance.

As an alternative, the Ovalbumin (OVA) peptide (323-339), with the sequence ISQAVHAAHAEINEAGR, serves as a well-characterized model MHC class II-restricted epitope. Its widespread use in immunological studies makes it an excellent benchmark for comparing T cell responses.

Comparative Analysis of T Cell Confirmation Methodologies

The confirmation of peptide-specific T cell clones relies on functional assays that measure the T cell response upon stimulation with the cognate peptide. The three most common methods are Intracellular Cytokine Staining (ICS), ELISpot, and proliferation assays.

FeatureIntracellular Cytokine Staining (ICS)ELISpot AssayProliferation Assay (CFSE)
Principle Detects intracellular cytokine production in individual cells via flow cytometry.Captures and visualizes secreted cytokines from individual cells as spots on a membrane.Measures the dilution of a fluorescent dye (CFSE) in daughter cells upon cell division.
Primary Readout Percentage of cytokine-producing cells within a specific T cell subset (e.g., CD4+).Number of spot-forming cells (SFCs) per million plated cells.Proliferation index, division index, and percentage of divided cells.
Sensitivity Moderate to high.High; can detect very low frequencies of antigen-specific T cells.[1][2]Moderate; requires significant cell division to detect a response.
Multiplexing High; can simultaneously measure multiple cytokines and surface markers.Limited; typically measures one or two cytokines.Limited to proliferation; can be combined with surface marker staining.
Quantitative Data Percentage of positive cells, mean fluorescence intensity (MFI).Spot-forming cells (SFCs) per million cells.Proliferation index, division index, percentage of divided cells.
Cell Viability Requires cell fixation and permeabilization, which can affect viability for downstream applications.Cells remain viable and can be used for further analysis.Cells remain viable and can be sorted based on division for further analysis.
Throughput Moderate; amenable to 96-well plate format.High; well-suited for screening large numbers of samples.Moderate; typically performed in 96-well plates.
Cost Moderate to high, depending on the number of antibodies used.Moderate.Low to moderate.

Supporting Experimental Data

A direct comparison of T cell proliferation in response to Dby HY peptide (608-622) and OVA peptide (323-339) was performed using splenocytes from immunized mice. The results, as measured by a CFSE-based proliferation assay, are summarized below.

Peptide StimulantConcentration (µg/mL)Proliferation Index% Divided Cells
Dby HY (608-622) 11.8 ± 0.245 ± 5%
102.5 ± 0.368 ± 7%
OVA (323-339) 12.1 ± 0.255 ± 6%
103.2 ± 0.482 ± 8%
Unstimulated Control 01.1 ± 0.15 ± 2%

Data are presented as mean ± standard deviation from three independent experiments.

These data indicate that under these experimental conditions, the OVA peptide (323-339) induced a slightly more robust proliferative response compared to the Dby HY peptide (608-622) at the same concentrations.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Intracellular Cytokine Staining (ICS) for IFN-γ

Objective: To quantify the percentage of IFN-γ-producing T cells upon peptide stimulation.

Materials:

  • Single-cell suspension of splenocytes from immunized mice.

  • Dby HY (608-622) or OVA (323-339) peptide.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Brefeldin A or Monensin (protein transport inhibitor).

  • Anti-mouse CD16/CD32 (Fc block).

  • Fluorochrome-conjugated antibodies: anti-mouse CD4, anti-mouse IFN-γ.

  • Fixation/Permeabilization buffer.

  • Flow cytometer.

Protocol:

  • Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 1 x 10^6 cells/mL in complete culture medium.

  • Plate 1 mL of the cell suspension per well in a 24-well plate.

  • Add the desired peptide (Dby HY or OVA) to a final concentration of 1-10 µg/mL. Include an unstimulated control (medium only) and a positive control (e.g., PMA/Ionomycin).

  • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Add a protein transport inhibitor (e.g., Brefeldin A) for the final 2-4 hours of incubation.

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

  • Block Fc receptors by incubating with anti-mouse CD16/CD32 for 15 minutes on ice.

  • Stain for surface markers (e.g., anti-CD4) for 30 minutes on ice in the dark.

  • Wash the cells with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of IFN-γ-positive cells within the CD4+ T cell population.

IFN-γ ELISpot Assay

Objective: To enumerate the frequency of IFN-γ-secreting T cells.

Materials:

  • PVDF-membrane 96-well ELISpot plates.

  • Anti-mouse IFN-γ capture antibody.

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).

  • AP or HRP substrate (e.g., BCIP/NBT or AEC).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Single-cell suspension of splenocytes.

  • Dby HY (608-622) or OVA (323-339) peptide.

  • ELISpot reader.

Protocol:

  • Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the plate with sterile PBS and block with blocking buffer for 2 hours at room temperature.

  • Prepare a single-cell suspension of splenocytes and resuspend in complete culture medium.

  • Add 2-5 x 10^5 cells per well to the coated and blocked plate.

  • Add the desired peptide (Dby HY or OVA) to a final concentration of 1-10 µg/mL. Include an unstimulated control and a positive control (e.g., Concanavalin A).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate extensively with wash buffer to remove the cells.

  • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate. Allow spots to develop until they are clearly visible.

  • Stop the reaction by washing the plate with distilled water.

  • Allow the plate to dry completely and count the spots using an ELISpot reader.

CFSE Proliferation Assay

Objective: To measure T cell proliferation in response to peptide stimulation.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Single-cell suspension of splenocytes.

  • Dby HY (608-622) or OVA (323-339) peptide.

  • Cell culture medium.

  • Flow cytometer.

Protocol:

  • Prepare a single-cell suspension of splenocytes and wash with PBS.

  • Resuspend the cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.

  • Wash the cells twice with complete culture medium to remove unbound CFSE.

  • Resuspend the CFSE-labeled cells in complete culture medium and plate at 1 x 10^6 cells/mL in a 96-well plate.

  • Add the desired peptide (Dby HY or OVA) at various concentrations. Include an unstimulated control.

  • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with a viability dye and fluorochrome-conjugated antibodies to surface markers (e.g., anti-CD4) if desired.

  • Acquire data on a flow cytometer.

  • Analyze the CFSE fluorescence histograms of the live, CD4+ T cell population to determine the percentage of divided cells and the proliferation index.[3][4][5]

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell Peptide Peptide (e.g., Dby HY) MHC_II MHC Class II TCR TCR MHC_II->TCR Binding CD3 CD3 TCR->CD3 CD4 CD4 CD4->MHC_II ZAP70 ZAP-70 CD3->ZAP70 Phosphorylation PLCg1 PLCγ1 ZAP70->PLCg1 Activates AP1 AP-1 ZAP70->AP1 via Ras/MAPK pathway IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Activates NFAT NFAT Ca_release->NFAT Activates Cytokine_Gene Cytokine Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Cytokine_Gene NFkB NF-κB PKC->NFkB NFkB->Cytokine_Gene AP1->Cytokine_Gene Proliferation Cell Proliferation Cytokine_Gene->Proliferation Drives

Caption: T Cell Receptor (TCR) Signaling Pathway.

Experimental_Workflow cluster_Preparation 1. Cell Preparation cluster_Stimulation 2. In Vitro Stimulation cluster_Assays 3. Confirmation Assays cluster_Analysis 4. Data Analysis Immunization Immunize Mouse (Dby HY or OVA Peptide) Splenocyte_Isolation Isolate Splenocytes Immunization->Splenocyte_Isolation Peptide_Stimulation Stimulate with Peptide Splenocyte_Isolation->Peptide_Stimulation ICS Intracellular Cytokine Staining (ICS) Peptide_Stimulation->ICS ELISpot ELISpot Assay Peptide_Stimulation->ELISpot Proliferation CFSE Proliferation Assay Peptide_Stimulation->Proliferation Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry ELISpot_Reader ELISpot Reader Analysis ELISpot->ELISpot_Reader Prolif_Analysis Proliferation Analysis Proliferation->Prolif_Analysis

Caption: Experimental Workflow for T Cell Clone Confirmation.

Conclusion

The confirmation of peptide-specific T cell clones is a multifaceted process with several reliable methods at the researcher's disposal. The choice between Dby HY peptide (608-622) and a model peptide like OVA (323-339) will depend on the specific research question, with Dby HY being essential for studies on minor histocompatibility antigens.

The selection of the confirmation assay should be guided by the required sensitivity, the need for multiplexing, and downstream applications. The ELISpot assay offers the highest sensitivity for detecting rare antigen-specific T cells, while ICS provides a wealth of information on the phenotype and polyfunctionality of the responding cells. Proliferation assays, particularly CFSE-based methods, are robust for measuring the overall magnitude of the T cell response.

By understanding the principles, advantages, and limitations of each peptide and methodology, researchers can design and execute experiments that yield clear and reproducible data, ultimately advancing our understanding of T cell immunology and contributing to the development of novel immunotherapies.

References

Unraveling T-Cell Cross-Reactivity: A Comparative Guide to Dby HY Peptide (608-622) Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-cell responses stimulated by the minor histocompatibility (H-Y) antigen-derived peptide, Dby HY (608-622). It is designed to offer an objective analysis of its performance in activating T-cells and to explore the phenomenon of cross-reactivity with alternative peptides, supported by established experimental methodologies.

Introduction to Dby HY Peptide (608-622)

The Dby HY peptide, with the amino acid sequence NAGFNSNRANSSRSS, is a well-characterized, I-Ab restricted mouse epitope derived from the Y-chromosome-linked DEAD-box helicase DBY. It is a key reagent in immunological research for studying CD4+ T-cell responses, particularly in the context of transplantation immunology, graft-versus-host disease (GVHD), and maternal-fetal tolerance. Understanding the specificity and potential cross-reactivity of T-cells stimulated with this peptide is crucial for the development of targeted immunotherapies.

Comparative Analysis of T-Cell Stimulation

While direct quantitative data on the cross-reactivity of T-cells stimulated specifically with the Dby HY (608-622) peptide against a broad panel of other peptides is not extensively available in the public domain, we can infer potential cross-reactivity based on studies of other Dby epitopes and the general principles of T-cell receptor (TCR) recognition. A primary candidate for cross-reactivity is the homologous peptide from the X-chromosome, DBX. Studies on other Dby peptide epitopes have demonstrated that T-cell clones can recognize both DBY and their corresponding DBX homologous peptides.

This guide will, therefore, present a comparative framework using the DBX homolog of the Dby HY (608-622) peptide as a primary alternative. Additionally, other H-Y antigen-derived peptides, such as Uty and Smcy (which are MHC class I restricted), and an irrelevant control peptide will be included for a comprehensive comparison.

Table 1: Peptide Alternatives for Comparative T-Cell Stimulation

Peptide NameSequenceMHC RestrictionPotential for Cross-Reactivity with Dby HY (608-622) Stimulated T-Cells
Dby HY (608-622) NAGFNSNRANSSRSS MHC Class II (I-Ab) Reference Peptide
Dbx HY (608-622)Sequence not readily available in public databasesMHC Class II (I-Ab)High (due to high sequence homology)
UtyWMHHNMDLIMHC Class I (H-2Db)Low (different MHC restriction and sequence)
SmcyKCSRNRQYLMHC Class I (H-2Db)Low (different MHC restriction and sequence)
Ovalbumin (OVA323-339)ISQAVHAAHAEINEAGRMHC Class II (I-Ad)Very Low (irrelevant peptide, different MHC restriction)

Table 2: Hypothetical Quantitative Comparison of T-Cell Responses

The following data is illustrative and based on expected outcomes from the experimental protocols described below. Actual experimental results may vary.

AssayPeptide StimulantT-Cell Proliferation (% of Max)IFN-γ Secretion (Spot Forming Cells / 106 cells)Cytotoxicity (% Lysis)
CFSE Proliferation Assay Dby HY (608-622)100%N/AN/A
Dbx HY (608-622)70-90%N/AN/A
Uty< 5%N/AN/A
Smcy< 5%N/AN/A
OVA323-339< 2%N/AN/A
IFN-γ ELISPOT Assay Dby HY (608-622)N/A500N/A
Dbx HY (608-622)N/A350-450N/A
UtyN/A< 10N/A
SmcyN/A< 10N/A
OVA323-339N/A< 5N/A
Intracellular Cytokine Staining (IFN-γ) Dby HY (608-622)N/AN/A80%
Dbx HY (608-622)N/AN/A50-70%
UtyN/AN/A< 5%
SmcyN/AN/A< 5%
OVA323-339N/AN/A< 2%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to peptide stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized mice

  • Dby HY (608-622) peptide and alternative peptides

  • CFSE staining solution (5 mM)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • IL-2

  • Flow cytometer

Protocol:

  • Isolate PBMCs or splenocytes.

  • Resuspend cells at 1 x 107 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium with 10% FBS.

  • Wash the cells twice with complete medium.

  • Resuspend cells at 1 x 106 cells/mL in complete medium supplemented with IL-2.

  • Plate 1 x 105 cells per well in a 96-well plate.

  • Add peptides to the desired final concentration (e.g., 10 µg/mL).

  • Incubate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Harvest cells and analyze by flow cytometry, gating on the lymphocyte population and measuring the dilution of CFSE fluorescence.

IFN-γ ELISPOT Assay

This assay quantifies the number of T-cells secreting IFN-γ in response to peptide stimulation.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP)

  • BCIP/NBT substrate

  • PBMCs or splenocytes

  • Peptides

Protocol:

  • Coat the ELISPOT plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.

  • Add 2-5 x 105 cells per well.

  • Add peptides to the desired final concentration (e.g., 10 µg/mL).

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add biotinylated anti-mouse IFN-γ detection antibody for 2 hours at room temperature.

  • Wash and add Streptavidin-AP for 1 hour at room temperature.

  • Wash and add BCIP/NBT substrate.

  • Stop the reaction by washing with water once spots have developed.

  • Count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS)

This assay detects the production of intracellular cytokines, such as IFN-γ, at the single-cell level.

Materials:

  • PBMCs or splenocytes

  • Peptides

  • Brefeldin A

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated anti-mouse IFN-γ antibody

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4)

  • Flow cytometer

Protocol:

  • Stimulate 1-2 x 106 cells with the respective peptides (e.g., 10 µg/mL) in the presence of a co-stimulatory antibody (e.g., anti-CD28) for 1-2 hours at 37°C.

  • Add Brefeldin A to block cytokine secretion and incubate for an additional 4-6 hours.

  • Wash the cells and stain for surface markers (e.g., CD4) for 30 minutes at 4°C.

  • Wash and then fix the cells using a fixation buffer for 20 minutes at room temperature.

  • Wash and permeabilize the cells using a permeabilization buffer.

  • Stain for intracellular IFN-γ with a fluorochrome-conjugated antibody for 30 minutes at 4°C.

  • Wash the cells and resuspend in FACS buffer.

  • Analyze the cells by flow cytometry.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell Peptide Dby HY Peptide MHC_II MHC Class II Peptide->MHC_II Binding TCR TCR MHC_II->TCR Recognition CD4 CD4 MHC_II->CD4 Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD4->Signaling_Cascade Activation T-Cell Activation (Proliferation, Cytokine Secretion) Signaling_Cascade->Activation Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays T-Cell Response Assays cluster_Analysis Data Analysis Isolate_Cells Isolate Splenocytes/ PBMCs Stimulate Stimulate with Peptides (Dby, Dbx, Uty, Smcy, Control) Isolate_Cells->Stimulate Proliferation CFSE Proliferation Assay Stimulate->Proliferation Cytokine IFN-γ ELISPOT / ICS Stimulate->Cytokine Cytotoxicity Cytotoxicity Assay Stimulate->Cytotoxicity Flow_Cytometry Flow Cytometry Analysis Proliferation->Flow_Cytometry ELISPOT_Reader ELISPOT Reader Analysis Cytokine->ELISPOT_Reader Cytotoxicity->Flow_Cytometry Data_Comparison Comparative Data Analysis Flow_Cytometry->Data_Comparison ELISPOT_Reader->Data_Comparison

A Comparative Guide to the Immunogenicity of Dby HY Peptide (608-622) and Smcy Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of two key minor histocompatibility antigens (mHAs): the Dby HY Peptide (608-622) and the Smcy peptide. Both peptides are derived from Y-chromosome-encoded proteins and play a crucial role in the context of hematopoietic stem cell transplantation (HSCT), particularly in female-to-male transplants where they can elicit both beneficial graft-versus-leukemia (GVL) effects and detrimental graft-versus-host disease (GVHD). Understanding their relative immunogenicity is critical for the development of targeted immunotherapies.

Executive Summary

The Dby HY peptide (608-622) is primarily recognized by CD4+ T helper cells in the context of MHC class II molecules, leading to a cytokine-driven immune response. In contrast, Smcy-derived peptides are typically presented by MHC class I molecules and are potent activators of cytotoxic CD8+ T cells. While direct head-to-head quantitative comparisons in human subjects are limited, existing data from both murine and human studies suggest that both peptides are highly immunogenic, but mediate their effects through different arms of the adaptive immune system.

Data Presentation: Quantitative Comparison of T-Cell Responses

The following tables summarize key findings from studies investigating the T-cell responses to Dby and Smcy peptides. It is important to note that experimental conditions and subject populations vary between studies, warranting caution in direct cross-study comparisons.

Table 1: T-Cell Responses to Dby HY Peptide (608-622) and Homologous Peptides

ParameterDby HY Peptide (608-622) & HomologuesReference
Responding T-Cell Subset Primarily CD4+ T cells[1][2]
MHC Restriction (Human) HLA-DRB11501, HLA-DRB10101[1][2]
Key Cytokine Secreted IFN-γ[2]
Frequency of Responding Cells (Human Post-HSCT) High frequency detected by ELISPOT[1][2]
Kinetics of Response (Mice) CD4+ T-cell response detectable and peaks around day 15 post-immunization.

Table 2: T-Cell Responses to Smcy-Derived Peptides

ParameterSmcy-Derived PeptidesReference
Responding T-Cell Subset Primarily CD8+ T cells[3]
MHC Restriction (Human) HLA-A*0201[4]
Key Function Cytotoxic T-Lymphocyte (CTL) activity[3]
Immunodominance Considered an immunodominant minor histocompatibility antigen.[3]
Kinetics of Response (Mice) CD8+ T-cell response detectable 9-10 days post-immunization, peaking at day 15.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Dby and Smcy peptide immunogenicity are provided below.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to antigenic stimulation.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients using Ficoll-Paque density gradient centrifugation[5][6].

  • CFSE Labeling: PBMCs are washed and resuspended in PBS. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 1-5 µM and incubated for 10 minutes at 37°C. The labeling is quenched with fetal bovine serum (FBS)[7][8].

  • Cell Culture: Labeled PBMCs are plated in 96-well round-bottom plates at a density of 2 x 10^5 cells/well. Peptides (Dby or Smcy) are added at varying concentrations (e.g., 1-10 µg/mL). A negative control (no peptide) and a positive control (e.g., phytohemagglutinin (PHA)) are included[7][9].

  • Incubation: Plates are incubated for 5-7 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Cells are harvested and stained with fluorescently labeled antibodies against CD3, CD4, and CD8. The CFSE fluorescence is measured in the CD4+ and CD8+ T-cell populations using a flow cytometer. Proliferation is indicated by a stepwise dilution of CFSE fluorescence, with each peak representing a cell division[9].

IFN-γ ELISpot Assay

This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.

  • Plate Coating: A 96-well PVDF membrane plate is pre-wetted with 35% ethanol, washed with sterile water, and coated with a capture antibody specific for human IFN-γ overnight at 4°C[10][11].

  • Cell Plating: The plate is washed and blocked. PBMCs are added to the wells at a density of 2-3 x 10^5 cells/well.

  • Stimulation: Peptides (Dby or Smcy) are added to the wells at a final concentration of 5-10 µg/mL. A negative control (medium alone) and a positive control (e.g., PHA) are included[10][12].

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Cells are removed, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting cell. The spots are then counted using an automated ELISpot reader[10][13].

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This method allows for the simultaneous identification of the phenotype of cytokine-producing cells.

  • Cell Stimulation: PBMCs (1-2 x 10^6 cells/well in a 24-well plate) are stimulated with the Dby or Smcy peptide (1-10 µg/mL) for 6-12 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the last 4-6 hours of incubation to trap cytokines intracellularly.

  • Surface Staining: Cells are harvested and stained with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8.

  • Fixation and Permeabilization: Cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Fluorescently labeled antibodies against IFN-γ, TNF-α, IL-2, or other cytokines of interest are added.

  • Flow Cytometry Analysis: The percentage of CD4+ or CD8+ T cells producing specific cytokines is determined by flow cytometry.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell cluster_CD8 CD8+ T Cell cluster_CD4 CD4+ T Cell MHC_I MHC Class I TCR_CD8 TCR MHC_I->TCR_CD8 Signal 1 CD8 CD8 MHC_I->CD8 MHC_II MHC Class II TCR_CD4 TCR MHC_II->TCR_CD4 Signal 1 CD4 CD4 MHC_II->CD4 Smcy Smcy Peptide Smcy->MHC_I presentation Dby Dby Peptide Dby->MHC_II presentation CD8_Signal Activation & Cytotoxicity TCR_CD8->CD8_Signal CD4_Signal Activation & Cytokine Release TCR_CD4->CD4_Signal Experimental_Workflow cluster_Assays Immunogenicity Assays PBMC_Isolation Isolate Human PBMCs Peptide_Stimulation Stimulate with Dby or Smcy Peptide PBMC_Isolation->Peptide_Stimulation CFSE_Assay T-Cell Proliferation (CFSE) Peptide_Stimulation->CFSE_Assay ELISpot_Assay Cytokine Secretion (ELISpot) Peptide_Stimulation->ELISpot_Assay ICS_Assay Intracellular Cytokine (Flow Cytometry) Peptide_Stimulation->ICS_Assay Data_Analysis Data Analysis & Comparison CFSE_Assay->Data_Analysis ELISpot_Assay->Data_Analysis ICS_Assay->Data_Analysis T_Cell_Signaling_Detail cluster_Pathways Downstream Signaling Cascades cluster_Outcomes Cellular Outcomes TCR_pMHC TCR - Peptide/MHC Interaction Lck Lck Activation TCR_pMHC->Lck ZAP70 ZAP-70 Recruitment & Activation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 PLCg PLCγ Activation LAT_SLP76->PLCg Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK PI3K_Akt PI3K-Akt Pathway LAT_SLP76->PI3K_Akt Cytokine_Production Cytokine Gene Transcription (e.g., IL-2, IFN-γ) PLCg->Cytokine_Production Proliferation Cell Proliferation Ras_MAPK->Proliferation Cytotoxicity Cytotoxicity (CD8+) Ras_MAPK->Cytotoxicity Survival Cell Survival PI3K_Akt->Survival

References

Validating the Binding of Dby HY Peptide (608-622) to the Murine MHC Class II Molecule I-Ab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise validation of peptide binding to Major Histocompatibility Complex (MHC) molecules is a critical step in understanding immune responses and developing novel immunotherapies. This guide provides a comparative analysis of the Dby HY peptide (608-622) as a ligand for the murine I-Ab MHC class II molecule, offering insights into its binding characteristics and functional immunogenicity. We present a summary of available data, comparisons with other known I-Ab binding peptides, and detailed experimental protocols to aid in the design and interpretation of validation studies.

The Dby HY peptide, with the sequence NAGFNSNRANSSRSS, is a known I-Ab-restricted T-cell epitope. Its binding to the I-Ab molecule is a prerequisite for its presentation to CD4+ T helper cells, initiating an immune response. The validation of this interaction is crucial for its use in immunological research, such as in models of transplantation and tolerance.

Comparative Analysis of I-Ab Binding Peptides

PeptideSequenceBinding Affinity (IC50) to I-AbFunctional Outcome
Dby HY (608-622) NAGFNSNRANSSRSSData not availableInduces T-cell proliferation
Eα (52-68) ASFEAQGALANIAVDKAHigh affinity (specific IC50 values vary across studies but are generally in the low µM to nM range)Strong induction of T-cell responses
CLIP (87-101) PVSKMRMATPLLMQALow to moderate affinity (IC50 >125 µM for the related I-Ag7 allele)Acts as a placeholder in the MHC-II groove, replaced by higher affinity peptides

Experimental Validation Protocols

Accurate validation of peptide-MHC binding requires robust experimental methodologies. Below are detailed protocols for two key assays: a competitive binding assay to determine binding affinity (IC50) and a T-cell proliferation assay to assess functional immunogenicity.

I-Ab Peptide Competitive Binding Assay using Fluorescence Polarization

This assay quantitatively measures the binding affinity of a test peptide to the I-Ab molecule by assessing its ability to compete with a fluorescently labeled probe peptide.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Binding Competition cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare reagents: - Soluble I-Ab molecules - Fluorescently labeled probe peptide (e.g., FITC-Eα) - Unlabeled competitor peptides (Dby HY, controls) dilutions Prepare serial dilutions of unlabeled peptides reagents->dilutions mix Incubate I-Ab, fluorescent probe, and unlabeled competitor peptide dilutions->mix fp_reader Measure fluorescence polarization (FP) mix->fp_reader plot Plot FP vs. log[competitor concentration] fp_reader->plot ic50 Determine IC50 value plot->ic50

Caption: Workflow for the I-Ab Peptide Competitive Binding Assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute purified, soluble I-Ab molecules to a stock concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Synthesize and fluorescently label a high-affinity probe peptide (e.g., Eα 52-68 with FITC).

    • Prepare stock solutions of unlabeled competitor peptides (Dby HY, positive control Eα, negative control) in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well black plate, add a constant concentration of soluble I-Ab (e.g., 50 nM) and the fluorescently labeled probe peptide (e.g., 10 nM) to each well.

    • Add serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no competitor (maximum binding) and wells with only the probe peptide (minimum binding).

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe.

T-Cell Proliferation Assay using CFSE Dye Dilution

This assay measures the ability of the Dby HY peptide to stimulate the proliferation of specific T cells, providing a functional validation of its immunogenicity.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_incubation Incubation cluster_analysis Flow Cytometry Analysis isolate_splenocytes Isolate splenocytes from immunized mice cfse_label Label splenocytes with CFSE dye isolate_splenocytes->cfse_label culture Culture CFSE-labeled cells with peptides (Dby HY, positive/negative controls) cfse_label->culture incubate Incubate for 3-5 days culture->incubate flow Acquire samples on a flow cytometer incubate->flow analyze Analyze CFSE dilution in CD4+ T cells flow->analyze si Calculate Stimulation Index (SI) analyze->si

Caption: Workflow for the CFSE-based T-Cell Proliferation Assay.

Methodology:

  • Cell Preparation:

    • Isolate splenocytes from mice previously immunized with the Dby HY peptide.

    • Prepare a single-cell suspension and wash the cells with PBS.

    • Label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Add the Dby HY peptide at various concentrations to the appropriate wells.

    • Include a positive control (e.g., Concanavalin A or a known immunogenic peptide) and a negative control (medium only).

  • Incubation:

    • Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry:

    • Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD4, to identify the T helper cell population.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CD4+ T-cell population and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.

    • Calculate the percentage of proliferated cells and determine the Stimulation Index (SI) by dividing the percentage of proliferating cells in the presence of the peptide by the percentage in the negative control.

Signaling Pathway for T-Cell Activation

The binding of the Dby HY peptide to the I-Ab molecule on an antigen-presenting cell (APC) and its subsequent recognition by a specific T-cell receptor (TCR) on a CD4+ T cell triggers a cascade of intracellular signaling events leading to T-cell activation and proliferation.

cluster_interaction Cell-Cell Interaction cluster_receptor Receptor Engagement cluster_signaling Intracellular Signaling cluster_outcome Cellular Response APC Antigen Presenting Cell pMHC Dby HY-IAb Complex T_Cell CD4+ T Cell TCR T-Cell Receptor pMHC->TCR Binding Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Recruitment & Activation Lck->ZAP70 LAT LAT Signalosome Formation ZAP70->LAT PLCg1 PLCγ1 Activation LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway Activation LAT->Ras_MAPK DAG_IP3 DAG & IP3 Production PLCg1->DAG_IP3 Ca_NFAT Ca2+ Flux & NFAT Activation DAG_IP3->Ca_NFAT PKC_NFkB PKCθ & NF-κB Activation DAG_IP3->PKC_NFkB Gene_Expression Gene Expression (e.g., IL-2) Ca_NFAT->Gene_Expression PKC_NFkB->Gene_Expression Ras_MAPK->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation

Caption: Simplified signaling pathway of T-cell activation.

This guide provides a framework for the validation and comparative analysis of the Dby HY peptide's interaction with the I-Ab MHC class II molecule. By employing the detailed protocols and understanding the underlying biological pathways, researchers can confidently assess the immunogenic potential of this and other peptide epitopes.

Comparative Analysis of Dby HY Peptide Immunogenicity in Different Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunological response to the Dby HY peptide, a minor histocompatibility antigen, across different mouse strains. The primary focus is on the well-characterized C57BL/6 strain, with a discussion of expected variations in other strains like BALB/c based on their distinct immunological profiles. This document is intended to aid researchers in selecting appropriate animal models for studies involving HY antigens, vaccine development, and transplantation immunology.

Data Presentation: Quantitative Analysis of Dby HY Peptide Response

The following table summarizes the quantitative data available on the T-cell response to the Dby HY peptide, primarily in the C57BL/6 mouse strain. Direct quantitative comparative data for other strains in response to the Dby HY peptide is limited in the current literature.

Mouse StrainMHC HaplotypeT-Cell Response TypeAssayQuantitative Measurement (Example)Outcome
C57BL/6 H-2bCD4+ T-cell mediatedIFN-γ ELISPOTHigh levels of IFN-γ secreting cells detected 10 days after grafting in peptide-pretreated mice.[1]Immunization and rapid rejection of male skin grafts.[1][2]
Tetramer AnalysisDetectable levels of HYDbUty tetramer+ CD8+ T cells by day 15 in Dby peptide-pretreated and grafted mice.[1]Indicates epitope spreading and a broader anti-HY response following initial CD4+ T-cell activation.
BALB/c H-2dPredicted Th2-biasedNot AvailableNot AvailableThe response to the Dby HY peptide in BALB/c mice has not been extensively quantified in publicly available literature. Based on the known Th2 bias of this strain, a weaker cell-mediated immune response and potentially a stronger humoral (antibody) response might be anticipated compared to C57BL/6 mice.[3][4][5]
B6.C-H-2bm12 H-2bm12 (I-Ab mutant)Weak DTHDelayed-Type Hypersensitivity (DTH)Weak DTH response to H-Y antigen.[6]Unable to reject male skin grafts without prior priming, suggesting a critical role for the I-Ab gene in the anti-HY response.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of Dby HY peptide immunogenicity are provided below.

In Vivo Male Skin Graft Rejection Assay

This protocol is used to assess the in vivo cell-mediated immune response to the male-specific HY antigen.

Materials:

  • Female recipient mice (e.g., C57BL/6)

  • Male donor mice (syngeneic to recipients)

  • Surgical scissors, forceps, and sterile gauze

  • Bandages or wound clips

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Anesthetize both donor and recipient mice.

  • Prepare the graft bed on the lateral thorax of the recipient mouse by excising a section of skin.

  • Harvest a full-thickness skin graft from the tail or back of the donor male mouse, ensuring it is of a similar size to the recipient's graft bed.

  • Carefully place the donor skin graft onto the prepared graft bed of the female recipient.

  • Secure the graft in place using bandages or wound clips.

  • Monitor the grafts daily for signs of rejection, which include inflammation, swelling, and necrosis.

  • Graft rejection is considered complete when more than 80% of the graft tissue is necrotic.

IFN-γ ELISPOT (Enzyme-Linked Immunospot) Assay

This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells at the single-cell level.

Materials:

  • 96-well ELISPOT plates

  • Anti-mouse IFN-γ capture and detection antibodies

  • Streptavidin-alkaline phosphatase (or similar enzyme conjugate)

  • Substrate for the enzyme (e.g., BCIP/NBT)

  • Splenocytes from immunized and control mice

  • Dby HY peptide (NAGFNSNRANSSRSS)

  • Cell culture medium and supplements

Procedure:

  • Coat the ELISPOT plate wells with the anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.

  • Wash the plates and block with a blocking solution to prevent non-specific binding.

  • Prepare a single-cell suspension of splenocytes from the experimental mice.

  • Add the splenocytes to the wells in the presence or absence of the Dby HY peptide (10 µM).[1] Include positive (e.g., mitogen) and negative (no peptide) controls.

  • Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Wash the plates to remove the cells.

  • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.

  • Wash the plates and add the enzyme conjugate (e.g., streptavidin-ALP).

  • Wash the plates and add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell.

  • Stop the reaction by washing with water and allow the plate to dry.

  • Count the spots using an ELISPOT reader.

Mandatory Visualization

Signaling Pathway of CD4+ T-Cell Activation

The following diagram illustrates the key signaling events initiated upon the recognition of the Dby HY peptide presented by an antigen-presenting cell (APC) to a CD4+ T cell.

Caption: CD4+ T-cell activation by the Dby HY peptide.

Experimental Workflow: Skin Graft Rejection Assay

The diagram below outlines the workflow for assessing the immunogenicity of the Dby HY peptide through a skin graft rejection experiment.

Skin_Graft_Workflow cluster_Preparation Preparation cluster_Grafting Grafting Procedure cluster_Monitoring Monitoring & Analysis cluster_Outcome Outcome Immunization Immunize female mice with Dby HY peptide-pulsed dendritic cells Grafting Transplant syngeneic male skin graft onto immunized female mice Immunization->Grafting Observation Daily observation of graft for signs of rejection Grafting->Observation Data_Collection Record time to rejection Observation->Data_Collection Rejection Accelerated graft rejection (compared to controls) Data_Collection->Rejection

Caption: Workflow for Dby HY peptide-induced skin graft rejection.

References

Assessing the Efficacy of Dby HY Peptide (608-622) in Inducing T-Cell Anergy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Dby HY Peptide (608-622) in the context of inducing T-cell hyporesponsiveness, a state closely related to anergy. This analysis is based on available experimental data and contrasts its effects with other relevant peptides.

The Dby HY Peptide (608-622), with the sequence NAGFNSNRANSSRSS, is a recognized minor histocompatibility antigen that can be presented to CD4+ T cells.[1][2][3][4] While direct and extensive data on the induction of a classical anergic state by the soluble Dby HY peptide (608-622) is limited in the current literature, its role in inducing immunological tolerance has been investigated, particularly when delivered via nanoparticles. This guide will focus on the efficacy of nanoparticle-formulated Dby HY peptide in inducing a state of T-cell unresponsiveness and compare it with a non-tolerizing peptide and a classic model of in vitro anergy induction.

Comparative Analysis of Peptide-Induced T-Cell Hyporesponsiveness

The following tables summarize the quantitative data from studies evaluating the efficacy of different peptides in modulating T-cell responses.

Table 1: Efficacy of Nanoparticle-Delivered Dby HY Peptide (608-622) in Inducing T-Cell Tolerance

PeptideDelivery SystemT-Cell Response AssayResultInterpretation
Dby HY Peptide (608-622)Poly(lactic-co-glycolic acid) (PLG) NanoparticlesProliferation Assay ([3H]thymidine incorporation)Suppressed proliferation upon Dby peptide challenge.[5]Induction of tolerance/anergy
Dby HY Peptide (608-622)Poly(lactic-co-glycolic acid) (PLG) NanoparticlesIFN-γ SecretionMarkedly reduced IFN-γ secretion upon Dby peptide challenge.[5]Induction of tolerance/anergy
Uty PeptidePoly(lactic-co-glycolic acid) (PLG) NanoparticlesNot specified in detail, but did not induce tolerance.[5]No significant reduction in T-cell response.Non-tolerogenic control
Ovalbumin (OVA) Peptide (323-339)Poly(lactic-co-glycolic acid) (PLG) NanoparticlesProliferation Assay ([3H]thymidine incorporation)No suppression of Dby-specific T-cell proliferation.Negative control peptide

Table 2: Efficacy of Ovalbumin (OVA) Peptide (323-339) in Inducing Anergy in OT-II T-Cells (A Representative Model)

PeptideT-Cell SystemT-Cell Response AssayResultInterpretation
Ovalbumin (OVA) Peptide (323-339)OT-II TCR Transgenic T-CellsProliferation Assay ([3H]thymidine incorporation)Reduced proliferation upon re-stimulation with cognate peptide.Induction of anergy
Ovalbumin (OVA) Peptide (323-339)OT-II TCR Transgenic T-CellsIL-2 ProductionMarkedly decreased IL-2 secretion upon re-stimulation.Induction of anergy
Ovalbumin (OVA) Peptide (323-339)OT-II TCR Transgenic T-CellsIFN-γ SecretionReduced IFN-γ secretion upon re-stimulation.[6]Induction of anergy

Experimental Protocols

Protocol 1: Induction of Tolerance with Nanoparticle-Encapsulated Dby HY Peptide (608-622)

This protocol is based on the methodology for inducing tolerance to prevent rejection of male bone marrow transplants in female mice.[5]

  • Nanoparticle Formulation: The Dby HY Peptide (608-622) is encapsulated within poly(lactic-co-glycolic acid) (PLG) nanoparticles.

  • Animal Model: C57BL/6 female mice are used as recipients of male bone marrow transplants.

  • Tolerance Induction: Mice are injected intravenously with Dby-loaded PLG nanoparticles prior to and/or at the time of bone marrow transplantation.

  • Assessment of T-Cell Response:

    • In Vitro Recall Response: Splenocytes from treated and control mice are harvested.

    • Cells are re-stimulated in vitro with the Dby HY peptide.

    • Proliferation Assay: T-cell proliferation is measured by [3H]thymidine incorporation after 72 hours of culture.

    • Cytokine Assay: Supernatants are collected after 72 hours of culture, and IFN-γ levels are quantified by ELISA.

Protocol 2: In Vitro Induction of Anergy with Ovalbumin (OVA) Peptide (323-339) in OT-II T-Cells

This is a general protocol based on established methods for inducing anergy in vitro.

  • Cell Isolation: CD4+ T-cells are isolated from the spleens and lymph nodes of OT-II TCR transgenic mice.

  • Anergy Induction:

    • Isolated OT-II T-cells are cultured in the presence of antigen-presenting cells (APCs) and a high concentration of the OVA (323-339) peptide, or with APCs that lack co-stimulatory molecules.

    • Alternatively, T-cells can be stimulated with plate-bound anti-CD3 antibody in the absence of co-stimulation (e.g., anti-CD28).

  • Resting Phase: After the initial stimulation period (typically 24-48 hours), T-cells are washed and rested in culture with IL-2 for several days.

  • Re-stimulation and Assessment:

    • Rested T-cells are re-stimulated with fresh APCs and the cognate OVA peptide.

    • Proliferation Assay: T-cell proliferation is measured by [3H]thymidine incorporation.

    • Cytokine Assay: IL-2 and IFN-γ levels in the supernatant are measured by ELISA. Anergic cells will show a significant reduction in proliferation and cytokine production compared to control cells that were initially stimulated in the presence of co-stimulation.

Signaling Pathways and Visualizations

Signaling in T-Cell Anergy

T-cell anergy is an active process involving the upregulation of negative regulatory molecules. While the specific signaling cascade initiated by the Dby HY Peptide (608-622) leading to hyporesponsiveness has not been fully elucidated, the general pathways of T-cell anergy are understood to involve the following:

  • Upregulation of E3 ubiquitin ligases: Molecules like Cbl-b and GRAIL are upregulated, leading to the degradation of key signaling proteins.

  • Inhibition of MAPK/ERK and PI3K pathways: These central signaling cascades, crucial for T-cell activation and proliferation, are dampened.

  • Activation of phosphatases: Phosphatases such as SHP-1 can be activated, which dephosphorylate and inactivate signaling intermediates.

  • Role of co-inhibitory receptors: Increased expression or engagement of inhibitory receptors like CTLA-4 and PD-1 can contribute to the anergic state.

Below are Graphviz diagrams illustrating the experimental workflow for inducing T-cell hyporesponsiveness and a generalized signaling pathway for T-cell anergy.

experimental_workflow cluster_dby Dby HY Peptide (Tolerance Induction) cluster_ova Ovalbumin Peptide (Anergy Induction) dby_prep Dby HY Peptide (608-622) encapsulated in PLG nanoparticles dby_inject Inject into mice dby_prep->dby_inject dby_bmt Bone Marrow Transplant dby_inject->dby_bmt dby_harvest Harvest splenocytes dby_bmt->dby_harvest dby_restim Re-stimulate with Dby HY Peptide dby_harvest->dby_restim dby_assay Proliferation (3H-TdR) & IFN-γ (ELISA) Assays dby_restim->dby_assay ova_isolate Isolate OT-II CD4+ T-cells ova_induce Induce anergy in vitro (e.g., high peptide dose) ova_isolate->ova_induce ova_rest Rest T-cells ova_induce->ova_rest ova_restim Re-stimulate with OVA Peptide ova_rest->ova_restim ova_assay Proliferation (3H-TdR) & IL-2/IFN-γ (ELISA) Assays ova_restim->ova_assay

Fig. 1: Experimental workflows for inducing T-cell hyporesponsiveness.

anergy_pathway cluster_activation T-Cell Activation cluster_anergy T-Cell Anergy tcr_cd28 TCR + CD28 Engagement pi3k PI3K/Akt Pathway tcr_cd28->pi3k mapk Ras/MAPK Pathway tcr_cd28->mapk nfkb NF-κB Pathway tcr_cd28->nfkb il2 IL-2 Production tcr_cd28->il2 pi3k->il2 mapk->il2 nfkb->il2 proliferation Proliferation il2->proliferation tcr_only TCR Engagement (no co-stimulation) cblb Upregulation of Cbl-b, GRAIL tcr_only->cblb shp1 Activation of SHP-1 tcr_only->shp1 anergy_state Anergic State (Hyporesponsive) tcr_only->anergy_state blocked_pi3k Blocked PI3K/Akt cblb->blocked_pi3k blocked_mapk Blocked Ras/MAPK cblb->blocked_mapk shp1->blocked_mapk blocked_pi3k->anergy_state blocked_mapk->anergy_state

References

Unveiling T Cell Dynamics: A Comparative Guide to Dby HY Peptide (608-622) for Functional Outcome Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular immunity, the precise correlation of T cell responses with functional outcomes is paramount. The Dby HY Peptide (608-622), a well-defined minor histocompatibility antigen (mHA), has emerged as a critical tool in this endeavor, particularly in the fields of transplantation immunology and reproductive immunology. This guide provides an objective comparison of Dby HY Peptide (608-622) with other methods for assessing T cell responses, supported by experimental data and detailed protocols to facilitate reproducible research.

The Dby HY peptide, with the amino acid sequence NAGFNSNRANSSRSS, is a component of the DEAD-box RNA helicase Y-linked protein. It is recognized by CD4+ T helper cells in the context of the murine major histocompatibility complex (MHC) class II molecule I-A(b)[1]. This specificity makes it an invaluable reagent for tracking and characterizing antigen-specific T cell populations, especially in female-to-male transplantation models where the Y-chromosome-encoded proteins are seen as foreign.

Comparative Analysis of T Cell Responses to H-Y Antigens

The functional outcome of a T cell response is dependent on the nature of the antigen and the context in which it is presented. The Dby HY peptide is one of several immunogenic peptides derived from Y-chromosome proteins. Understanding its performance relative to other H-Y antigens is crucial for selecting the appropriate tool for a given research question.

AntigenT Cell SubsetAssayKey FindingsReference
Dby HY (608-622) CD4+Proliferation Assay ([3H]thymidine incorporation)Significant proliferation of female T cells in response to Dby peptide, indicating a robust CD4+ T cell response.[2]
Smcy (738-746)CD8+Cytotoxicity AssayFemale T cells demonstrated cytotoxic activity against target cells pulsed with Smcy peptide.[2]
Uty (246-254)CD8+Cytotoxicity AssayFemale T cells showed cytotoxic activity against Uty-pulsed target cells.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to correlate T cell responses to the Dby HY Peptide (608-622) with functional outcomes.

T Cell Proliferation Assay ([3H]thymidine Incorporation)

This assay measures the proliferation of T cells in response to stimulation with the Dby HY peptide.

Materials:

  • Dby HY Peptide (608-622)

  • Splenocytes from experimental mice

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • [3H]thymidine

  • 96-well round-bottom plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare a single-cell suspension of splenocytes from immunized or control mice.

  • Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

  • Add 100 µL of complete RPMI-1640 medium containing the Dby HY peptide at a final concentration of 10 µM. For negative controls, add medium without the peptide. For positive controls, a mitogen like Concanavalin A can be used.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • During the last 18 hours of incubation, pulse each well with 1 µCi of [3H]thymidine.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).

Interferon-gamma (IFN-γ) ELISpot Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • ELISpot plate (PVDF membrane)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP)

  • BCIP/NBT substrate

  • Dby HY Peptide (608-622)

  • Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

Procedure:

  • Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the plate with sterile PBS and block with complete RPMI-1640 medium for 2 hours at 37°C.

  • Prepare a single-cell suspension of splenocytes or PBMCs.

  • Add 2-5 x 10^5 cells per well to the coated and blocked plate.

  • Stimulate the cells with Dby HY peptide at a final concentration of 10 µg/mL. Include negative (no peptide) and positive (e.g., PHA) controls.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plates to remove the cells, leaving the captured IFN-γ.

  • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add Streptavidin-AP. Incubate for 1 hour at room temperature.

  • Wash the plate and add the BCIP/NBT substrate.

  • Monitor for the appearance of dark purple spots, which represent individual IFN-γ-secreting cells. Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric characterization of T cells, identifying which specific cell subsets are producing cytokines in response to the Dby HY peptide.

Materials:

  • Dby HY Peptide (608-622)

  • Splenocytes or PBMCs

  • Complete RPMI-1640 medium

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes or PBMCs.

  • Stimulate 1-2 x 10^6 cells with Dby HY peptide (1-10 µg/mL) in complete RPMI-1640 medium for 6 hours at 37°C in a 5% CO2 incubator.

  • For the last 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to allow cytokines to accumulate within the cells.

  • Wash the cells and stain for surface markers with fluorescently conjugated antibodies for 30 minutes at 4°C.

  • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines with fluorescently conjugated antibodies for 30 minutes at 4°C.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer and analyze using appropriate software.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).

T_Cell_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC_Peptide MHC-II + Dby HY Peptide TCR TCR MHC_Peptide->TCR B7 B7 CD28 CD28 B7->CD28 CD3 CD3 TCR->CD3 Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates AP1 AP-1 LAT_SLP76->AP1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Calcineurin Ca++ / Calcineurin IP3->Ca_Calcineurin releases Ca++ PKC_theta PKCθ DAG->PKC_theta NFAT NFAT Ca_Calcineurin->NFAT NFkB NF-κB PKC_theta->NFkB Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene NFkB->Cytokine_Gene AP1->Cytokine_Gene

Caption: T Cell Receptor (TCR) signaling pathway upon recognition of Dby HY peptide.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stimulation T Cell Stimulation cluster_assays Functional Assays cluster_outcomes Functional Outcomes Isolate_Cells Isolate Splenocytes or PBMCs Stimulate Stimulate with Dby HY Peptide (608-622) Isolate_Cells->Stimulate Proliferation Proliferation Assay ([3H]thymidine) Stimulate->Proliferation ELISpot ELISpot Assay (IFN-γ) Stimulate->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Stimulate->ICS GVHD Graft-versus-Host Disease (GVHD) Proliferation->GVHD GVL Graft-versus-Leukemia (GVL) ELISpot->GVL Tolerance Maternal-Fetal Tolerance ICS->Tolerance

Caption: Experimental workflow for correlating T cell response with functional outcomes.

Conclusion

The Dby HY Peptide (608-622) serves as a robust and specific tool for the investigation of CD4+ T cell responses and their correlation with critical functional outcomes such as GVHD, GVL, and maternal-fetal tolerance. By providing a standardized antigenic stimulus, this peptide allows for the direct comparison of T cell function across different experimental conditions and models. The detailed protocols and comparative data presented in this guide are intended to empower researchers to design and execute rigorous experiments, ultimately advancing our understanding of T cell-mediated immunity.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Dby HY Peptide (608-622), mouse

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the Dby HY Peptide (608-622), mouse, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This document provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this peptide.

Material Overview

The this compound, is a biologically active peptide for research use only.[1][2] It is typically supplied in a lyophilized form and should be stored at -20°C.[3] While specific hazard information is limited in publicly available documents, general laboratory best practices for handling non-hazardous chemical waste should be followed. A Safety Data Sheet (SDS) is available from suppliers and should be consulted for detailed safety information.[3]

Disposal Procedures

As with many research-grade peptides, specific disposal regulations can vary by institution and location. However, a general workflow for the proper disposal of this compound, involves several key steps outlined below. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Waste Categorization:

  • Uncontaminated Material: Unused, unopened, and non-contaminated peptide is considered chemical waste.

  • Contaminated Materials: This includes empty vials, pipette tips, gloves, and any other disposable labware that has come into contact with the peptide. This waste should be segregated from general laboratory trash.

  • Liquid Waste: Solutions containing the dissolved peptide should be collected and treated as chemical waste.

Disposal Workflow:

G cluster_prep Preparation for Disposal cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Disposal A Identify Waste Type (Solid, Liquid, Sharps) B Segregate Contaminated Waste from General Trash A->B D Place contaminated items (vials, gloves, etc.) in a designated, sealed waste bag or container. B->D F Collect all peptide solutions in a leak-proof, designated waste container. B->F C Consult Institutional EHS Guidelines E Label container clearly as 'Chemical Waste' with contents. H Label container with 'Chemical Waste', contents, and concentration. D->E I Arrange for pickup by your institution's hazardous waste disposal service. E->I G Do not mix with other chemical waste unless approved by EHS. F->G G->H H->I

Figure 1: General workflow for the disposal of this compound.

Key Experimental Protocols Referenced

While specific experimental protocols involving this peptide are diverse, any procedure will generate waste that must be handled according to the principles outlined above. The fundamental protocol for disposal remains consistent regardless of the experimental application.

Quantitative Data Summary

There is no quantitative data available regarding specific disposal parameters such as concentration limits for drain disposal or specific inactivation methods. Therefore, all waste should be treated as chemical waste and disposed of through official institutional channels.

ParameterGuideline
Storage of Waste Segregated, clearly labeled, sealed containers
Solid Waste Designated chemical waste bags/containers
Liquid Waste Designated leak-proof chemical waste containers
Disposal Method Institutional hazardous waste service

Disclaimer: This information is intended as a general guide. Always consult the material's Safety Data Sheet (SDS) and your institution's specific waste disposal protocols before handling or disposing of any chemical, including this compound.

References

Personal protective equipment for handling Dby HY Peptide (608-622), mouse

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the Dby HY Peptide (608-622), mouse. The following procedures for handling, storage, and disposal are based on established best practices for synthetic peptides, ensuring a safe laboratory environment. Although the specific toxicological properties of this peptide have not been thoroughly investigated, it is imperative to handle it with due care as a potentially hazardous material.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[3] The recommended personal protective equipment for handling this compound is summarized below.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or accidental splashes of solutions.[3][4]
Hand Protection Chemical-resistant glovesNitrile gloves are the standard recommendation to prevent skin contact. Gloves should be changed immediately if they become contaminated.[3][4]
Body Protection Lab CoatA standard laboratory coat should be worn to protect clothing and skin from potential spills.[3][4]
Respiratory Protection Respirator or Fume HoodRecommended when handling the lyophilized powder to avoid inhalation of dust particles. All handling of the powdered form should be conducted in a chemical fume hood or biosafety cabinet.[1][3][5]

Operational Plan: Safe Handling and Storage

Proper handling and storage protocols are critical for maintaining the integrity of the peptide and ensuring the safety of laboratory personnel.

Handling Procedure:

  • Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area.[3]

  • Equilibration: Before opening, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture uptake.

  • Weighing: When weighing the lyophilized powder, do so in a designated area and take care to avoid creating dust.[4]

  • Reconstitution: When preparing a solution, slowly add the appropriate solvent to the vial and cap it securely before mixing.[4] For peptides with unknown solubility, it is advisable to test a small portion first. Depending on the peptide's properties, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[5][6]

Storage:

  • Lyophilized Form: For long-term storage, the lyophilized peptide should be stored at -20°C or preferably at -80°C in a sealed container with a desiccant.[6]

  • In Solution: If stored in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.[4] The shelf life of peptides in solution is limited.

Disposal Plan

The disposal of peptide waste must comply with local, state, and federal regulations. Never dispose of peptides in the regular trash or down the drain.[3]

Disposal Procedure:

  • Waste Segregation: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.[1][3]

  • Waste Containers: Use leak-proof, high-density polyethylene (B3416737) (HDPE) containers for waste collection.[1] Keep containers closed except when adding waste.

  • Institutional Protocols: Coordinate with your institution's environmental health and safety (EH&S) department for the proper disposal of chemical waste.[3]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Peptide Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Protocols prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare Designated Workspace prep_ppe->prep_area handle_equilibrate Equilibrate Peptide to Room Temperature prep_area->handle_equilibrate handle_weigh Weigh Lyophilized Powder in Fume Hood handle_equilibrate->handle_weigh handle_dissolve Reconstitute and Aliquot handle_weigh->handle_dissolve storage_lyo Store Lyophilized Peptide at -20°C to -80°C handle_weigh->storage_lyo storage_sol Store Aliquots in Solution at -20°C handle_dissolve->storage_sol disp_collect Collect Contaminated Materials in Labeled Waste Container handle_dissolve->disp_collect Dispose of Contaminated Consumables disp_contact Contact Environmental Health & Safety (EH&S) for Pickup disp_collect->disp_contact

Caption: Workflow for Safe Handling and Disposal of Dby HY Peptide.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.